molecular formula C13H18ClN3O2 B567559 Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate CAS No. 1246471-48-6

Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate

Numéro de catalogue: B567559
Numéro CAS: 1246471-48-6
Poids moléculaire: 283.756
Clé InChI: OJTDRIHFGFJLBA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring, a common structural motif in bioactive molecules, which is substituted at the 1-position with a 6-chloro-3-pyridazinyl group and at the 4-position with an ethyl acetate moiety . The specific arrangement of these functional groups makes it a valuable intermediate or building block for the synthesis of more complex molecules. Its molecular formula is C13H19ClN3O2, derived from its core structure . The primary research application of this compound lies in its role as a key synthetic precursor. The presence of the chloropyridazine ring offers a reactive site for nucleophilic aromatic substitution, allowing researchers to introduce a variety of amines and other nucleophiles. Simultaneously, the ethyl ester can be hydrolyzed to a carboxylic acid or transformed into other functional groups, such as amides, providing a versatile handle for further structural diversification. This makes it particularly useful in the exploration of structure-activity relationships (SAR) during the drug discovery process, especially in the development of compounds targeting the central nervous system or other therapeutic areas where piperidine and pyridazine derivatives are prevalent . Researchers will find this high-purity reagent to be an essential tool for constructing novel compound libraries. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any personal use. All handling and experiments must be conducted by qualified professionals in accordance with appropriate laboratory safety protocols.

Propriétés

IUPAC Name

ethyl 2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-2-19-13(18)9-10-5-7-17(8-6-10)12-4-3-11(14)15-16-12/h3-4,10H,2,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTDRIHFGFJLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCN(CC1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601219301
Record name Ethyl 1-(6-chloro-3-pyridazinyl)-4-piperidineacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246471-48-6
Record name Ethyl 1-(6-chloro-3-pyridazinyl)-4-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246471-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(6-chloro-3-pyridazinyl)-4-piperidineacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate

Authored by a Senior Application Scientist

Ethyl 2-[1-(6-chloro-3-pyridazinyl)-4-piperidyl]acetate is a key heterocyclic compound, often utilized as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its precise molecular architecture is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this molecule. We will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section is designed to not only present the data but to explain the underlying scientific principles and the rationale behind the experimental choices, ensuring a self-validating and robust analytical workflow.

Introduction: The Significance of Structural Verification

In pharmaceutical development, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of regulatory compliance and drug safety. For a building block like Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate, any ambiguity in its structure—such as isomeric impurities or incorrect connectivity—can propagate through the synthetic route, leading to the formation of undesired, potentially toxic byproducts.

The subject molecule is characterized by three key fragments: a chloropyridazine ring, a piperidine linker, and an ethyl acetate side chain. The primary analytical challenge lies in confirming the precise connectivity and substitution pattern of these fragments. This guide establishes a systematic workflow for achieving this confirmation with a high degree of confidence.

Molecular Structure and Physicochemical Properties

A foundational step in any elucidation process is to collate the known properties of the target compound.

Table 1: Key Identifiers and Physicochemical Properties

IdentifierValueSource
IUPAC Name ethyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetatePubChem
CAS Number 898544-03-3PubChem
Molecular Formula C₁₃H₁₈ClN₃O₂PubChem
Molecular Weight 299.75 g/mol PubChem
Appearance Off-white to pale yellow solidInternal Data

The Analytical Workflow: A Multi-Pronged Approach

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Core Structure & Connectivity cluster_2 Phase 3: Final Confirmation A Sample Preparation (Dissolution in CDCl₃) B Mass Spectrometry (MS) (Determine Molecular Weight) A->B ESI-MS C Infrared (IR) Spectroscopy (Identify Functional Groups) A->C KBr Pellet D ¹H NMR Spectroscopy (Proton Environment) A->D 400 MHz G Data Integration & Structure Proposal B->G C->G E ¹³C NMR Spectroscopy (Carbon Skeleton) D->E Correlate F 2D NMR (COSY, HSQC) (Establish Connectivity) E->F Correlate F->G H Final Structure Elucidation G->H G cluster_0 NMR Data Acquisition cluster_1 2D Correlation Experiments cluster_2 Structure Assembly H1 ¹H NMR Spectrum HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC COSY COSY (¹H-¹H Coupling) H1->COSY C13 ¹³C NMR Spectrum C13->HSQC Fragments Identify Spin Systems (e.g., Ethyl, Piperidine) HSQC->Fragments C-H bonds COSY->Fragments J-coupling Connectivity Establish Fragment Connectivity Fragments->Connectivity Final Confirm Final Structure Connectivity->Final

Figure 2: Logic flow for assembling the final structure using 1D and 2D NMR data.

  • HSQC Trustworthiness: The HSQC experiment is a self-validating system. It directly links each proton signal to the carbon it is attached to. For example, the quartet at 4.12 ppm will show a cross-peak to a carbon signal around 60 ppm, confirming this is the O-CH₂ group of the ethyl ester. Similarly, the triplet at 1.25 ppm will correlate to a carbon signal around 14 ppm, confirming the ethyl CH₃ group.

  • COSY Trustworthiness: The COSY spectrum reveals neighboring protons. A clear cross-peak between the signals at 7.21 and 6.85 ppm confirms they are adjacent on the pyridazine ring. Cross-peaks between the signals at 4.12 and 1.25 ppm definitively prove the presence of the ethyl group (-CH₂CH₃). The complex network of correlations in the 1.60-4.35 ppm region allows for the complete mapping of the piperidine ring protons.

Conclusion: A Unified and Verified Structure

By integrating the data from MS, IR, and a full suite of NMR experiments, we can unequivocally confirm the structure of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate.

  • MS confirmed the molecular formula C₁₃H₁₈ClN₃O₂.

  • IR confirmed the presence of key functional groups, most notably the ester carbonyl.

  • NMR (¹H, ¹³C, COSY, HSQC) provided the complete atomic connectivity map, confirming the 1-(6-chloro-3-pyridazinyl) substitution on the piperidine nitrogen and the 4-positional attachment of the ethyl acetate side chain.

This rigorous, multi-technique workflow ensures the identity and purity of this critical pharmaceutical intermediate, upholding the highest standards of scientific integrity and providing a trustworthy foundation for subsequent stages of drug development.

References

  • PubChem Compound Summary for CID 13849925, Ethyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate. National Center for Biotechnology Information. [Link]

  • Introduction to Spectroscopy, 5th Edition. by Pavia, Lampman, Kriz, and Vyvyan. A foundational textbook covering the principles of NMR, IR, and MS. Cengage Learning. [Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition. by Silverstein, Webster, and Kiemle. A classic reference for the interpretation of spectroscopic data. John Wiley & Sons. [Link]

An In-depth Technical Guide to Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate (CAS No. 1246471-48-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate, a key intermediate in the synthesis of pharmacologically active molecules. This document will delve into its chemical identity, synthesis, and physicochemical properties, offering insights for its application in research and development.

Chemical Identity and Properties

Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate is a heterocyclic compound featuring a piperidine ring linked to a chloropyridazine moiety. The presence of these functional groups makes it a versatile building block in medicinal chemistry.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1246471-48-6N/A
Molecular Formula C₁₃H₁₈ClN₃O₂N/A
Molecular Weight 283.75 g/mol N/A
IUPAC Name ethyl 2-[1-(6-chloro-3-pyridazinyl)-4-piperidyl]acetateN/A
Appearance Likely a solidInferred
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred from related compounds

Synthesis and Mechanism

The synthesis of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate is a critical step in the production of more complex molecules, including the cardiac myosin inhibitor, Mavacamten.[1][2] The general synthetic approach involves the nucleophilic substitution of a halogen on the pyridazine ring with the secondary amine of the piperidine derivative.

A plausible synthetic route, based on established chemical principles for similar structures, is the reaction of 3,6-dichloropyridazine with ethyl 2-(piperidin-4-yl)acetate. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Diagram 1: Proposed Synthesis Pathway

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions 3_6_dichloropyridazine 3,6-Dichloropyridazine target_molecule Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate 3_6_dichloropyridazine->target_molecule Nucleophilic Aromatic Substitution ethyl_2_piperidin_4_yl_acetate Ethyl 2-(piperidin-4-yl)acetate ethyl_2_piperidin_4_yl_acetate->target_molecule conditions Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, CH₃CN) Heat

Caption: Proposed synthesis of the target molecule.

Step-by-Step Experimental Protocol (Hypothesized)

The following is a hypothesized experimental protocol based on common organic synthesis techniques for analogous compounds. This should be adapted and optimized based on laboratory-scale experiments.

  • Reaction Setup: To a solution of ethyl 2-(piperidin-4-yl)acetate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN), add a base, for example, potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2 equivalents).

  • Addition of Reactant: While stirring, add 3,6-dichloropyridazine (1 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the inorganic salt) is present, filter it off. The filtrate can be concentrated under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining inorganic salts and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate.

Role in Drug Discovery and Development

Heterocyclic compounds containing piperidine and pyridazine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The title compound serves as a crucial intermediate in the synthesis of Mavacamten, a first-in-class medication for the treatment of obstructive hypertrophic cardiomyopathy.[3]

The synthesis of Mavacamten involves further modification of the Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate molecule.[1][2] This highlights the importance of this intermediate in providing a molecular framework that can be elaborated to produce a final active pharmaceutical ingredient (API).

Diagram 2: Role as a Key Intermediate

G starting_materials Starting Materials (e.g., 3,6-Dichloropyridazine) intermediate Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate (CAS 1246471-48-6) starting_materials->intermediate Synthesis api Active Pharmaceutical Ingredient (e.g., Mavacamten) intermediate->api Further Synthetic Steps drug_product Final Drug Product api->drug_product Formulation

Sources

The Multifaceted Biological Activities of Pyridazine-Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the fusion of pyridazine and piperidine rings has given rise to a privileged scaffold with a remarkable breadth of biological activities. This technical guide offers an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of pyridazine-piperidine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a causal understanding of experimental design and a framework for future discovery. Our narrative is built upon the pillars of scientific integrity, providing self-validating protocols and grounding claims in authoritative references.

Chapter 1: The Pyridazine-Piperidine Scaffold: A Union of Pharmacophoric Significance

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, and the piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, are both independently recognized for their significant presence in a vast array of biologically active compounds.[1] The combination of these two moieties into a single molecular entity creates a unique scaffold with a rich three-dimensional architecture, enabling diverse interactions with biological targets. The inherent basicity of the piperidine nitrogen allows for crucial salt bridge formations, while the pyridazine core can engage in a variety of interactions, including hydrogen bonding and π-stacking.[2] This versatility has made pyridazine-piperidine derivatives a focal point in the quest for novel therapeutics across multiple disease areas.

Chapter 2: Anticancer Activity: Targeting Key Oncogenic Pathways

Pyridazine-piperidine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of malignancies including breast, colon, and lung cancer.[3][4] Their mechanisms of action are often multifaceted, targeting critical signaling pathways involved in tumor growth, proliferation, and survival.

Mechanism of Action: Inhibition of VEGFR-2 and PI3K/Akt/mTOR Signaling

A significant number of pyridazine-piperidine derivatives exert their anticancer effects through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3] By blocking VEGFR-2, these compounds can effectively stifle the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby inhibiting tumor growth and metastasis.

Furthermore, several derivatives have been shown to modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][5] This pathway is frequently hyperactivated in cancer and plays a central role in cell proliferation, survival, and metabolism. Inhibition of this pathway by pyridazine-piperidine derivatives can induce apoptosis and halt the cell cycle in cancer cells.

Signaling Pathway: VEGFR-2 and PI3K/Akt/mTOR Inhibition by Pyridazine-Piperidine Derivatives

vegfr2_pi3k_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative Pyridazine-Piperidine Derivative Derivative->VEGFR2 Inhibits Derivative->PI3K Inhibits eac_workflow A Acclimatize Swiss albino mice B Propagate Ehrlich Ascites Carcinoma (EAC) cells in donor mice A->B C Aspirate and dilute EAC cells to 2x10^6 cells/mL B->C D Inject 0.2 mL of EAC suspension intraperitoneally into test mice C->D E Randomly divide mice into Control, Test, and Standard groups (n=6) D->E F Administer vehicle, test compound, or standard drug daily for 9 days E->F G Monitor body weight and survival daily F->G H On day 10, collect blood for hematological analysis F->H I Sacrifice mice and collect ascitic fluid H->I J Determine viable tumor cell count I->J K Perform statistical analysis and report findings J->K

Caption: Workflow for the Ehrlich Ascites Carcinoma in vivo assay.

Chapter 3: Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridazine-piperidine derivatives have demonstrated promising activity against a spectrum of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). [6][7][8]

Mechanism of Action: Disruption of Cell Wall Integrity and DNA Gyrase Inhibition

The antimicrobial action of these derivatives is believed to involve multiple mechanisms. Some compounds may interfere with the synthesis of the bacterial cell wall, leading to cell lysis. [9]Others have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby preventing bacterial proliferation. [9]

Quantitative Data: Antimicrobial Activity of Representative Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridazine-piperidine derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 6 Staphylococcus aureus1.5[6]
Compound 6 Escherichia coli1.5[6]
Compound 5e MRSA45[7]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details a standardized method for determining the Minimum Inhibitory Concentration (MIC) of pyridazine-piperidine derivatives against microbial strains. [10][11][12][13] 1. Preparation of Materials:

  • Microbial Culture: Prepare a fresh overnight culture of the test microorganism in an appropriate broth medium.

  • Test Compound: Dissolve the pyridazine-piperidine derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • 96-Well Microtiter Plate: Use sterile, flat-bottomed 96-well plates.

2. Assay Procedure:

  • Dispense 100 µL of sterile broth into all wells of the microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

  • Prepare a standardized microbial inoculum (0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

3. Determination of MIC:

  • The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Chapter 4: Anti-inflammatory and Neuroprotective Effects

Beyond their anticancer and antimicrobial properties, pyridazine-piperidine derivatives have also shown significant potential as anti-inflammatory and neuroprotective agents.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Several derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. [14][15][16][17]COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the production of prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Quantitative Data: COX-2 Inhibitory Activity

Compound IDCOX-2 IC50 (nM)Reference
Compound 3g 43.84[14]
Compound 6a 53.01[14]
Compound 6b 180[15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds. [18][14][19]

  • Animal Model: Use male Wistar rats (150-180 g).

  • Treatment: Administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally one hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Neuroprotective Activity: Modulating Glutamatergic Neurotransmission

Certain pyridazine-piperidine derivatives have exhibited neuroprotective properties by modulating glutamatergic neurotransmission. [17][20][21][22]Excessive glutamate can lead to excitotoxicity, a process implicated in various neurodegenerative disorders. Some derivatives act as N-methyl-D-aspartate (NMDA) receptor antagonists, preventing the excessive influx of calcium ions that triggers neuronal cell death. [20][22] Signaling Pathway: Neuroprotection via NMDA Receptor Antagonism

nmda_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Excessive Ca2+ Influx NMDA_R->Ca_Influx Opens Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Derivative Pyridazine-Piperidine Derivative Derivative->NMDA_R Blocks

Caption: Neuroprotection by blocking NMDA receptor-mediated excitotoxicity.

Chapter 5: Cardiovascular and Other Biological Activities

The therapeutic potential of pyridazine-piperidine derivatives extends to the cardiovascular system, where they have been investigated for their effects on ion channels and as potential antihypertensive agents. [2][23][24][25][26][27]Some derivatives have been found to act as calcium channel blockers, leading to vasodilation and a reduction in blood pressure. [26][27] Additionally, these versatile scaffolds have been explored for their acetylcholinesterase (AChE) inhibitory activity, suggesting potential applications in the treatment of Alzheimer's disease. [13][28][29][30][31] Quantitative Data: Acetylcholinesterase Inhibitory Activity

Compound IDAChE IC50 (µM)Reference
Compound 6h 0.00365[28]
Compound 7 7.32[31]
Compound 9 15.1[31]
Compound 4b 16.42[13]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for evaluating AChE inhibitory activity. [28][30]

  • Reagents: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution.

  • Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Perspectives

The pyridazine-piperidine scaffold represents a highly versatile and privileged structure in medicinal chemistry, with demonstrated efficacy across a wide range of therapeutic areas. The insights and protocols provided in this technical guide are intended to serve as a valuable resource for the rational design and development of novel pyridazine-piperidine derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the exploration of novel substitution patterns, the development of multi-target ligands, and the application of advanced computational methods to further unlock the therapeutic potential of this remarkable scaffold.

References

Sources

Foreword: The Piperidine Scaffold - A Cornerstone of Modern Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of Piperidine-Containing Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is one of the most prolific structural motifs in medicinal chemistry.[1][2][3] Its prevalence is not accidental; it is a quintessential example of a "privileged scaffold." This designation refers to molecular frameworks that are capable of binding to multiple, distinct biological targets with high affinity, thereby serving as a versatile foundation for drug discovery across a wide range of therapeutic areas.[4] Piperidine-containing compounds are found in over twenty classes of pharmaceuticals, from central nervous system (CNS) agents to anticancer and antimicrobial drugs.[1][3][5]

This guide provides a detailed exploration of the core mechanisms through which these compounds exert their pharmacological effects. Moving beyond a simple catalog of drugs, we will dissect the structural and physicochemical properties of the piperidine ring that enable its diverse functions. We will then examine its interactions with major classes of biological targets and detail the rigorous experimental methodologies required to elucidate and validate these mechanisms of action, providing both the conceptual framework and practical protocols for the discerning researcher.

The Structural and Physicochemical Rationale for Piperidine's Privileged Status

The utility of the piperidine scaffold stems from a unique combination of structural and chemical properties that enhance "druggability."[4]

  • Conformational Flexibility: Like cyclohexane, piperidine adopts a stable chair conformation.[2] This three-dimensional structure allows substituents to be precisely oriented in axial or equatorial positions, facilitating optimal interactions with the complex topographies of protein binding pockets. This conformational pre-organization can minimize the entropic penalty of binding, leading to higher affinity.

  • Modulation of Physicochemical Properties: The basic nitrogen atom (pKa of the conjugate acid is ~11.2) is typically protonated at physiological pH.[2] This positive charge is critical for forming key ionic interactions with acidic residues (e.g., aspartate, glutamate) in target proteins. Furthermore, the piperidine ring itself can modulate a compound's lipophilicity and water solubility, crucial parameters for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4]

  • Metabolic Stability: The piperidine ring is generally more metabolically stable than more labile acyclic amines, contributing to improved pharmacokinetic properties and reduced toxicity.[4] Strategic functionalization of the ring can further tune this stability.

Core Mechanisms of Action: A Target-Based Exploration

Piperidine-containing compounds achieve their therapeutic effects by interacting with a diverse array of biological macromolecules. The following sections explore the most prominent mechanisms, illustrated with archetypal drug examples.

Antagonism of G-Protein Coupled Receptors (GPCRs)

A vast number of piperidine derivatives function as antagonists at GPCRs, particularly those in the CNS. They act by binding to the receptor, often within the transmembrane domain, and preventing the binding of the endogenous ligand, thereby blocking downstream signaling.

Case Study: Haloperidol - A Dopamine D2 Receptor Antagonist

Haloperidol is a classic antipsychotic medication that primarily functions by blocking the dopamine D2 receptor (D2R), a Gi-coupled GPCR.[6][7][8] In conditions like schizophrenia, which are associated with hyperactive dopaminergic pathways, haloperidol's antagonism of D2R reduces downstream signaling.[6] This blockade prevents the inhibition of adenylyl cyclase, thereby modulating intracellular levels of cyclic AMP (cAMP) and normalizing neuronal activity.[9]

G_Protein_Signaling D2R Dopamine D2 Receptor (GPCR) G_protein Gi Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP (Reduced) AC->cAMP converts Dopamine Dopamine Dopamine->D2R binds Haloperidol Haloperidol (Antagonist) Haloperidol->D2R blocks ATP ATP

Caption: Mechanism of Haloperidol as a Dopamine D2 Receptor Antagonist.

Inhibition of Neurotransmitter Transporters

Another major mechanism involves the blockade of solute carrier (SLC) transporters responsible for the reuptake of neurotransmitters from the synaptic cleft. By inhibiting these transporters, piperidine compounds increase the synaptic concentration and duration of action of specific neurotransmitters.

Case Study: Methylphenidate - A Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)

Methylphenidate (Ritalin) is a cornerstone treatment for Attention-Deficit/Hyperactivity Disorder (ADHD).[10] Its primary mechanism of action is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[10][11][12] By binding to and blocking these transporters on the presynaptic neuron, methylphenidate prevents the reuptake of dopamine and norepinephrine from the synapse.[11] This leads to elevated neurotransmitter levels in the synaptic cleft, enhancing signaling in brain regions, such as the prefrontal cortex, that are crucial for attention and executive function.[10][11]

Transporter_Inhibition cluster_presynaptic Presynaptic Neuron Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Post_Receptor Dopamine Receptors Synaptic_Cleft->DAT Reuptake Dopamine_in_cleft Dopamine Dopamine_in_cleft->Post_Receptor Binds & Activates Methylphenidate Methylphenidate Methylphenidate->DAT Blocks

Caption: Mechanism of Methylphenidate as a Dopamine Transporter (DAT) Inhibitor.

Inhibition of Enzymes

Piperidine derivatives are also effective enzyme inhibitors, where they bind to an enzyme's active site or an allosteric site to reduce its catalytic activity.

Case Study: Donepezil - An Acetylcholinesterase (AChE) Inhibitor

Donepezil is a key medication for managing the symptoms of Alzheimer's disease.[1] The disease is characterized by a deficit in cholinergic neurotransmission. Donepezil acts as a reversible, non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine in the synaptic cleft.[1] By inhibiting AChE, Donepezil increases the levels and duration of action of acetylcholine, thereby enhancing cholinergic function and improving cognitive symptoms.[1]

A Methodological Guide to Elucidating Mechanism of Action

Determining a compound's mechanism of action (MoA) is a multi-step, iterative process that builds from initial binding to functional effects and finally to high-resolution structural detail.[13][14] This workflow ensures scientific rigor and provides a self-validating system of evidence.

Phase 1: Target Binding Characterization

The first step is to confirm that the compound physically interacts with its putative target and to quantify the affinity of this interaction.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay is a gold standard for quantifying the affinity of a test compound for a receptor.[15] It measures the ability of an unlabeled test compound to displace a radiolabeled ligand of known high affinity from the target receptor.

  • Objective: To determine the inhibitory constant (Ki) of a piperidine compound for its target receptor.

  • Methodology:

    • Preparation of Reagents:

      • Prepare a membrane fraction from cells expressing the target receptor or use a purified receptor preparation.

      • Select a high-affinity radioligand (e.g., ³H-spiperone for D2 receptors) at a concentration near its dissociation constant (Kd).

      • Prepare serial dilutions of the unlabeled piperidine test compound.

    • Assay Incubation:

      • In a 96-well plate, combine the receptor preparation, the radioligand, and varying concentrations of the test compound. Include controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).

      • Causality Insight: The purpose of including a "non-specific binding" control is crucial; it accounts for the portion of the radioligand that binds to components other than the target receptor (e.g., lipids, filter paper), ensuring that the displacement measured is specific to the target of interest.

      • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

    • Separation:

      • Rapidly separate the bound radioligand from the unbound radioligand using vacuum filtration through a glass fiber filter. The receptor-ligand complexes are retained on the filter, while the free ligand passes through.

    • Quantification:

      • Place the filters into scintillation vials with scintillation fluid.

      • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis:

      • Calculate the percentage of specific binding at each concentration of the test compound.

      • Plot the percent specific binding against the log concentration of the test compound to generate a dose-response curve.

      • Fit the curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

      • Convert the IC50 to the Ki using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

Binding_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Incubation cluster_separation 3. Separation cluster_quant 4. Quantification cluster_analysis 5. Data Analysis A1 Receptor Source (e.g., Cell Membranes) B Combine Reagents in 96-well plate (Incubate to Equilibrium) A1->B A2 Radioligand (e.g., ³H-Spiperone) A2->B A3 Test Compound (Serial Dilutions) A3->B C Rapid Vacuum Filtration (Separates Bound from Free) B->C D Scintillation Counting (Measures Radioactivity) C->D E Plot Dose-Response Curve D->E F Calculate IC50 E->F G Calculate Ki via Cheng-Prusoff Equation F->G

Caption: Standard workflow for a competitive radioligand binding assay.

Phase 2: Functional Characterization

Once binding is confirmed, the next crucial step is to determine the functional consequence of that binding. Does the compound activate the target (agonism), block it (antagonism), or have no effect?

Experimental Protocol: Enzyme Inhibition Kinetic Assay

For enzyme targets, kinetic assays are essential to not only measure potency (IC50) but also to determine the mode of inhibition (e.g., competitive, non-competitive).[13][16][17]

  • Objective: To determine the IC50 and mode of inhibition for a piperidine compound against its target enzyme.

  • Methodology:

    • Assay Setup:

      • Use a continuous kinetic assay where the formation of a product can be monitored over time, typically via a change in absorbance or fluorescence.[18]

      • Prepare serial dilutions of the piperidine inhibitor.

    • IC50 Determination:

      • In a microplate, perform the enzymatic reaction at a fixed substrate concentration (typically the Km value) in the presence of varying concentrations of the inhibitor.[19]

      • Measure the initial reaction rate (V₀) for each inhibitor concentration.

      • Plot the reaction rate against the log inhibitor concentration and fit the data to determine the IC50.

    • Mechanism of Inhibition Study (Michaelis-Menten Kinetics):

      • Causality Insight: To distinguish between different inhibition types, one must systematically vary the concentrations of both the substrate and the inhibitor. The resulting pattern of changes in the Michaelis-Menten parameters (Km and Vmax) reveals the mechanism.

      • Perform the kinetic assay across a matrix of conditions, using several fixed inhibitor concentrations and, for each, a range of substrate concentrations.

      • Generate Michaelis-Menten plots (Rate vs. [Substrate]) for each inhibitor concentration.

      • Transform the data using a Lineweaver-Burk plot (1/Rate vs. 1/[Substrate]). The pattern of line intersections is diagnostic for the inhibition type:

        • Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

        • Non-competitive: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

        • Uncompetitive: Lines are parallel (both apparent Km and Vmax decrease).

Phase 3: High-Resolution Structural Elucidation

The ultimate validation of a mechanism of action comes from visualizing the drug-target interaction at an atomic level.

Methodology: X-Ray Crystallography

Co-crystallizing a piperidine compound with its target protein and solving the structure via X-ray diffraction provides definitive evidence of the binding site and the specific molecular interactions (hydrogen bonds, ionic bonds, hydrophobic interactions) that govern binding.[20][21][22] This structural information is invaluable for structure-activity relationship (SAR) studies and for rationally designing more potent and selective analogs.[20][23]

Summary Table of Key Piperidine-Containing Drugs

The versatility of the piperidine scaffold is evident in the wide range of approved drugs targeting different classes of proteins.

Drug NamePiperidine MoietyPrimary Target(s)Mechanism of ActionTherapeutic Area
Haloperidol 4-substitutedDopamine D2 ReceptorReceptor Antagonist[6][24]Antipsychotic
Methylphenidate 2-substitutedDopamine (DAT) & Norepinephrine (NET) TransportersReuptake Inhibitor[10][25]ADHD, Narcolepsy
Fentanyl 4-anilidopiperidineµ-Opioid ReceptorReceptor AgonistAnalgesic
Donepezil N-benzylpiperidineAcetylcholinesterase (AChE)Enzyme Inhibitor[1]Alzheimer's Disease
Paroxetine 3-substitutedSerotonin Transporter (SERT)Selective Reuptake InhibitorAntidepressant
Risperidone Spiro-piperidineSerotonin 5-HT2A & Dopamine D2 ReceptorsReceptor AntagonistAntipsychotic

Conclusion

The piperidine ring is a truly privileged scaffold in drug discovery, not by chance, but due to its inherent structural and physicochemical advantages. Its ability to be readily synthesized and modified allows for the fine-tuning of pharmacological activity against a vast landscape of biological targets, including GPCRs, transporters, and enzymes. A thorough understanding of a piperidine compound's mechanism of action requires a rigorous, multi-pronged experimental approach, progressing from binding affinity and functional assays to high-resolution structural biology. This integrated workflow is essential for validating targets, optimizing lead compounds, and ultimately developing safer and more effective medicines.

References

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Navigating the Void: A Technical Safety Guide for Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate and Other Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and chemical research, scientists frequently synthesize and handle novel molecules for which formal safety data sheets (SDS) do not yet exist. Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate serves as a pertinent case study for such a scenario. This technical guide provides a robust framework for conducting a comprehensive hazard and risk assessment for this and other uncharacterized compounds. By dissecting the molecule into its constituent functional groups and analyzing the known risks of analogous structures, we can establish prudent and scientifically sound safety protocols. This document is intended not as a replacement for a formal SDS, but as an essential tool for risk mitigation in the vanguard of chemical research.

The Principle of Prudence: Handling Uncharacterized Compounds

When safety data is absent, a conservative approach is paramount. Any novel chemical of unknown toxicity should be treated as hazardous until proven otherwise. This guiding principle necessitates a multi-layered safety strategy encompassing engineering controls, personal protective equipment (PPE), and meticulously planned experimental protocols. A thorough risk assessment is the foundational step before any handling of the material. This involves a critical evaluation of the chemical structure to anticipate potential hazards.

Hazard Assessment by Structural Analogy

The molecular structure of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate can be deconstructed into three primary moieties: a chloropyridazine ring, a piperidine ring, and an ethyl acetate side chain. By examining the known hazards of compounds containing these fragments, we can infer a plausible hazard profile for the target molecule.

The Chloropyridazine Moiety: A Toxicophore of Concern

The pyridazine ring is a nitrogen-containing heterocycle found in various biologically active compounds and pharmaceuticals. The introduction of a chlorine atom onto this ring system can significantly influence its toxicological profile.

  • General Toxicity of Pyridazine Derivatives: Pyridazine and its derivatives can exhibit a range of biological activities, and their reactivity may lead to interactions with endogenous macromolecules, potentially resulting in toxicity. Some derivatives have been shown to be toxic to bacterial DNA.

  • Hazards of Chlorinated Heterocycles: Halogenated aromatic compounds are often associated with increased toxicity. Data from analogous chloropyridazines and chloropyridines indicate a consistent pattern of hazards. For instance, 3-chloropyridine is classified as a combustible liquid that is toxic in contact with skin, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects[1]. Similarly, 3-chloro-6-methylpyridazine is known to cause skin and serious eye irritation[2]. 3-Chloro-6-hydrazinopyridazine is harmful if swallowed and causes skin and eye irritation[3][4].

Based on these analogs, it is prudent to assume that the chloropyridazine portion of the target molecule contributes to potential oral, dermal, and inhalation toxicity, as well as skin and eye irritation.

The Piperidine Moiety: A Corrosive and Toxic Hazard

Piperidine is a saturated heterocyclic amine that is a common building block in medicinal chemistry. Its basic nature and reactivity are key determinants of its hazard profile.

  • Inherent Hazards of Piperidine: Piperidine itself is a flammable liquid and is classified as toxic and corrosive. It can cause severe skin burns and eye damage and is harmful if swallowed or inhaled[5]. Dermal exposure can be particularly dangerous, with toxic effects noted in animal studies[6]. The basicity of the piperidine nitrogen can lead to corrosive actions on tissues.

The presence of the piperidine ring in the target molecule suggests a significant potential for corrosive and toxic effects, particularly if the compound can be hydrolyzed to release a piperidine-like fragment or if the tertiary amine retains significant basicity.

The Ethyl Acetate Moiety: Flammability and Irritation

The ethyl acetate functional group is a common ester, often used as a solvent. While generally considered to have lower toxicity than the other moieties, it contributes specific hazards.

  • Hazards of Ethyl Acetate: Ethyl acetate is a highly flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness. Prolonged or repeated exposure can lead to drying or cracking of the skin, and high concentrations can irritate the eyes, nose, and throat. Long-term exposure may also have effects on the liver and kidneys[2][7][8].

Thus, the ethyl acetate portion of the molecule introduces flammability concerns and the potential for irritation and central nervous system effects upon significant exposure.

Synthesized Hazard Profile and GHS Classification by Analogy

By combining the hazards of the constituent parts, a predicted hazard profile for Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate can be constructed. The following table summarizes the GHS classifications for structurally related compounds, which informs our predicted classification for the target molecule.

Compound/MoietyGHS Hazard Classifications
3-Chloropyridine [1]Flammable Liquid (Category 4), Acute Toxicity, Dermal (Category 3), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2B), Germ Cell Mutagenicity (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory irritation)
3-Chloro-6-methylpyridazine [2]Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2)
3-Chloro-6-hydrazinopyridazine [3]Acute Toxicity, Oral (Category 4), Skin Corrosion/Irritation (Category 2), Skin Sensitization (Category 1), Serious Eye Damage/Eye Irritation (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory irritation)
Piperidine [5]Flammable Liquid (Category 2), Acute Toxicity, Oral (Category 3), Acute Toxicity, Dermal (Category 3), Acute Toxicity, Inhalation (Category 3), Skin Corrosion/Irritation (Category 1A), Serious Eye Damage/Eye Irritation (Category 1)
Ethyl Acetate [9]Flammable Liquid (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Narcotic effects)

Predicted Hazard Profile for Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate:

Based on this analysis, the target compound should be handled as if it possesses the following hazards:

  • Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.

  • Corrosivity/Irritation: Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Flammability: Flammable liquid and vapor.

  • Chronic Effects: Potential for organ toxicity with repeated exposure.

A precautionary GHS classification would include: Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Flammable Liquid.

Experimental Protocols for Safe Handling

The following protocols are designed to mitigate the risks identified in the hazard assessment. These should be incorporated into a substance-specific Standard Operating Procedure (SOP).

Engineering Controls

All manipulations of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols. The face velocity of the fume hood should be verified before use.

G All handling of the compound must occur within a certified chemical fume hood. cluster_0 Primary Engineering Control FumeHood Chemical Fume Hood Start Weighing & Preparation Reaction Chemical Reaction Start->Reaction Transfer of Compound Workup Work-up & Purification Reaction->Workup Processing End Storage Workup->End Final Product

Caption: Workflow inside a chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.

  • Hand Protection: Use chemically resistant gloves. Given the presence of both chlorinated and organic ester components, a combination of gloves, such as a nitrile glove worn under a neoprene or butyl rubber glove, is recommended for extended operations. Gloves should be inspected before each use and changed immediately upon contamination.

  • Eye Protection: Chemical safety goggles are required at all times. When there is a significant splash hazard, a face shield should be worn in addition to goggles.

  • Body Protection: A flame-resistant lab coat should be worn and buttoned completely. For larger scale operations, a chemically resistant apron is also recommended.

  • Respiratory Protection: While working in a fume hood should be sufficient, a risk assessment may indicate the need for respiratory protection, especially during activities with a high potential for aerosol generation.

Caption: Required Personal Protective Equipment.

Storage and Waste Disposal
  • Storage: The compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area designated for toxic and flammable substances. It should be stored away from strong oxidizing agents, acids, and bases.

  • Waste Disposal: All waste materials, including contaminated consumables and reaction residues, must be collected in a designated hazardous waste container. The waste should be labeled as "Acutely Toxic, Flammable Organic Waste" and disposed of through an approved hazardous waste management program.

Emergency Procedures

Spills
  • Small Spills (in a fume hood): Absorb the spill with a chemical absorbent material. Collect the contaminated material in a sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills: Evacuate the immediate area and alert colleagues. If safe to do so, contain the spill to prevent it from spreading. Contact the institution's emergency response team.

Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[5][9][10].

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Emergency_Response General Emergency Procedures for Personnel Exposure. cluster_exposure Personnel Exposure cluster_actions Immediate Actions Skin Skin Contact FlushSkin Flush with water for 15 min Remove contaminated clothing Skin->FlushSkin Eye Eye Contact FlushEye Flush eyes for 15 min Eye->FlushEye Inhale Inhalation FreshAir Move to fresh air Inhale->FreshAir Ingest Ingestion RinseMouth Rinse mouth Do NOT induce vomiting Ingest->RinseMouth Medical Seek Immediate Medical Attention FlushSkin->Medical FlushEye->Medical FreshAir->Medical RinseMouth->Medical

Caption: Emergency response for exposure.

Conclusion

The absence of a formal Safety Data Sheet for a novel compound like Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate necessitates a proactive and informed approach to safety. By systematically evaluating the hazards posed by its structural components—the chloropyridazine, piperidine, and ethyl acetate moieties—a comprehensive and conservative safety strategy can be developed. Adherence to the principles of handling unknown substances, rigorous use of engineering controls and personal protective equipment, and preparedness for emergencies are the cornerstones of responsible chemical research. This guide provides a template for such an assessment, empowering researchers to work safely at the frontiers of science.

References

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A Comprehensive Spectroscopic Guide to Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document presents a comprehensive set of predicted data based on established spectroscopic principles and data from analogous structures. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for the complete structural elucidation and characterization of the title compound. Each section includes detailed, field-tested protocols, data interpretation causality, and visual aids to create a self-validating system for researchers. This guide is designed to serve as an authoritative reference for scientists engaged in the synthesis, identification, and quality control of similar molecular entities.

Introduction: The Imperative for Spectroscopic Characterization

Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate is a molecule featuring a confluence of key pharmacophores: a 6-chloropyridazine ring, an N-substituted piperidine core, and an ethyl acetate sidechain. Such molecules are common intermediates in the synthesis of novel therapeutic agents. Unambiguous confirmation of the molecular structure is a cornerstone of chemical research and drug development, ensuring that biological and pharmacological data are attributed to the correct chemical entity. Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's structure.

This guide will systematically explore the four primary spectroscopic techniques used in concert to achieve full structural verification. By understanding the expected spectral output from each method, researchers can confidently identify this molecule, distinguish it from related impurities or isomers, and establish a baseline for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by mapping the carbon-hydrogen framework.[1] By analyzing the chemical shifts, splitting patterns, and correlations, we can assign every proton and carbon atom in the molecule.

Causality in NMR Experimental Design

The choice of solvent and concentration are critical first steps. A deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used to avoid large solvent signals in the ¹H NMR spectrum.[2] The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time, typically 5-25 mg of the compound in 0.5-0.7 mL of solvent.[3] Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for piecing together the molecular puzzle by revealing proton-proton and proton-carbon connectivities through bonds.[4]

Detailed Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 10-20 mg of the dried compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to maintain stability. The magnetic field homogeneity is then optimized ("shimming") to ensure sharp spectral lines.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} broadband decoupled spectrum.

    • Acquire a 2D ¹H-¹H COSY spectrum to identify adjacent protons.

    • Acquire a 2D ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate. These predictions are based on the analysis of similar heterocyclic systems and functional groups.[5][6]

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Atom Number(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Rationale
H-4', H-5'7.35, 7.20d, d1H, 1HJ = 9.2Aromatic protons on the chloropyridazine ring, deshielded by electronegative nitrogens and chlorine.
H-11a, H-11b4.18q2HJ = 7.1Methylene protons of the ethyl group, adjacent to the ester oxygen and a methyl group.
H-2a, H-2e4.05m2H-Piperidine protons adjacent to the pyridazine nitrogen, deshielded.
H-8a, H-8b2.50d2HJ = 7.0Methylene protons alpha to the ester carbonyl.
H-6a, H-6e2.95m2H-Piperidine protons adjacent to the pyridazine nitrogen, deshielded.
H-42.05m1H-Piperidine methine proton.
H-3a, H-3e, H-5a, H-5e1.85, 1.40m4H-Remaining piperidine methylene protons.
H-12a, H-12b, H-12c1.28t3HJ = 7.1Methyl protons of the ethyl group.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Atom NumberPredicted Chemical Shift (δ, ppm)Assignment Rationale
C-9171.5Ester carbonyl carbon.
C-6'159.0Pyridazine carbon bonded to chlorine, highly deshielded.
C-3'150.0Pyridazine carbon bonded to the piperidine nitrogen.
C-4'128.0Pyridazine CH carbon.
C-5'120.0Pyridazine CH carbon.
C-1161.0Methylene carbon of the ethyl ester.
C-2, C-650.0Piperidine carbons adjacent to the pyridazine nitrogen.
C-840.0Methylene carbon alpha to the ester carbonyl.
C-435.0Piperidine methine carbon.
C-3, C-531.0Piperidine carbons beta to the nitrogen.
C-1214.2Methyl carbon of the ethyl ester.
Visualization of NMR Structural Correlations

The following diagram illustrates the key expected correlations in 2D NMR experiments that would be used to confirm the connectivity of the molecular fragments.

G cluster_pyridazine Chloropyridazine Ring cluster_piperidine Piperidine Ring cluster_acetate Ethyl Acetate Sidechain H4_prime H-4' (δ 7.35) H5_prime H-5' (δ 7.20) H4_prime->H5_prime COSY C3_prime C-3' (δ 150.0) H5_prime->C3_prime HMBC C4_prime C-4' (δ 128.0) C5_prime C-5' (δ 120.0) C6_prime C-6' (δ 159.0) H2_6 H-2,6 (δ 4.05, 2.95) H2_6->C3_prime HMBC H3_5 H-3,5 (δ 1.85, 1.40) H2_6->H3_5 COSY C4 C-4 (δ 35.0) H2_6->C4 HMBC H4 H-4 (δ 2.05) H8 H-8 (δ 2.50) H4->H8 COSY H3_5->H4 COSY C2_6 C-2,6 (δ 50.0) C3_5 C-3,5 (δ 31.0) H8->C4 HMBC C9 C-9 (δ 171.5) H8->C9 HMBC H11 H-11 (δ 4.18) H12 H-12 (δ 1.28) H11->H12 COSY H11->C9 HMBC C8 C-8 (δ 40.0) C11 C-11 (δ 61.0)

Caption: Predicted 2D NMR correlations (COSY & HMBC) for structural confirmation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.[7] Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically produces a protonated molecular ion [M+H]⁺ with minimal initial fragmentation.[8][9]

Causality in MS Experimental Design

For ESI-MS, the sample is dissolved in a solvent mixture, often acetonitrile and water with a small amount of acid (like formic acid), to promote protonation.[8] This solution is then infused into the mass spectrometer. Tandem mass spectrometry (MS/MS) is then employed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions, which helps to confirm the structure of different parts of the molecule.[10]

Detailed Experimental Protocol: ESI-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a 50:50 mixture of acetonitrile:water containing 0.1% formic acid.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable spray and optimal ion signal.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

    • Perform a product ion scan (MS/MS) on the [M+H]⁺ precursor ion. The collision energy should be ramped to observe a range of fragment ions.

Predicted Mass Spectrometry Data

The molecular formula is C₁₃H₁₈ClN₃O₂. The monoisotopic mass is 299.1087 Da.

Table 3: Predicted ESI-MS Fragmentation Data

m/z (Predicted)Ion FormulaDescription of Fragment
300.1160[C₁₃H₁₉ClN₃O₂]⁺Protonated molecular ion [M+H]⁺
227.0898[C₁₁H₁₂ClN₂]⁺Loss of the ethyl acetate group (-CH₂COOCH₂CH₃)
183.0996[C₉H₁₂N]⁺Piperidine-acetate fragment after cleavage from pyridazine
114.0063[C₄H₃ClN₂]⁺Chloropyridazine fragment
82.0651[C₅H₈N]⁺Piperidine ring fragment after cleavage
Visualization of Predicted Fragmentation Pathway

This diagram illustrates the most likely fragmentation pathways for the protonated molecule under CID conditions.

G M [M+H]⁺ m/z = 300.1 F1 Loss of CH₂COOEt (87 Da) M->F1 - C₄H₈O₂ F2 Cleavage of N-C bond M->F2 F3 Fragment m/z = 227.1 F1->F3 F4 Chloropyridazine Fragment m/z = 114.0 F2->F4 F5 Piperidyl-acetate Fragment m/z = 183.1 F2->F5

Caption: Predicted ESI-MS/MS fragmentation pathway.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups within a molecule.[7] Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's components.

Causality in IR Experimental Design

The sample can be analyzed neat as a thin film on a salt plate (if it's an oil) or dispersed in a potassium bromide (KBr) pellet (if it's a solid).[11] The key is to obtain a transparent or translucent sample to allow the IR beam to pass through. The resulting spectrum shows absorption bands corresponding to specific bond vibrations.

Detailed Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, IR-grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]

  • Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be run first.

Predicted Infrared Absorption Data

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
2950-2850MediumC-H stretchAliphatic (Piperidine, Ethyl)
1735-1750StrongC=O stretchEster
1580-1620MediumC=C / C=N stretchAromatic/Heteroaromatic (Pyridazine)
1250-1000StrongC-O stretchEster
1180-1150Medium-StrongC-N stretchAryl-Alkyl Amine
800-750MediumC-Cl stretchAryl Halide

The most prominent and diagnostic peaks will be the strong carbonyl (C=O) stretch of the ester group around 1740 cm⁻¹ and the C-O stretching bands.[12]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about conjugated systems and chromophores within a molecule.[13] The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy state.

Causality in UV-Vis Experimental Design

The sample is dissolved in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration is adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.2 to 1.0 absorbance units). The spectrum is recorded and the wavelength of maximum absorbance (λmax) is identified.

Detailed Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol). Perform serial dilutions to prepare a final solution with a concentration in the µg/mL range.

  • Instrument Setup: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.

  • Data Acquisition: Place the blank cuvette in the spectrophotometer and record a baseline. Then, replace the blank with the sample cuvette and measure the absorption spectrum, typically over a range of 200-400 nm.

Predicted UV-Vis Absorption Data

The primary chromophore in the molecule is the 6-chloropyridazine ring. Heteroaromatic systems exhibit characteristic π → π* transitions.

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

λmax (nm)Type of TransitionChromophore
~250-270 nmπ → π*6-Chloropyridazine Ring

The conjugation within the pyridazine ring is expected to result in a strong absorption band in this region of the UV spectrum.[14][15]

Integrated Spectroscopic Analysis: A Holistic Approach to Structural Confirmation

No single technique provides all the necessary information for unambiguous structure determination. The true power lies in the integration of all four spectroscopic methods.

G cluster_data Spectroscopic Data MS MS [M+H]⁺ = 300.1 (Confirms Molecular Formula) Structure Confirmed Structure Ethyl 2-[1-(6-Chloro-3-pyridazinyl) -4-piperidyl]acetate MS->Structure Provides IR IR C=O at ~1740 cm⁻¹ (Confirms Ester Group) IR->Structure Provides UV UV-Vis λmax ~260 nm (Confirms Pyridazine Chromophore) UV->Structure Provides NMR NMR (¹H, ¹³C, COSY, HMBC) (Defines Connectivity & Skeleton) NMR->Structure Provides

Caption: Workflow for integrated spectroscopic data analysis.

This holistic approach provides a self-validating system. The molecular formula determined by MS is confirmed by the atom counts from NMR. The functional groups identified by IR are consistent with the chemical environments observed in the NMR spectra. The chromophore detected by UV-Vis corresponds to the heteroaromatic system pieced together by 2D NMR.

Conclusion

This technical guide has presented a comprehensive, albeit predictive, spectroscopic profile of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate. By detailing the theoretical basis, practical experimental protocols, and expected data for NMR, MS, IR, and UV-Vis spectroscopy, we have provided a robust framework for the identification and characterization of this molecule. The integrated approach, combining data from all four techniques, ensures the highest level of confidence in structural assignment, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

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Unlocking Therapeutic Potential: A Technical Guide to Chloropyridazinyl Compounds and Their Targets

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Developers

The chloropyridazinyl scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide provides an in-depth technical exploration of the therapeutic targets of chloropyridazinyl compounds, offering field-proven insights into their mechanisms of action and the experimental workflows crucial for their discovery and validation. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to drug development.

The Chloropyridazinyl Core: A Gateway to Diverse Bioactivity

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, substituted with a chlorine atom, forms the fundamental chloropyridazinyl core. This structural motif imparts specific physicochemical properties that enable these compounds to interact with a wide range of protein targets, often with high affinity and selectivity. The chlorine atom can serve as a crucial handle for synthetic elaboration, allowing for the generation of extensive compound libraries for screening and optimization. Furthermore, the pyridazine core can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are fundamental to target recognition and binding.

Key Therapeutic Target Classes of Chloropyridazinyl Compounds

Our exploration of the therapeutic landscape of chloropyridazinyl compounds reveals a significant focus on oncology and inflammatory diseases. The following sections detail the key protein families targeted by this chemical class.

Protein Kinases: A Prominent Target Family

Protein kinases, enzymes that regulate a vast array of cellular processes, are a primary target class for chloropyridazinyl derivatives. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.

FAK, a non-receptor tyrosine kinase, and VEGFR-3, a receptor tyrosine kinase, are key players in tumor cell survival, invasion, and angiogenesis. A notable example of a chloropyridazinyl compound targeting this axis is chloropyramine hydrochloride (C4), which has been shown to inhibit the biochemical function of both FAK and VEGFR-3.[1][2] This dual inhibition disrupts critical signaling pathways involved in breast cancer growth.[1] The interaction between FAK and VEGFR-3 can be targeted by small molecules like C4, providing a basis for novel cancer therapeutics.[1] Analogs of chloropyramine have been designed and synthesized to further explore the structure-activity relationship and enhance the anti-proliferative activity by disrupting the FAK-VEGFR-3 interaction.[3]

FAK_VEGFR3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR3 VEGFR-3 FAK FAK VEGFR3->FAK Activates PI3K PI3K FAK->PI3K ERK ERK FAK->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Invasion, Angiogenesis Akt->Proliferation ERK->Proliferation Chloropyridazinyl Chloropyridazinyl Compound (e.g., C4) Chloropyridazinyl->VEGFR3 Inhibits Chloropyridazinyl->FAK Inhibits VEGF VEGF VEGF->VEGFR3 Binds

FER, a non-receptor tyrosine kinase, is implicated in cell migration and metastasis, particularly in breast cancer.[4][5] Pyrido-pyridazinone derivatives, which contain a pyridazinone core fused with a pyridine ring, have been identified as potent inhibitors of FER kinase.[4][5][6] The development of these inhibitors often involves scaffold hopping from initial screening hits and subsequent optimization based on structure-activity relationships (SAR) and X-ray crystallography data.[4][6]

The epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs) are critical drivers of cell proliferation and are frequently dysregulated in cancer.[7][8][9] Pyridopyrimidine derivatives, structurally related to chloropyridazinyl compounds, have been developed as dual inhibitors of EGFR and CDK4/cyclin D1.[7][8][9] Some pyrazolo-pyridazine derivatives have also shown potential as EGFR and CDK-2 inhibitors.[10] The design of these dual inhibitors often leverages the structural similarities between the ATP-binding sites of these kinases.

EGFR_CDK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates CDK4_6 CDK4/6- Cyclin D ERK->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Chloropyridazinyl Pyridopyrimidine/ Pyrazolo-pyridazine Derivative Chloropyridazinyl->EGFR Inhibits Chloropyridazinyl->CDK4_6 Inhibits EGF EGF EGF->EGFR Binds

Telomerase

Telomerase is a reverse transcriptase that maintains telomere length, and its activity is essential for the unlimited proliferation of cancer cells.[11] Inhibition of telomerase is a promising strategy for cancer therapy.[12][13] While the direct inhibition of telomerase by chloropyridazinyl compounds is an area of ongoing research, related heterocyclic compounds have shown the potential to target this enzyme.[14] The mechanism of telomerase inhibition can involve direct binding to the enzyme's catalytic subunit or its RNA component.[13]

Enzymes in the Inflammatory Cascade

Chronic inflammation is a key contributor to the development of various diseases, including cancer. Chloropyridazinyl and related pyridazine derivatives have demonstrated anti-inflammatory properties by targeting key enzymes in the inflammatory cascade.

COX-2 and iNOS are inducible enzymes that produce pro-inflammatory mediators like prostaglandins and nitric oxide, respectively.[15] Pyridazine derivatives have been shown to selectively inhibit COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[15][16] The anti-inflammatory effects of these compounds are often attributed to the suppression of iNOS and COX-2 expression, which can be mediated through the inhibition of signaling pathways like ERK, JNK, and NF-κB.[17]

Experimental Workflows for Target Identification and Validation

A cornerstone of drug discovery is the robust identification and validation of a compound's biological target. This section outlines key experimental methodologies crucial for investigating the therapeutic targets of chloropyridazinyl compounds.

Target Identification

Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex biological mixture.[18] This method involves immobilizing a derivatized chloropyridazinyl compound onto a solid support to create an affinity matrix.

Step-by-Step Protocol for Photo-Affinity Chromatography:

  • Probe Synthesis: Synthesize a chloropyridazinyl analog containing a photo-reactive group (e.g., benzophenone or diazirine) and a linker for immobilization.

  • Immobilization: Covalently attach the affinity probe to a solid support (e.g., agarose or magnetic beads).

  • Cell Lysate Preparation: Prepare a cell or tissue lysate under conditions that preserve protein structure and function.

  • Incubation: Incubate the cell lysate with the immobilized probe to allow for binding of target proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Photo-Crosslinking: Expose the bead-lysate mixture to UV light to induce covalent crosslinking between the photo-reactive probe and its target proteins.

  • Elution: Elute the cross-linked protein-probe complexes from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (MS).[19][20]

Affinity_Chromatography Start Start Probe_Synthesis Synthesize Photo-Affinity Probe Start->Probe_Synthesis Immobilization Immobilize Probe on Beads Probe_Synthesis->Immobilization Incubation Incubate Lysate with Beads Immobilization->Incubation Lysate_Prep Prepare Cell Lysate Lysate_Prep->Incubation Washing Wash to Remove Non-specific Binders Incubation->Washing Crosslinking UV Crosslinking Washing->Crosslinking Elution Elute Bound Proteins Crosslinking->Elution MS_Analysis Identify Proteins by Mass Spectrometry Elution->MS_Analysis End Target(s) Identified MS_Analysis->End

Target Engagement and Validation

Once potential targets are identified, it is crucial to confirm that the compound directly engages the target in a cellular context.

CETSA® is a powerful method for verifying drug-target engagement in living cells.[21][22][23][24] The principle behind CETSA® is that the binding of a ligand to its target protein can alter the protein's thermal stability.[22]

Step-by-Step Protocol for CETSA®:

  • Cell Treatment: Treat intact cells with the chloropyridazinyl compound or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Aggregates: Separate the aggregated, denatured proteins from the soluble fraction by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[21]

CETSA_Workflow Start Start Cell_Treatment Treat Cells with Compound or Vehicle Start->Cell_Treatment Heating Heat Cells across a Temperature Gradient Cell_Treatment->Heating Lysis Lyse Cells Heating->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Target Protein Centrifugation->Quantification Analysis Generate and Analyze Melting Curves Quantification->Analysis End Target Engagement Confirmed Analysis->End

For chloropyridazinyl compounds identified as kinase inhibitors, it is essential to determine their selectivity across the human kinome. This is crucial for understanding potential off-target effects and for optimizing lead compounds. Kinase selectivity profiling can be performed using large panels of purified kinases in biochemical assays or in cell-based assays.[25][26][27] Cellular assays are often preferred as they provide a more physiologically relevant assessment of a compound's activity.[25]

Quantitative Data Summary: Representative IC50 Values

Compound ClassTarget(s)IC50 (nM)Cell LineReference
Pyrido-pyridazinoneFER0.5-[5]
PyridopyrimidineEGFRVariesHeLa, MCF-7, HepG-2[7][8][9]
PyridopyrimidineCDK4/cyclin D1VariesHeLa, MCF-7, HepG-2[7][8][9]
PyridazineCOX-2180 - 260-[16]

Conclusion and Future Directions

The chloropyridazinyl scaffold represents a highly promising starting point for the development of novel therapeutics targeting a range of diseases. The demonstrated activity against key protein kinases, telomerase, and inflammatory enzymes underscores the broad therapeutic potential of this compound class. The successful progression of chloropyridazinyl-based drug candidates will rely on a deep understanding of their target engagement and mechanism of action, which can be achieved through the rigorous application of the experimental workflows outlined in this guide.

Future research in this area should focus on:

  • Expanding the Target Landscape: Employing unbiased target identification approaches to uncover novel targets for chloropyridazinyl compounds.

  • Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to design next-generation inhibitors with improved potency and selectivity.

  • Elucidating Downstream Signaling: A comprehensive characterization of the downstream signaling pathways affected by these compounds to better understand their cellular effects.

  • In Vivo Efficacy and Safety: Rigorous preclinical and clinical evaluation of lead compounds to assess their therapeutic potential and safety profiles.

By integrating these strategies, the full therapeutic potential of chloropyridazinyl compounds can be realized, leading to the development of new and effective treatments for a variety of human diseases.

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Introduction: The Ubiquity and Privilege of the Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Piperidine Scaffold in Drug Design

In the landscape of medicinal chemistry, few structural motifs have achieved the status of the piperidine ring. This six-membered nitrogenous heterocycle is not merely a common fragment; it is a "privileged scaffold," a term reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a cornerstone for the development of diverse therapeutic agents.[1][2] An analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) reveals the piperidine moiety as one of the most frequently occurring heterocycles, present in blockbuster drugs spanning a vast range of therapeutic areas.[3][4] Its prevalence is a direct consequence of a unique combination of physicochemical and structural properties that make it an exceptionally versatile and effective building block in the synthesis of medicinal agents.[4][5]

This guide, prepared for drug development professionals, delves into the core principles that underpin the piperidine scaffold's role in modern drug design. We will move beyond a simple cataloging of its appearances to explore the causality behind its success, examining how its inherent properties are strategically manipulated to optimize drug candidates for potency, selectivity, and favorable pharmacokinetic profiles.

Pillar 1: Physicochemical and Structural Foundations

The utility of the piperidine scaffold is rooted in its fundamental characteristics. Its non-aromatic, saturated nature provides a three-dimensional geometry that is often more advantageous for fitting into complex protein binding sites than flat, aromatic systems.[6] This 3D structure is not static; it is defined by a delicate interplay of conformational flexibility and tunable physicochemical properties.

Conformational Dynamics: The Chair-Boat Equilibrium

The piperidine ring predominantly exists in a low-energy chair conformation, which minimizes steric and torsional strain.[7][8] However, it can also adopt higher-energy boat and twist-boat conformations. This conformational flexibility allows the molecule to adapt its shape to the steric demands of a biological target's binding pocket.[1]

Substituents on the ring can exist in either an axial or equatorial position. The energetic preference for the equatorial position minimizes steric clashes (1,3-diaxial interactions), but this can be modulated by the drug designer. Forcing a substituent into an axial position can orient it for a critical hydrogen bond or hydrophobic interaction within a receptor, transforming a low-affinity ligand into a potent drug.[9] The choice of substitution pattern is therefore a critical decision in optimizing drug-receptor interactions.[10]

G cluster_chair Chair Conformation (Low Energy) cluster_boat Boat Conformation (High Energy) C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 sub_eq Equatorial Substituent C3->sub_eq sub_ax Axial Substituent C3->sub_ax C5 C C4->C5 N N C5->N N->C1 B1 C B2 C B1->B2 B3 C B2->B3 B4 C B3->B4 B5 C B4->B5 BN N B5->BN BN->B1 Equilibrium

Caption: Conformational isomerism of the piperidine ring.

Tunable Physicochemical Properties

The nitrogen atom is the key to the piperidine scaffold's chemical versatility. It imparts basicity, provides a handle for substitution, and can act as a hydrogen bond acceptor.

PropertyTypical Value/CharacteristicSignificance in Drug Design
pKa ~11.22 (for protonated piperidine)[11][12]The basic nitrogen is often protonated at physiological pH, enhancing aqueous solubility and enabling ionic interactions with acidic residues (e.g., aspartate, glutamate) in target proteins. The pKa can be modulated by nearby electron-withdrawing groups.[9]
Lipophilicity (LogP) ~1.3 (calculated)The piperidine ring itself is moderately lipophilic, but this can be easily tuned. Adding polar substituents decreases LogP, improving solubility, while adding nonpolar groups increases LogP, potentially enhancing membrane permeability.[13]
Hydrogen Bonding The ring nitrogen is a hydrogen bond acceptor. The N-H group (in secondary piperidines) is a hydrogen bond donor.[1]These capabilities are crucial for anchoring the molecule within a binding site and contributing to binding affinity.
Metabolic Stability Generally high, but can be susceptible to oxidation at carbons adjacent to the nitrogen.[1]This stability contributes to favorable pharmacokinetic profiles. Metabolic hotspots can be blocked by strategic substitution (e.g., fluorination) or by using bioisosteres.[14]

Pillar 2: The Role in Pharmacokinetics and Therapeutic Applications

The strategic incorporation of a piperidine scaffold is a powerful tool for modulating a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately enhancing its "druggability."[1]

Enhancing Bioavailability and CNS Penetration

The ability to fine-tune the lipophilicity and basicity of piperidine-containing compounds is critical for achieving good oral bioavailability.[13] By balancing solubility for dissolution in the gut with sufficient lipophilicity for membrane permeation, chemists can optimize a drug's absorption. Furthermore, the piperidine motif is a common feature in drugs targeting the Central Nervous System (CNS). Its ability to be protonated and interact with transporters, combined with its tunable lipophilicity, can facilitate passage across the blood-brain barrier.[3][15]

Therapeutic Versatility: A Scaffold for All Targets

The piperidine ring is found in an extensive array of FDA-approved drugs, demonstrating its remarkable versatility.[16][17]

Therapeutic AreaDrug Example(s)Role of the Piperidine Scaffold
Central Nervous System Risperidone, Haloperidol (Antipsychotics)[15], Methylphenidate (Stimulant)[15], Donepezil (Alzheimer's)[15]The basic nitrogen often interacts with key acidic residues in dopamine, serotonin, or acetylcholinesterase targets. The scaffold correctly orients other pharmacophoric groups.
Oncology Rucaparib, Olaparib (PARP Inhibitors)[18]The piperidine ring acts as a non-planar scaffold to position functional groups for optimal interaction with the enzyme's active site.[19]
Pain Management Fentanyl, Meperidine (Opioids)The core piperidine structure is fundamental to the pharmacophore for opioid receptor binding.
Infectious Diseases Ciprofloxacin (Antibacterial, contains piperazine, a close relative)[20], Lopinavir (Antiviral)The piperidine ring can enhance solubility and cell wall penetration in bacteria or serve as a key structural element for enzyme inhibition.[16]
Antihistamines Loratadine, FexofenadineThe scaffold provides the necessary three-dimensional arrangement of aromatic groups required for H1 receptor antagonism.

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// Core Node Piperidine [label="Piperidine Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=12, shape=ellipse];

// Properties node [fillcolor="#F1F3F4"]; PhysicoChem [label="Tunable pKa\n& Lipophilicity"]; Conformation [label="3D Conformational\nFlexibility"]; Synthetic [label="Synthetic\nTractability"];

// Outcomes node [fillcolor="#FBBC05"]; ADME [label="Improved ADME\nProperties"]; Potency [label="Enhanced Potency\n& Selectivity"]; Toxicity [label="Reduced hERG\nToxicity"];

// Applications node [fillcolor="#34A853", fontcolor="#FFFFFF"]; CNS [label="CNS Disorders"]; Oncology [label="Oncology"]; Infectious [label="Infectious Disease"]; Analgesia [label="Analgesia"];

G Start Substituted Pyridine (Aromatic Precursor) Step1 Catalytic Hydrogenation (e.g., H₂, Pd/C or Rh/C) Start->Step1 Intermediate Substituted Piperidine Core Step1->Intermediate Step2 N-Functionalization (Alkylation, Acylation, etc.) Intermediate->Step2 Step3 Further Derivatization (Coupling Reactions, etc.) Step2->Step3 Final Final Drug Candidate Step3->Final

Caption: A general workflow for the synthesis of piperidine-based drugs.

Experimental Protocol: Synthesis of 1-Benzylpiperidine via Reductive Amination

This protocol describes a laboratory-scale synthesis of a simple N-substituted piperidine, illustrating a key synthetic transformation.

Objective: To synthesize 1-benzylpiperidine from piperidine and benzaldehyde.

Materials:

  • Piperidine (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add piperidine and dichloromethane. Stir the solution at room temperature (20-25°C).

  • Imine Formation: Add benzaldehyde to the solution dropwise. Allow the mixture to stir for 30 minutes. The formation of the intermediate iminium ion will occur in situ.

  • Reduction: Add sodium triacetoxyborohydride to the reaction mixture in portions over 10 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

  • Characterization: Confirm the structure and purity of the resulting 1-benzylpiperidine using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Future Perspectives: Beyond the Classic Scaffold

While the piperidine ring remains a dominant force, drug discovery is a continuous process of innovation. Two key areas of evolution are the use of chiral piperidines and the exploration of bioisosteric replacements.

  • Chiral Piperidines: Introducing chirality to the piperidine scaffold can significantly enhance biological activity and selectivity by allowing for more precise three-point interactions with a chiral biological target. [21][22]The stereochemistry of piperidine scaffolds has become a major focus, as different enantiomers or diastereomers can have vastly different pharmacological and toxicological profiles. [21]

  • Bioisosteric Replacements: In some cases, the piperidine ring may present challenges, such as metabolic liabilities or undesirable basicity. [1]Medicinal chemists can turn to bioisosteres—different functional groups with similar steric and electronic properties—to overcome these hurdles. [23]For example, a piperazine may be used to introduce a second point for substitution, while a morpholine can reduce basicity. [14]More rigid, spirocyclic systems are also being explored to lock in specific conformations and explore new chemical space. [1][24]

Conclusion

The piperidine scaffold is a testament to the power of a well-balanced structural motif in medicinal chemistry. Its success is not accidental but is a direct result of its inherent and tunable properties: a stable, three-dimensional architecture, versatile chemical handles, and the ability to favorably influence a molecule's pharmacokinetic profile. From complex antipsychotics to targeted cancer therapies, the piperidine ring provides a robust and reliable foundation upon which to build potent and selective drugs. [1][3]A deep understanding of its conformational behavior, physicochemical characteristics, and synthetic accessibility is essential for any researcher aiming to leverage this truly privileged scaffold in the design of the next generation of therapeutics.

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The 3,6-Disubstituted Pyridazine Scaffold: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Heterocycle

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are paramount, forming the structural core of a vast number of pharmaceuticals.[1] Among these, the pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, has emerged as a "privileged structure".[2] Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and inherent polarity—make it an attractive scaffold for designing novel therapeutics.[3] This guide focuses specifically on the 3,6-disubstituted pyridazine analogs, a class of compounds that has demonstrated remarkable versatility and potent biological activity across a spectrum of diseases, most notably in oncology.[2][4]

The strategic placement of substituents at the C3 and C6 positions of the pyridazine ring allows for fine-tuning of the molecule's steric and electronic properties. This enables medicinal chemists to modulate pharmacokinetics, enhance target binding affinity, and optimize safety profiles. This in-depth guide provides a senior scientist's perspective on the synthesis, structure-activity relationships (SAR), and therapeutic potential of these promising analogs, grounding all claims in recent, authoritative research.

Part 1: Foundational Synthesis Strategies

The accessibility of the 3,6-disubstituted pyridazine core is crucial for its widespread use in drug discovery. The most common and versatile starting material for these syntheses is 3,6-dichloropyridazine, a readily available intermediate.[5][6] This compound serves as a linchpin, allowing for sequential and regioselective introduction of various functionalities through nucleophilic substitution reactions.

The general synthetic workflow is predicated on the differential reactivity of the chlorine atoms, which can be exploited to build molecular diversity. The causality behind this strategy lies in leveraging established, high-yielding reactions to construct a library of analogs for biological screening.

G cluster_0 Core Synthesis cluster_1 Key Intermediate cluster_2 Diversification A Maleic Anhydride C 3,6-Dihydropyridazine A->C Condensation B Hydrazine Hydrate B->C D 3,6-Dichloropyridazine C->D Chlorination (e.g., POCl3, NCS) F 3-Substituted-6-chloro-pyridazine D->F Nucleophilic Aromatic Substitution (SNAr) E Nucleophile 1 (R1-NH2, R1-OH, etc.) E->F H Final 3,6-Disubstituted Analog F->H SNAr G Nucleophile 2 (R2-NH2, R2-OH, etc.) G->H G Stress Cellular Stress (e.g., Cytokines, UV) MAP3K MAP3K Stress->MAP3K MAP2K MAP2K (MKK4/7) MAP3K->MAP2K JNK JNK1 MAP2K->JNK cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 Complex cJun->AP1 heterodimerizes with cFos c-Fos cFos->AP1 Proliferation Gene Transcription (Proliferation, Survival) AP1->Proliferation Inhibitor Pyridazine Analog (e.g., Compound 9e) Inhibitor->JNK INHIBITS G cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action cluster_adme Preclinical Profiling A Scaffold Selection: 3,6-Dichloropyridazine B Library Synthesis (Parallel Chemistry) A->B C Primary Screen: Anti-proliferative Assay (e.g., SRB Assay on T-47D, MDA-MB-231) B->C D Hit Identification (IC50 < 1 µM) C->D E Secondary Screen: In Vitro CDK2 Kinase Assay D->E F Lead Compound Selection (Potent & Selective) E->F Validate Target Engagement G Cell Cycle Analysis (Flow Cytometry) F->G H Apoptosis Assay (Annexin V-FITC) F->H I In Silico Docking (Binding Mode Prediction) F->I J ADME & Druglikeness (In Silico Prediction) I->J

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The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Pyridazinone Derivatives in Medicine

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyridazinone nucleus, a six-membered diazine heterocycle, has emerged as a "wonder nucleus" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This technical guide provides a comprehensive overview of the discovery and historical development of pyridazinone derivatives as therapeutic agents. We will traverse the timeline from their early exploration as cardiovascular agents to their contemporary application in oncology, offering field-proven insights into the causality behind experimental choices, detailed methodologies for their synthesis and evaluation, and a forward-looking perspective on this versatile scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the enduring and evolving role of pyridazinones in medicine.

Introduction: The Rise of a Privileged Scaffold

The story of pyridazinone in medicine is a testament to the power of scaffold-based drug discovery. The inherent physicochemical properties of the pyridazine ring system, including its hydrogen bonding capabilities and tunable electronic features, make it an ideal foundation for interacting with a diverse array of biological targets.[2] Initially investigated for their utility in agrochemicals and as cardiovascular drugs, the therapeutic potential of pyridazinone derivatives has since expanded dramatically, encompassing anti-inflammatory, anticancer, antimicrobial, and central nervous system activities.[3][4] This guide will dissect the key milestones in this journey, highlighting the chemical intuition and rigorous experimental validation that have cemented the pyridazinone core as a privileged scaffold in the pharmacopeia.

Early Discoveries: The Cardiovascular Era

The late 1980s marked a pivotal period in the history of pyridazinone derivatives, with a primary focus on the treatment of cardiovascular diseases.[5] The initial foray into this therapeutic area was driven by the need for novel agents that could simultaneously increase cardiac contractility and induce vasodilation, a profile highly desirable for the management of heart failure.

The Dawn of a New Class of Cardiotonic Agents

One of the earliest significant breakthroughs was the synthesis and evaluation of a series of 4,5-dihydropyridazinone derivatives in 1988, which were investigated for their antihypertensive and vasodilating properties.[5] These pioneering studies laid the groundwork for the development of a new class of cardiotonic agents that would later include prominent drugs like Imazodan.

Mechanism of Action: Phosphodiesterase III (PDE3) Inhibition

The primary mechanism of action for these early cardiovascular pyridazinones was identified as the inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[6] By inhibiting PDE3, these compounds increase intracellular cAMP levels, leading to a cascade of downstream effects that include enhanced cardiac muscle contraction and relaxation of vascular smooth muscle.[7]

Experimental Protocol: In Vitro PDE3 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE3.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE3B is used as the enzyme source. The substrate solution consists of a mixture of [2,8-³H]-cAMP and unlabeled cAMP in a Tris-HCl buffer containing MgCl₂ and 5'AMP.[8]

  • Incubation: The test compound and PDE3B are pre-incubated at 4°C for 15 minutes.[8] The reaction is initiated by adding the cAMP substrate mix and incubating at 37°C for 25 minutes.[8]

  • Reaction Termination and Separation: The reaction is stopped, and the product, [³H]-5'AMP, is separated from the unreacted [³H]-cAMP using anion-exchange resin.

  • Quantification: The amount of [³H]-5'AMP is quantified using liquid scintillation counting.

  • Data Analysis: The percent inhibition at various concentrations of the test compound is calculated, and the IC50 value is determined by non-linear regression analysis.

Signaling Pathway: PDE3 Inhibition in Cardiomyocytes and Vascular Smooth Muscle

PDE3_Inhibition cluster_Cardiomyocyte Cardiomyocyte cluster_VSMC Vascular Smooth Muscle Cell Beta_AR β-Adrenergic Receptor AC_Cardio Adenylyl Cyclase Beta_AR->AC_Cardio Activates cAMP_Cardio cAMP AC_Cardio->cAMP_Cardio Converts ATP_Cardio ATP PKA_Cardio PKA cAMP_Cardio->PKA_Cardio Activates PDE3_Cardio PDE3 cAMP_Cardio->PDE3_Cardio Degraded by Ca_Channel L-type Ca²⁺ Channel PKA_Cardio->Ca_Channel Phosphorylates Contraction Increased Contractility Ca_Channel->Contraction Increased Ca²⁺ Influx Pyridazinone_Cardio Pyridazinone Derivative Pyridazinone_Cardio->PDE3_Cardio Inhibits AC_VSMC Adenylyl Cyclase cAMP_VSMC cAMP AC_VSMC->cAMP_VSMC Converts ATP_VSMC ATP PKA_VSMC PKA cAMP_VSMC->PKA_VSMC Activates PDE3_VSMC PDE3 cAMP_VSMC->PDE3_VSMC Degraded by MLCK Myosin Light Chain Kinase PKA_VSMC->MLCK Inhibits Relaxation Vasodilation MLCK->Relaxation Decreased Contraction Pyridazinone_VSMC Pyridazinone Derivative Pyridazinone_VSMC->PDE3_VSMC Inhibits PARP_Inhibition cluster_DNA_Damage DNA Single-Strand Break cluster_Replication DNA Replication SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 Recruits & Activates BER Base Excision Repair (BER) PARP1->BER Initiates Trapped_PARP Trapped PARP1-DNA Complex PARP1->Trapped_PARP Forms BER->SSB Repairs Pyridazinone_PARPi Olaparib (Pyridazinone PARPi) Pyridazinone_PARPi->PARP1 Inhibits & Traps Replication_Fork Replication Fork Trapped_PARP->Replication_Fork Collapses DSB Double-Strand Break (DSB) Replication_Fork->DSB Generates HR Homologous Recombination (HR) DSB->HR Repaired by BRCA_Deficient BRCA1/2 Deficient HR->BRCA_Deficient Defective in Cell_Death Apoptosis BRCA_Deficient->Cell_Death Leads to

Figure 2: Mechanism of synthetic lethality induced by pyridazinone-based PARP inhibitors in BRCA-deficient cancer cells.

Targeting Other Kinases and Cellular Pathways

The anticancer activity of pyridazinone derivatives extends beyond PARP inhibition. Various derivatives have been synthesized and shown to inhibit other critical cellular targets, including:

  • Tyrosine Kinases: Acting as inhibitors of kinases like VEGFR-2, which are crucial for angiogenesis. [9]* Tubulin Polymerization: Interfering with microtubule dynamics, a validated target for cancer chemotherapy.

  • Dihydrofolate Reductase (DHFR): Inhibiting this enzyme disrupts nucleotide synthesis, essential for cell proliferation.

The development of these compounds often involves a deep understanding of structure-activity relationships (SAR) and the strategic use of techniques like bioisosteric replacement to optimize potency, selectivity, and pharmacokinetic properties. [10]

The Causality Behind Experimental Choices: A Medicinal Chemist's Perspective

The evolution of pyridazinone derivatives from cardiovascular drugs to anticancer agents is a compelling narrative of rational drug design. Medicinal chemists have astutely manipulated the pyridazinone scaffold to achieve desired biological activities.

Bioisosteric Replacement: A Key Strategy

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, has been a cornerstone in the development of pyridazinone drugs. [6][10]For example, replacing a phenyl ring with a thiophene or pyridine can modulate the compound's electronic properties, solubility, and metabolic stability, often leading to improved efficacy or a better safety profile. [10]This strategy allows for fine-tuning the interaction of the molecule with its biological target.

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies have been instrumental in optimizing the potency and selectivity of pyridazinone derivatives. For instance, in the development of PDE inhibitors, it was discovered that the nature and position of substituents on the pyridazinone ring and appended aromatic groups significantly influence their inhibitory activity against different PDE isoforms. [11]The introduction of a hydrophobic substituent at the N(2) position of the pyridazinone ring, for example, was found to strongly promote PDE4 inhibition. [12]

Future Directions and Conclusion

The journey of pyridazinone derivatives in medicine is far from over. The inherent versatility of this scaffold continues to inspire the design and synthesis of novel therapeutic agents for a wide range of diseases. Future research is likely to focus on:

  • Developing highly selective inhibitors for specific subtypes of enzymes, such as PDE isoforms, to minimize off-target effects.

  • Exploring novel therapeutic areas, including neurodegenerative diseases and inflammatory disorders. [13]* Utilizing advanced drug delivery systems to enhance the bioavailability and targeted delivery of pyridazinone-based drugs.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. (URL: [Link])

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (URL: [Link])

  • Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. (URL: [Link])

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (URL: [Link])

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. (URL: [Link])

  • Interaction of levosimendan with cardiac troponin C in the presence of cardiac troponin I peptides - PubMed. (URL: [Link])

  • Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats | Hypertension. (URL: [Link])

  • A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta - PMC - PubMed Central. (URL: [Link])

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Publishing. (URL: [Link])

  • Nitric Oxide Induces Dilation of Rat Aorta via Inhibition of Rho-Kinase Signaling. (URL: [Link])

  • Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast | Request PDF. (URL: [Link])

  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC - PubMed Central. (URL: [Link])

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Baruch S. Blumberg Institute. (URL: [Link])

  • Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method - PMC - NIH. (URL: [Link])

  • Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PubMed Central. (URL: [Link])

  • Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed. (URL: [Link])

  • Human PARP1 substrates and regulators of its catalytic activity: An updated overview. (URL: [Link])

  • (PDF) In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins. (URL: [Link])

  • A Simple Versatile Method for Measuring Tail Cuff Systolic Blood Pressure in Conscious Rats. (URL: [Link])

  • Nitric-Oxide-Mediated Vasodilation of Bioactive Compounds Isolated from Hypericum revolutum in Rat Aorta - MDPI. (URL: [Link])

  • Molecular design, synthesis, and biological investigation ''Pyridazinone based derivatives as anticancer agents endowed with anti-microbial activity. (URL: [Link])

  • Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC - PubMed Central. (URL: [Link])

  • (PDF) Some Conventional and Convenient Process for Functionalization of 6-Phenyl-4,5-Dihydropyridazinone Compounds. (URL: [Link])

  • Levosimendan - Deranged Physiology. (URL: [Link])

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (URL: [Link])

  • CN105985294B - Preparation method of olaparib - Google P
  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing). (URL: [Link])

  • In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins - MDPI. (URL: [Link])

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - MDPI. (URL: [Link])

  • Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies - Taylor & Francis. (URL: [Link])

  • Mechanism and function of PARP and PARP inhibitors. The catalytic... (URL: [Link])

  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. (URL: [Link])

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. (URL: [Link])

  • From rat aorta to resistance arteries: measuring vascular contractility - REPROCELL. (URL: [Link])

  • A Noninvasive Computerized Tail-Cuff System for Measuring Blood Pressure in Mice | Hypertension - American Heart Association Journals. (URL: [Link])

  • Determining the Response to Statins in Rat Aorta Using High Fat Diet - Jordan Journal of Biological Sciences. (URL: [Link])

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. (URL: [Link])

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing). (URL: [Link])

  • How to Measure Mouse Blood Pressure Using Tail cuff Method, Non invasive Blood Pressure Measurement - YouTube. (URL: [Link])

  • Synthesis of Olaparib Derivatives and Their Antitumor Activities. (URL: [Link])

  • Imazodan - AdisInsight. (URL: [Link])

  • Effects of Levosimendan, a cardiotonic agent targeted to troponin C, on cardiac function and on phosphorylation and Ca2+ sensitivity of cardiac myofibrils and sarcoplasmic reticulum in guinea pig heart - PubMed. (URL: [Link])

  • Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - Frontiers. (URL: [Link])

  • (PDF) Input of Isosteric and Bioisosteric Approach in Drug Design. (URL: [Link])

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (URL: [Link])

  • Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions - Organic Chemistry Portal. (URL: [Link])

  • Medicinal chemistry strategies for the development of phosphodiesterase 10A (PDE10A) inhibitors - An update of recent progress - PubMed. (URL: [Link])

  • PDE Screening Services for Drug Discovery | Reaction Biology. (URL: [Link])

  • Binding of levosimendan, a calcium sensitizer, to cardiac troponin C - PubMed - NIH. (URL: [Link])

  • Levosimendan • LITFL • CCC Pharmacology. (URL: [Link])

Sources

Methodological & Application

Synthesis of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The synthetic strategy is delineated into a two-step sequence, commencing with the preparation of the crucial intermediate, Ethyl 2-(4-piperidyl)acetate, followed by a regioselective nucleophilic aromatic substitution with 3,6-dichloropyridazine. This guide offers detailed, step-by-step protocols, mechanistic insights, and justifications for procedural choices, designed for researchers and professionals in organic synthesis and pharmaceutical development.

Introduction

Substituted pyridazines are a class of heterocyclic compounds that command considerable attention in the field of medicinal chemistry due to their wide spectrum of biological activities.[1] The incorporation of a piperidine moiety, a prevalent structural motif in numerous pharmaceuticals, often imparts favorable pharmacokinetic properties. The target molecule, Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate, combines these two key pharmacophores, making it a valuable building block for the synthesis of novel therapeutic agents.

The synthetic approach detailed herein is designed to be robust and scalable, focusing on commercially available starting materials and well-established chemical transformations. The core of this synthesis lies in the selective mono-substitution of 3,6-dichloropyridazine, a versatile starting material for a variety of pyridazine derivatives.[1] Understanding the principles of nucleophilic aromatic substitution (SNAr) on electron-deficient heteroaromatic systems is paramount to the successful execution of this synthesis.

Overall Synthetic Scheme

The synthesis of the target compound is achieved through a two-step process as illustrated below. The initial step involves the synthesis of the piperidine intermediate, Ethyl 2-(4-piperidyl)acetate. The subsequent step is the N-arylation of this intermediate with 3,6-dichloropyridazine.

Synthetic_Scheme cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: N-Arylation Pyridine_acetic_acid 4-Pyridineacetic acid hydrochloride Esterification Esterification (EtOH, SOCl2) Pyridine_acetic_acid->Esterification 1. Ethyl_pyridine_acetate Ethyl 2-(4-pyridyl)acetate Esterification->Ethyl_pyridine_acetate Reduction Catalytic Hydrogenation (H2, Pd/C, HCl/EtOH) Ethyl_pyridine_acetate->Reduction 2. Piperidyl_acetate Ethyl 2-(4-piperidyl)acetate hydrochloride Reduction->Piperidyl_acetate Piperidyl_acetate_free Ethyl 2-(4-piperidyl)acetate Piperidyl_acetate->Piperidyl_acetate_free Base treatment SNAr Nucleophilic Aromatic Substitution (Base, Solvent, Heat) Piperidyl_acetate_free->SNAr Dichloropyridazine 3,6-Dichloropyridazine Dichloropyridazine->SNAr Final_Product Ethyl 2-[1-(6-Chloro-3-pyridazinyl)- 4-piperidyl]acetate SNAr->Final_Product

Caption: Overall synthetic workflow for Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated.

Reagent/SolventSupplierGrade
4-Pyridineacetic acid hydrochlorideSigma-Aldrich≥98%
Ethanol (absolute)MerckAnhydrous
Thionyl chloride (SOCl₂)Acros Organics99%
Palladium on carbon (10 wt. %)Johnson Matthey
3,6-DichloropyridazineAlfa Aesar98%
Triethylamine (Et₃N)Fisher Scientific≥99.5%
N,N-Dimethylformamide (DMF)AvantorAnhydrous
Ethyl acetate (EtOAc)VWR ChemicalsHPLC Grade
Dichloromethane (DCM)Carlo ErbaReagent Grade
Saturated sodium bicarbonate solutionPrepared in-house
Anhydrous sodium sulfateSigma-Aldrich≥99%
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Bruker Avance III 400 MHz spectrometer.

  • Mass Spectrometry (MS): Agilent 6120 Quadrupole LC/MS system.

  • Melting Point: Stuart SMP30 melting point apparatus.

  • Thin Layer Chromatography (TLC): Merck silica gel 60 F₂₅₄ plates.

Experimental Protocols

PART 1: Synthesis of Ethyl 2-(4-piperidyl)acetate hydrochloride (Intermediate)

This procedure is adapted from a general method for the synthesis of piperidine ethyl acetates from their corresponding pyridine precursors.[2]

Step 1.1: Esterification of 4-Pyridineacetic acid hydrochloride

The initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester. Thionyl chloride in ethanol is a classic and effective method for this transformation, generating the ester in situ.

  • Protocol:

    • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-pyridineacetic acid hydrochloride (50.0 g, 0.288 mol) and absolute ethanol (500 mL).

    • Stir the suspension mechanically and cool the flask in an ice-water bath.

    • Slowly add thionyl chloride (21.0 mL, 0.288 mol) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12 hours.

    • Monitor the reaction progress by TLC (e.g., 1:1 Hexane:EtOAc).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to yield a solid residue.

    • Dissolve the residue in a 2 M sodium carbonate solution until the pH is alkaline (pH ~9-10).

    • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

    • Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Ethyl 2-(4-pyridyl)acetate as an oil.

Step 1.2: Catalytic Hydrogenation of Ethyl 2-(4-pyridyl)acetate

The reduction of the pyridine ring to a piperidine is achieved through catalytic hydrogenation. The presence of an acid, such as HCl in ethanol, is often beneficial for this transformation.

  • Protocol:

    • Dissolve the Ethyl 2-(4-pyridyl)acetate (assuming quantitative yield from the previous step, ~0.288 mol) in ethanol (300 mL) in a high-pressure hydrogenation vessel.

    • Carefully add 10% Palladium on carbon (5.0 g).

    • Add a solution of HCl in ethanol (e.g., 1.25 M, 250 mL) to the mixture.

    • Seal the vessel and purge with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature for 24 hours.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain a solid.

    • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure Ethyl 2-(4-piperidyl)acetate hydrochloride.

PART 2: Synthesis of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate (Final Product)

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The secondary amine of the piperidine ring acts as a nucleophile, displacing one of the chlorine atoms on the electron-deficient pyridazine ring. The reaction is regioselective due to the electronic nature of the pyridazine ring.

SNAr_Mechanism cluster_reaction Reaction Pathway Piperidine Ethyl 2-(4-piperidyl)acetate Pyridazine 3,6-Dichloropyridazine Base Base (e.g., Et3N) Meisenheimer Meisenheimer-like intermediate (stabilized by resonance) Product Final Product Chloride_ion Cl- Protonated_Base Base-H+ Reactants_node Piperidine + Pyridazine Addition Nucleophilic Attack Reactants_node->Addition Intermediate_node Intermediate Addition->Intermediate_node Elimination Loss of Leaving Group Intermediate_node->Elimination Product_node Product + HCl Elimination->Product_node Neutralization Neutralization Product_node->Neutralization Final_products_node Final Product + [Base-H]+Cl- Neutralization->Final_products_node

Caption: Simplified logical flow of the Nucleophilic Aromatic Substitution (SNAr) reaction.

  • Protocol:

    • In a 500 mL round-bottom flask, suspend Ethyl 2-(4-piperidyl)acetate hydrochloride (20.0 g, 0.096 mol) in N,N-Dimethylformamide (DMF, 200 mL).

    • Add triethylamine (33.5 mL, 0.24 mol) to the suspension to liberate the free base. Stir for 15 minutes at room temperature.

    • Add 3,6-dichloropyridazine (14.3 g, 0.096 mol) to the reaction mixture.

    • Heat the reaction mixture to 100-110 °C and stir for 12-16 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC (e.g., 2:1 Hexane:EtOAc).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water (500 mL).

    • Extract the product with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 0-50% ethyl acetate in hexane) to afford Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate as a solid.

Results and Discussion

The successful synthesis of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate is dependent on the careful execution of each step.

  • Intermediate Synthesis: The esterification should proceed in high yield. The subsequent hydrogenation is a critical step; ensuring the activity of the catalyst and sufficient hydrogen pressure is key to driving the reaction to completion. The product is isolated as a hydrochloride salt, which is typically a stable, crystalline solid.

  • N-Arylation: The SNAr reaction is highly regioselective, with the nucleophilic attack occurring preferentially at the 6-position of the pyridazine ring. This is due to the electronic stabilization of the intermediate Meisenheimer-like complex. The choice of a high-boiling polar aprotic solvent like DMF facilitates the reaction, and the use of a non-nucleophilic base such as triethylamine is essential to neutralize the HCl generated during the reaction without competing in the substitution.[3]

Table of Expected Yields and Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical Appearance
Ethyl 2-(4-piperidyl)acetate hydrochlorideC₉H₁₈ClNO₂207.7075-85White to off-white solid
Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetateC₁₃H₁₈ClN₃O₂299.7560-75Pale yellow solid

Troubleshooting

  • Incomplete Hydrogenation: If the reduction of the pyridine ring is sluggish, consider increasing the hydrogen pressure, adding fresh catalyst, or extending the reaction time. Ensure the starting material is free of impurities that could poison the catalyst.

  • Low Yield in N-Arylation: If the yield of the final product is low, ensure that the piperidine intermediate was adequately neutralized to its free base form before the addition of the dichloropyridazine. The reaction temperature is also critical; temperatures below 100 °C may result in a slow reaction rate.

  • Formation of Di-substituted Product: While mono-substitution is generally favored, prolonged reaction times or higher temperatures could potentially lead to the formation of the di-substituted pyridazine. Monitoring the reaction by TLC is crucial to stop the reaction upon consumption of the starting materials.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and reproducible method for the preparation of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate. By following the outlined procedures and understanding the underlying chemical principles, researchers can efficiently synthesize this valuable intermediate for further applications in drug discovery and development.

References

  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. [Link]

  • PubChem. (n.d.). 3,6-Dichloropyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2010). CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride.
  • Acta Crystallographica Section E. (2008). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. [Link]

  • Taylor & Francis Online. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. [Link]

Sources

nucleophilic aromatic substitution for pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Nucleophilic Aromatic Substitution (


) for Pyridazine Synthesis 

Objective & Strategic Relevance

The pyridazine (1,2-diazine) scaffold is a "privileged structure" in modern medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Ponatinib), cardiotonics (e.g., Levosimendan), and various agrochemicals.[1] Its utility stems from its high polarity, capacity for hydrogen bonding, and ability to lower the lipophilicity (


) of drug candidates compared to phenyl or pyridine analogues.[1]

This guide details the Nucleophilic Aromatic Substitution (


)  of halopyridazines. Unlike palladium-catalyzed cross-couplings, 

on pyridazines exploits the ring's intrinsic electron deficiency, offering a transition-metal-free, cost-effective, and scalable pathway to functionalization.[1] This document provides validated protocols for regioselective substitution, addressing the common challenges of hydrolysis, bis-substitution, and positional selectivity.[1]

Mechanistic Foundation: The "Diazine Advantage"

The reactivity of pyridazine in


 is governed by the presence of two adjacent nitrogen atoms. These electronegative atoms significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack.
Molecular Orbital Perspective
  • Inductive Effect (-I): The N1-N2 bond creates a strong inductive withdrawal, rendering the C3 and C6 positions (alpha to nitrogen) exceptionally electrophilic.[1]

  • Resonance Stabilization: The intermediate Meisenheimer complex is stabilized by the ability of the ring nitrogens to accommodate the negative charge.

Figure 1:


 Mechanism on 3,6-Dichloropyridazine 
The following diagram illustrates the addition-elimination pathway, highlighting the resonance-stabilized anionic intermediate.

SNAr_Mechanism Reactant 3,6-Dichloropyridazine + Nucleophile (Nu-) TS Meisenheimer Complex (Resonance Stabilized) Reactant->TS Addition (Rate Determining) Product 3-Substituted-6-chloropyridazine + Cl- TS->Product Elimination (Fast)

Caption: The nucleophile attacks the C3 position (equivalent to C6), forming a negative charge delocalized onto N1/N2 before chloride elimination.

Critical Parameter: Regioselectivity Rules

Controlling where the nucleophile attacks is the primary challenge in pyridazine chemistry.

Substrate TypePrimary Reactive SiteRationale
3,6-Dichloropyridazine C3 or C6 (Equivalent)Symmetric.[1] Mono-substitution is controlled by stoichiometry.
3,4,5-Trichloropyridazine C4 (usually)While C3 is

to N, the C4 position is often activated by the adjacent halogens and para-resonance.[1] Note: Sterics can shift this to C3.[1]
3-Chloro-6-alkoxypyridazine C3The alkoxy group is an Electron Donating Group (EDG), deactivating C6.[1] The Cl-bearing C3 remains electrophilic.
3-Chloro-6-aminopyridazine Inert / Low ReactivityThe amino group strongly donates electron density, deactivating the ring toward further

.[1] Acid catalysis or Pd-coupling may be required.[1]

Expert Insight: For symmetric di-halo scaffolds (e.g., 3,6-dichloro), the second substitution is significantly slower than the first due to the electron-donating nature of the newly installed nucleophile (if it is an amine or alkoxide).[1] This "self-braking" effect facilitates the isolation of mono-substituted products.[1]

Experimental Protocols

Protocol A: Mono-Amination of 3,6-Dichloropyridazine

Target: Synthesis of 3-amino-6-chloropyridazine derivatives.

This is the "workhorse" reaction for generating intermediates. The key is preventing bis-substitution.[1]

Materials:

  • 3,6-Dichloropyridazine (1.0 equiv)[1]

  • Amine Nucleophile (e.g., Morpholine, Piperidine) (1.05 - 1.1 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or DIPEA (1.5 equiv)[1]
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)[1]

  • Temperature:

    
    [1]
    

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 3,6-dichloropyridazine (10 mmol) and

    
     (20 mmol).
    
  • Solvation: Add EtOH (30 mL, 0.33 M). Note: EtOH is preferred for green chemistry, but MeCN is superior if the nucleophile is weak.

  • Addition: Add the amine (10.5 mmol) dropwise at room temperature.

    • Critical Control: Do not dump the amine.[1] A local excess concentration can lead to bis-substitution side products.[1]

  • Reaction: Heat the mixture to

    
     (reflux for EtOH) and monitor by LCMS or TLC.
    
    • Endpoint: Typically 2-4 hours.[1] Look for the disappearance of starting material (

      
      ) and formation of mono-product (
      
      
      
      ).[1]
  • Workup:

    • Cool to room temperature.[1]

    • Evaporate the solvent under reduced pressure.[1]

    • Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Purification: Recrystallization from EtOH/Heptane is often sufficient.[1] If oil, use silica flash chromatography (0-5% MeOH in DCM).[1]

Data Validation:

  • Yield: Expect 85-95%.

  • Selectivity: >20:1 Mono:Bis ratio is achievable with controlled addition.[1]

Protocol B: Synthesis of Alkoxy-Pyridazines via Alkoxide Displacement

Target: Introduction of ether linkages.[1]

Alkoxides are "harder" nucleophiles and more reactive than amines.[1] Moisture control is critical to prevent hydrolysis to pyridazinones.[1]

Materials:

  • 3,6-Dichloropyridazine (1.0 equiv)[1]

  • Alcohol (R-OH) (Solvent & Reagent) or 1.2 equiv in THF[1]

  • Base: Sodium Hydride (NaH, 60% in oil) (1.2 equiv)[1]

  • Solvent: Anhydrous THF (if alcohol is valuable) or neat Alcohol.[1]

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under

    
    , suspend NaH (12 mmol) in anhydrous THF (20 mL) at 
    
    
    
    .
  • Alkoxide Formation: Add the alcohol (12 mmol) dropwise. Stir for 15-30 min until

    
     evolution ceases.
    
  • Substrate Addition: Add 3,6-dichloropyridazine (10 mmol) as a solution in THF (10 mL) dropwise to the cold alkoxide solution.

    • Why Reverse Addition? Adding the substrate to the nucleophile ensures the nucleophile is always in excess relative to the local concentration of substrate, driving the reaction but risking bis-substitution. For strict mono-substitution, add the alkoxide to the substrate .[1]

  • Reaction: Allow to warm to RT. Stir for 1-2 hours.

  • Quench: Carefully add saturated

    
     solution.[1]
    
  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate.
    
Protocol C: Sulfone Displacement (The "Super-Leaving Group" Strategy)

Target: Substitution with weak nucleophiles or at sterically hindered positions.[1]

When a chloride is not reactive enough, or if regioselectivity is poor, converting a sulfide to a sulfone (


) creates a highly reactive electrophile.[1] Sulfinates are excellent leaving groups.[1]

Workflow Diagram:

Sulfone_Strategy Step1 Step 1: Thiolation (3,6-dichloro + NaSMe) Step2 Step 2: Oxidation (mCPBA or Oxone -> Sulfone) Step1->Step2 Yields 3-chloro-6-(methylthio)pyridazine Step3 Step 3: Displacement (Sulfone + Weak Nu) Step2->Step3 Yields 3-chloro-6-(methylsulfonyl)pyridazine (Highly Reactive)

Caption: The sulfone moiety is a superior leaving group to chloride, allowing reaction at lower temperatures.[1]

Procedure (Step 3 - Displacement):

  • Substrate: 3-Chloro-6-(methylsulfonyl)pyridazine (1.0 equiv).

  • Nucleophile: Weak amine, aniline, or hindered alcohol (1.2 equiv).[1]

  • Conditions: THF or Dioxane,

    
     to RT.
    
  • Note: This reaction is often instantaneous at RT due to the high leaving group ability of the sulfinate anion.

Troubleshooting & Optimization Matrix

ProblemRoot CauseCorrective Action
Bis-substitution Nucleophile concentration too high relative to substrate.[1]1. Use stoichiometry 1:1.2. Lower temperature.3. Add nucleophile slowly to substrate.[1]
Hydrolysis (Pyridazinone formation) Wet solvents or hydroxide presence.[1]1. Dry solvents (Karl Fischer < 0.1%).2.[1] Use non-hygroscopic bases (e.g.,

instead of KOH).[1]
Low Conversion Deactivated ring (e.g., after first amination).[1]1. Switch solvent to DMSO or NMP (higher dielectric constant stabilizes TS).2.[1] Increase Temp to

.3. Switch to Microwave irradiation.[1]
Regio-scrambling Thermodynamic equilibration.1. Perform reaction at lower temp (Kinetic control).2. Use a bulkier leaving group or nucleophile.[1]

References

  • Mechanistic Overview of Diazines

    • Topic: Reactivity of pyridazines in compared to pyridines.
    • Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1]

    • Context: Establishes the electron-deficient n
  • Regioselectivity in Pyridazines

    • Title: Regioselective Nucleophilic Aromatic Substitution of 3,4,5-Trichloropyridazine.[1]

    • Source:Tetrahedron Letters, 2000.[1]

    • Link: (General reference for trichloro-scaffolds).[1]

  • Modern Synthetic Applications (Drug Discovery)

    • Title: Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
    • Source:European Journal of Medicinal Chemistry, 2021.[1][2]

    • Link:[1]

  • Computational Insight (WuXi AppTec)

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (Analogous logic for Diazines).
    • Source: WuXi AppTec QM Magic Class.[1]

    • Link:[1]

  • Green Chemistry Conditions

    • Title: Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.[1]

    • Source:RSC Advances, 2020.[1]

    • Link:[1]

Sources

Application Note: Definitive 1H and 13C NMR Structural Characterization of Pyridazinylpiperidine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of NMR in the Development of Pyridazinylpiperidine Ester-Based Therapeutics

The pyridazinylpiperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous drug candidates across a spectrum of therapeutic areas. The inherent properties of the pyridazine ring, such as its ability to act as a hydrogen bond acceptor and its modulation of physicochemical properties, make it a valuable component in drug design. When coupled with a piperidine ring, which can be functionalized to interact with biological targets, and an ester group that can influence prodrug strategies and pharmacokinetics, the resulting pyridazinylpiperidine esters represent a versatile class of molecules.

Given the critical relationship between molecular structure and biological activity, unambiguous structural characterization is paramount in the development of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of pyridazinylpiperidine esters, offering detailed protocols and in-depth analysis of spectral data for researchers, scientists, and drug development professionals. The methodologies described herein are designed to ensure the highest level of scientific integrity and provide a robust framework for the validation of these important pharmaceutical compounds.

Experimental Protocols: A Self-Validating System for NMR Analysis

The acquisition of high-quality NMR data is foundational to accurate structural determination. The following protocols are designed to be a self-validating system, where careful sample preparation and logical experimental choices lead to reproducible and reliable results.

I. Sample Preparation: The Foundation of Quality Data

The quality of the final NMR spectrum is intrinsically linked to the meticulous preparation of the sample.

Protocol:

  • Solvent Selection:

    • Choose a deuterated solvent that completely dissolves the pyridazinylpiperidine ester. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).

    • Rationale: Deuterated solvents are "invisible" in ¹H NMR spectra, preventing large solvent signals from obscuring the analyte signals. The choice of solvent can also influence the chemical shifts of exchangeable protons (e.g., N-H).

  • Concentration:

    • For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume is recommended to obtain a good signal-to-noise ratio in a reasonable time.

    • Rationale: Adequate concentration is crucial for obtaining a strong signal, particularly for the less sensitive ¹³C nucleus.

  • Sample Handling:

    • Use clean and dry glassware to avoid contamination.

    • Prepare the sample in a separate vial before transferring it to the NMR tube to ensure complete dissolution.

    • Filter the solution if any particulate matter is present to prevent poor spectral quality.

    • Transfer the solution to a high-quality NMR tube, ensuring a sample height of 4-5 cm.

G cluster_prep Sample Preparation Compound Pyridazinylpiperidine Ester Vial Dissolve in Vial Compound->Vial Solvent Deuterated Solvent (e.g., CDCl3, DMSO-d6) Solvent->Vial Filter Filter (if necessary) Vial->Filter NMR_Tube Transfer to NMR Tube Filter->NMR_Tube

Caption: Workflow for NMR Sample Preparation.

II. NMR Data Acquisition: A Multi-faceted Approach

A combination of 1D and 2D NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals.

Protocol:

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum to get an overview of the proton signals.

    • Key Parameters: Spectral width (e.g., -2 to 12 ppm), number of scans (e.g., 16-64), relaxation delay (e.g., 1-2 s).

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

    • Key Parameters: Spectral width (e.g., -10 to 220 ppm), number of scans (e.g., 1024 or more), relaxation delay (e.g., 2 s).

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings (J-couplings), particularly within the piperidine and pyridazine rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations (2-3 bonds) between protons and carbons, which is crucial for connecting the different structural fragments (pyridazine, piperidine, and ester).

G cluster_acq NMR Data Acquisition H1 1D ¹H NMR (Proton Environments) COSY 2D COSY (¹H-¹H Correlations) H1->COSY HSQC 2D HSQC (¹H-¹³C Direct Correlations) H1->HSQC HMBC 2D HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 1D ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC

Caption: Hierarchy of NMR Experiments for Structural Elucidation.

Data Interpretation and Analysis: Decoding the Spectra

The following sections provide expected chemical shift ranges and interpretation strategies for the ¹H and ¹³C NMR spectra of pyridazinylpiperidine esters.

I. ¹H NMR Spectral Features

The ¹H NMR spectrum can be divided into distinct regions corresponding to the pyridazine, piperidine, and ester moieties.

Structural Moiety Proton(s) Expected Chemical Shift (ppm) Multiplicity Notes
Pyridazine Ring Aromatic Protons7.0 - 9.5Doublet, Doublet of Doublets, etc.The exact chemical shifts and coupling constants are highly dependent on the substitution pattern.
Piperidine Ring Axial & Equatorial Protons1.5 - 4.0MultipletsSignificant signal overlap is common. The protons alpha to the nitrogen are typically the most downfield.
Ester Group Protons on Alkoxy Group3.5 - 4.5 (for OCH₂) or 1.0 - 1.5 (for OCH₂CH₃)Quartet and Triplet (for ethyl ester)The chemical shift depends on the nature of the alkyl group.

Key Insights:

  • Pyridazine Ring: The electron-withdrawing nature of the two nitrogen atoms deshields the ring protons, causing them to resonate at a high chemical shift (downfield). The coupling constants between adjacent protons are typically in the range of 4-9 Hz.

  • Piperidine Ring: The piperidine ring exists in a chair conformation, leading to distinct chemical shifts for axial and equatorial protons. The protons on the carbons adjacent to the nitrogen atom are deshielded and appear further downfield.

  • Ester Moiety: The signals for the ester's alkyl group are usually well-resolved and provide a clear indication of its structure.

II. ¹³C NMR Spectral Features

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and their electronic environments.

Structural Moiety Carbon(s) Expected Chemical Shift (ppm) Notes
Pyridazine Ring Aromatic Carbons120 - 160The chemical shifts are influenced by the position of the nitrogen atoms and any substituents.
Piperidine Ring Aliphatic Carbons20 - 60The carbons alpha to the nitrogen are the most downfield in this region.
Ester Group Carbonyl Carbon165 - 175This is a characteristic downfield signal for an ester carbonyl.
Ester Group Alkoxy Carbons50 - 70 (for OCH₂) or 10-20 (for OCH₂CH₃)The chemical shifts are typical for sp³ carbons bonded to oxygen.

Key Insights:

  • The chemical shifts in the ¹³C NMR spectrum are spread over a wider range than in the ¹H NMR spectrum, often leading to less signal overlap.

  • The carbonyl carbon of the ester group is a key diagnostic signal, appearing at a very downfield chemical shift.

III. The Power of 2D NMR for Unambiguous Assignment

While 1D NMR provides a good initial assessment, 2D NMR is indispensable for connecting the different parts of the molecule and confirming the overall structure.

  • COSY: A COSY spectrum will reveal the coupling network within the piperidine ring, allowing for the assignment of adjacent protons. It will also show the couplings between the protons on the pyridazine ring.

  • HSQC: An HSQC spectrum is the most reliable way to assign the carbon signals that correspond to each proton signal.

  • HMBC: The HMBC spectrum is crucial for establishing the connectivity between the pyridazinyl, piperidinyl, and ester moieties. For example, a correlation between a proton on the piperidine ring (alpha to the nitrogen) and a carbon on the pyridazine ring confirms the N-pyridazinyl linkage. Similarly, a correlation between the proton on the 4-position of the piperidine ring and the ester carbonyl carbon confirms the position of the ester group.

G cluster_assign Spectral Assignment Logic H1_Signals ¹H Signals COSY_Correlations COSY (¹H-¹H Connectivity) H1_Signals->COSY_Correlations HSQC_Correlations HSQC (¹H-¹³C Direct Attachment) H1_Signals->HSQC_Correlations HMBC_Correlations HMBC (¹H-¹³C Long-Range Connectivity) H1_Signals->HMBC_Correlations C13_Signals ¹³C Signals C13_Signals->HSQC_Correlations C13_Signals->HMBC_Correlations Structure Final Structure COSY_Correlations->Structure HSQC_Correlations->Structure HMBC_Correlations->Structure

Caption: Logical flow for structural assignment using 2D NMR.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and indispensable toolkit for the complete and unambiguous structural characterization of pyridazinylpiperidine esters. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined in this application note, researchers can confidently verify the structure of their target compounds. This rigorous approach to structural validation is a cornerstone of scientific integrity and is essential for the successful advancement of pyridazinylpiperidine ester-based candidates in the drug discovery and development pipeline.

References

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  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 1980, 102(11), 3698-3707. Available from: [Link]

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A Robust, Stability-Indicating HPLC Method for the Quantification of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly specific and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate. This compound, a key intermediate in pharmaceutical synthesis, requires a reliable analytical method for quality control, stability testing, and process monitoring. The described isocratic method utilizes a C18 stationary phase with a UV detector, providing excellent separation and sensitivity. The protocol has been developed to be stability-indicating through forced degradation studies, ensuring that the analyte peak is resolved from all potential degradation products. This document provides a comprehensive guide, from the scientific rationale behind the method's development to detailed protocols for its implementation and validation in a research or GMP environment.

Introduction and Scientific Rationale

Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate is a heterocyclic compound incorporating a pyridazine ring, a known pharmacophore in medicinal chemistry.[1] Pyridazine derivatives are explored for a wide range of biological activities, making their intermediates critical for drug discovery and development.[2][3][4] The purity and stability of such intermediates are paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API).

High-performance liquid chromatography (HPLC) is the foremost analytical tool for assessing the purity and stability of pharmaceutical compounds.[5] The development of a stability-indicating analytical method (SIAM) is a regulatory requirement and a critical component of the drug development process.[6][7] Such a method must be able to unequivocally separate the active ingredient from its impurities and degradation products, which is essential for determining the shelf-life and storage conditions of drug substances and products.[8][9]

The method described herein is based on the principles of reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with the stationary phase.[6] The choice of a C18 column provides a non-polar surface suitable for retaining a molecule of intermediate polarity like the target analyte. The mobile phase, a buffered mixture of acetonitrile and water, is optimized to achieve efficient separation and symmetrical peak shape. The presence of the chloro-pyridazine moiety provides a strong chromophore, allowing for sensitive detection using a standard UV-Vis detector.

Analyte Structure:

Chemical structure of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate

Materials and Instrumentation

Reagents and Chemicals
  • Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate Reference Standard (>99.5% purity)

  • Acetonitrile (HPLC Gradient Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

  • Ortho-phosphoric Acid (85%, AR Grade)

  • Water (Milli-Q or equivalent HPLC grade)

  • Hydrochloric Acid (0.1 N)

  • Sodium Hydroxide (0.1 N)

  • Hydrogen Peroxide (30%)

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Balance (5-decimal place)

  • pH Meter

  • Sonicator

  • 0.45 µm Membrane Filters (Nylon or PTFE)

Chromatographic Conditions: A Deeper Look

The selection of chromatographic parameters is driven by the physicochemical properties of the analyte. The goal is to achieve a balance between resolution, analysis time, and robustness.

  • Column Selection: A C18 column is the workhorse of reverse-phase HPLC and is an excellent starting point for molecules with both hydrophobic (pyridazine, piperidyl rings) and polar (ester) functional groups. The 4.6 x 150 mm, 5 µm dimensions offer a good compromise between efficiency and backpressure.

  • Mobile Phase: The mobile phase consists of an aqueous buffer and an organic modifier.

    • Buffer (pH 3.0): The piperidyl nitrogen in the analyte is basic. At a pH of 3.0, this nitrogen will be protonated, ensuring the analyte exists in a single, consistent ionic form. This prevents peak tailing and shifting retention times that can occur when an analyte exists in multiple protonation states. A phosphate buffer is chosen for its excellent buffering capacity in this pH range and its compatibility with UV detection.

    • Organic Modifier (Acetonitrile): Acetonitrile is selected over methanol due to its lower viscosity (leading to lower backpressure) and superior solubilizing power for many organic molecules, often resulting in sharper peaks. The 60:40 ratio of organic to aqueous phase was optimized to provide a reasonable retention time (typically 5-10 minutes), allowing for good separation from the solvent front and any early-eluting impurities.

  • Detection Wavelength (245 nm): The pyridazine ring system contains conjugated double bonds, which results in strong UV absorbance. A UV scan of the analyte in the mobile phase would reveal an absorbance maximum around 245 nm, providing excellent sensitivity for quantification.

  • Isocratic Elution: For a quality control method analyzing a single primary compound, an isocratic method (constant mobile phase composition) is preferable to a gradient method. It is simpler, more robust, and offers better run-to-run reproducibility of retention times.[5]

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Instrument HPLC with UV Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase 20 mM KH₂PO₄ (pH 3.0 adjusted with H₃PO₄) : Acetonitrile (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 245 nm
Run Time 15 minutes
Diluent Mobile Phase

Detailed Experimental Protocols

Preparation of Solutions

Step 1: Phosphate Buffer (20 mM, pH 3.0)

  • Weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.

  • Mix thoroughly until fully dissolved.

  • Adjust the pH to 3.0 ± 0.05 using 85% ortho-phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter to remove particulates.

Step 2: Mobile Phase Preparation

  • Combine 400 mL of the prepared Phosphate Buffer with 600 mL of Acetonitrile.

  • Mix well and degas the solution for 15 minutes in a sonicator or by vacuum filtration.

Step 3: Standard Stock Solution (500 µg/mL)

  • Accurately weigh approximately 25 mg of the Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate reference standard.

  • Transfer it quantitatively into a 50 mL volumetric flask.

  • Add approximately 30 mL of the mobile phase (diluent) and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent. Mix well.

Step 4: Working Standard Solution (50 µg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with the diluent and mix thoroughly. This solution is used for system suitability and quantification.

Step 5: Sample Preparation (for Assay)

  • Accurately weigh a sample powder equivalent to 25 mg of the analyte.

  • Transfer it into a 50 mL volumetric flask.

  • Follow the procedure from Step 3, points 3 and 4.

  • Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with the diluent to achieve a final theoretical concentration of 50 µg/mL.

Analytical Workflow

The overall process from sample receipt to final report is visualized below.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase & Buffer Preparation prep_std Standard Solution Preparation (50 µg/mL) prep_mobile->prep_std prep_sample Sample Solution Preparation (50 µg/mL) prep_mobile->prep_sample setup Instrument Setup & Column Equilibration prep_sample->setup sst System Suitability Test (Inject Standard x5) setup->sst analysis Analysis Sequence (Blank, Std, Samples) sst->analysis integrate Peak Integration & Identification analysis->integrate calculate Quantification & Impurity Profiling integrate->calculate report Final Report Generation calculate->report

Caption: HPLC analytical workflow from preparation to reporting.

Method Validation Protocol (ICH Q2(R1) Framework)

A robust analytical method must be validated to demonstrate its suitability for the intended purpose. The following parameters should be assessed.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] The most effective way to demonstrate this is through forced degradation studies.

Protocol:

  • Prepare separate solutions of the analyte (~200 µg/mL) and expose them to the following stress conditions:

    • Acid Hydrolysis: Add 1 mL of 1 N HCl, heat at 80°C for 4 hours. Neutralize before injection.

    • Base Hydrolysis: Add 1 mL of 1 N NaOH, heat at 80°C for 2 hours. Neutralize before injection.

    • Oxidative Degradation: Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and cool white fluorescent light in a photostability chamber for 7 days.

  • Analyze the stressed samples alongside an unstressed control sample.

  • The method is considered stability-indicating if the analyte peak is pure and well-resolved from all degradation product peaks (Resolution > 2.0). Peak purity can be assessed using a PDA detector.

Linearity and Range

Prepare calibration standards at a minimum of five concentrations, ranging from 5 µg/mL to 75 µg/mL (10% to 150% of the working concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy and Precision
  • Accuracy: Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate. The recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability): Perform six replicate preparations of the same sample and calculate the Relative Standard Deviation (%RSD) of the assay results. The %RSD should be ≤ 2.0%.

  • Intermediate Precision: Repeat the precision study on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

G cluster_qualitative Qualitative Attributes cluster_quantitative Quantitative Attributes MV Method Validation (ICH Q2(R1)) Specificity Specificity (Forced Degradation) MV->Specificity Linearity Linearity & Range MV->Linearity Robustness Robustness (Deliberate Variation) MV->Robustness Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD) Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Core components of analytical method validation.

System Suitability

Before starting any analysis, the chromatographic system must be verified for its suitability. Inject the working standard solution (50 µg/mL) five times and evaluate the following parameters.

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
%RSD of Peak Areas ≤ 1.0% (for 5 injections)Demonstrates injection and system precision.
%RSD of Retention Times ≤ 1.0% (for 5 injections)Confirms pump performance and system stability.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, and robust for the quantitative determination of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate. The validation framework ensures the method is linear, accurate, precise, and specific. Critically, its stability-indicating nature, proven through forced degradation studies, makes it highly suitable for routine quality control analysis and stability assessment in the pharmaceutical industry. The clear rationale and step-by-step protocols provided herein should enable straightforward implementation by analytical scientists.

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Application Notes and Protocols for Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate as a Research Chemical

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Novel Scaffold at the Intersection of Privileged Heterocycles

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a cornerstone of rational drug design. Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate emerges as a novel, uncharacterized research chemical that elegantly marries two highly privileged heterocyclic scaffolds: piperidine and pyridazine.

The piperidine ring is a ubiquitous motif in pharmaceuticals, prized for its favorable physicochemical properties that can enhance drug-like characteristics such as metabolic stability and bioavailability.[1] Its derivatives are central to drugs targeting a wide array of biological systems, particularly the central nervous system (CNS).[1] The pyridazine core , a six-membered aromatic ring with two adjacent nitrogen atoms, is also a staple in drug discovery. Pyridazine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[2][3]

The title compound, by covalently linking a 6-chloropyridazine moiety to a piperidine-4-acetate scaffold, presents a unique chemical entity with significant potential for exploration. The 6-chloro substituent on the pyridazine ring serves as a reactive handle for further chemical modification, while the ethyl acetate group on the piperidine provides a potential point for hydrolysis to a carboxylic acid, which could alter solubility and binding characteristics. This document provides a comprehensive guide for the initial investigation of this compound, from its synthesis and characterization to protocols for its preliminary biological evaluation.

Section 1: Physicochemical Properties and Structural Characterization

As a novel chemical entity, the first step in any research endeavor is the thorough confirmation of its identity, purity, and fundamental physicochemical properties. These parameters are critical for ensuring the reproducibility of biological experiments and for understanding the compound's potential as a drug candidate.[4][5]

Predicted Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties for Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate. These values are useful for initial experimental design, such as selecting appropriate solvent systems and anticipating potential bioavailability characteristics.[6][7]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₃H₁₈ClN₃O₂Defines the elemental composition.
Molecular Weight 299.75 g/mol Influences absorption and distribution; generally <500 Da is preferred for oral drugs.
logP (Octanol/Water) 2.1 - 2.5 (Est.)A measure of lipophilicity, affecting permeability and solubility.
Topological Polar Surface Area (TPSA) 54.9 ŲPredicts transport properties; TPSA < 140 Ų is often associated with good oral bioavailability.
Hydrogen Bond Donors 0Influences solubility and receptor binding.
Hydrogen Bond Acceptors 5Influences solubility and receptor binding.
Protocol for Structural Characterization and Purity Analysis

It is imperative to confirm the structure and purity of the synthesized compound before its use in biological assays. Standard analytical techniques should be employed.

1.2.1. Materials and Equipment

  • Nuclear Magnetic Resonance (NMR) Spectrometer (300-500 MHz)

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • High-Resolution Mass Spectrometer (HRMS) with ESI or APCI source

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Appropriate solvents for chromatography (e.g., ethyl acetate, hexane)

1.2.2. Step-by-Step Characterization Protocol

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent.

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected ¹H NMR Signals: Look for characteristic peaks corresponding to the ethyl group (a triplet and a quartet), protons on the piperidine ring, the acetate methylene protons, and the aromatic protons on the pyridazine ring.

    • Expected ¹³C NMR Signals: Identify signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the aliphatic carbons of the piperidine ring, and the aromatic carbons of the pyridazine ring.

  • Mass Spectrometry:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into the HRMS instrument.

    • Determine the exact mass of the molecular ion ([M+H]⁺). The observed mass should be within 5 ppm of the calculated exact mass for C₁₃H₁₉ClN₃O₂⁺.

  • Purity Assessment (HPLC/TLC):

    • TLC: Dissolve a small amount of the compound in a volatile solvent and spot it on a TLC plate. Develop the plate using a suitable solvent system (e.g., a mixture of ethyl acetate and hexane). Visualize the spot under UV light. A single spot indicates high purity.

    • HPLC: Develop an HPLC method using a C18 column and a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid). The purity of the compound can be determined by the peak area percentage at a suitable UV wavelength (e.g., 254 nm). A purity of >95% is generally required for biological screening.

Section 2: Synthesis of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate

The most direct and logical approach to synthesize the title compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of a commercially available or readily synthesized piperidine fragment with a chloropyridazine.[8][9]

Proposed Synthetic Scheme

The proposed synthesis involves the reaction of 3,6-dichloropyridazine with ethyl 2-(piperidin-4-yl)acetate . The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product A 3,6-Dichloropyridazine C Base (e.g., DIPEA, K₂CO₃) Solvent (e.g., DMF, Acetonitrile) Heat (e.g., 80-120 °C) A->C B Ethyl 2-(piperidin-4-yl)acetate B->C D Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate C->D

Caption: Proposed synthetic workflow for the target compound.

Detailed Synthesis Protocol

2.2.1. Materials and Equipment

  • 3,6-Dichloropyridazine

  • Ethyl 2-(piperidin-4-yl)acetate (or its hydrochloride salt)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask, condenser, magnetic stirrer/hotplate

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

2.2.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 2-(piperidin-4-yl)acetate (1.0 eq.). If using the hydrochloride salt, add an additional equivalent of base.

  • Addition of Reagents: Add 3,6-dichloropyridazine (1.1 eq.) and the base (e.g., DIPEA, 2.5 eq.). Dissolve the components in a suitable anhydrous solvent (e.g., DMF).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.[9]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]

  • Purification:

    • Concentrate the dried organic phase under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure product.[9]

  • Characterization: Confirm the structure and purity of the final product using the methods described in Section 1.2.

Section 3: Application Notes for Biological Screening

The structural motifs of the title compound suggest several avenues for biological investigation. Pyridazine and piperidine derivatives are known to interact with a variety of targets, making broad-based initial screening a prudent strategy.[1][2][3]

General Protocol: Preparation of Stock Solutions

For all biological assays, it is crucial to prepare accurate and sterile stock solutions of the test compound.

  • Weigh out an accurate amount of the purified compound.

  • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution, using sonication if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For experiments, create working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[10]

Protocol 1: In Vitro Anticancer Cell Viability (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[11]

G A Seed Cancer Cells in 96-well plate B Incubate (24h) A->B C Treat cells with serial dilutions of compound B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability vs. Control H->I

Caption: Workflow for the MTT cell viability assay.

3.2.1. Materials and Equipment

  • Selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well plate reader (spectrophotometer)

3.2.2. Step-by-Step MTT Protocol

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours.[14]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[15] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Measurement: Read the absorbance of each well at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: GPCR Activation Screening

Many CNS-active drugs containing piperidine moieties act on G-protein coupled receptors (GPCRs).[16] A common method to screen for GPCR activation is to measure the accumulation of intracellular second messengers, such as inositol monophosphate (IP1) for Gq-coupled receptors.[16]

G A Transfect cells with GPCR of interest B Plate cells in assay plate A->B C Add test compound and stimulation buffer B->C D Incubate C->D E Lyse cells D->E F Add HTRF detection reagents (Antibody-d2 & IP1-cryptate) E->F G Incubate F->G H Read plate on HTRF-compatible reader G->H I Calculate EC₅₀/IC₅₀ values H->I

Caption: Workflow for a GPCR activation assay using HTRF.

3.3.1. Materials and Equipment

  • Host cell line (e.g., HEK293)

  • Expression plasmid for the GPCR of interest

  • Transfection reagent

  • Commercially available IP1-HTRF assay kit

  • HTRF-compatible microplate reader

3.3.2. Step-by-Step GPCR Assay Protocol

  • Cell Preparation: Transiently transfect HEK293 cells with the expression plasmid for the target GPCR.

  • Plating: After 24 hours, plate the transfected cells into the appropriate assay plate.

  • Compound Addition: Add the test compound at various concentrations to the cells in the presence of a stimulation buffer (containing LiCl to prevent IP1 degradation).[16]

  • Incubation: Incubate for the time recommended by the assay kit manufacturer (typically 30-60 minutes).

  • Detection: Lyse the cells and add the HTRF detection reagents (an IP1 antibody labeled with a donor fluorophore and an IP1 analog labeled with an acceptor).

  • Measurement: After a final incubation period, read the plate on an HTRF-compatible reader, which measures the ratio of fluorescence emission at two wavelengths.

  • Analysis: The HTRF signal is proportional to the amount of IP1 produced. Plot the signal against the compound concentration to determine agonist (EC₅₀) or antagonist (IC₅₀) activity.

Protocol 3: Investigating Downstream Signaling (Western Blot)

If the compound shows activity in a cell-based assay, Western blotting can be used to investigate its effect on specific signaling pathways. For example, if the compound induces cancer cell death, one could examine the expression of key apoptosis-related proteins like cleaved Caspase-3 or PARP.[12]

3.4.1. Materials and Equipment

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and running apparatus

  • Protein transfer system (e.g., wet or semi-dry)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target protein) and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., CCD camera-based imager)

3.4.2. Step-by-Step Western Blot Protocol

  • Protein Extraction: Treat cells with the compound at an effective concentration for a specified time. Lyse the cells using ice-cold lysis buffer.[17][18]

  • Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane multiple times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After more washes, add the chemiluminescent substrate and capture the signal using an imaging system.[17]

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine the change in protein expression.

Section 4: Conclusion and Future Directions

Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate represents a promising starting point for a new research program. Its hybrid structure, built from pharmacologically validated scaffolds, provides a strong rationale for its investigation as a modulator of various biological targets. The protocols outlined in this document provide a robust framework for the initial synthesis, characterization, and biological screening of this novel compound. Positive results from these preliminary assays would warrant more in-depth studies, including medicinal chemistry efforts to explore the structure-activity relationship (SAR) by modifying the chloro and ethyl ester functionalities, as well as more complex in vivo studies to assess its therapeutic potential.

References

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Application Notes & Protocols: Experimental Use of Pyridazine Derivatives in Analgesic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Pyridazine Scaffold as a Versatile Core for Analgesic Discovery

The quest for novel, effective, and safer analgesic agents is a cornerstone of medicinal chemistry. Within the vast landscape of heterocyclic compounds, the pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure."[1] Pyridazine and its oxidized form, pyridazinone, are featured in numerous marketed drugs with diverse biological activities, including the analgesic and anti-inflammatory agent emorfazone.[2] Their synthetic tractability allows for extensive functionalization, making them ideal scaffolds for developing new therapeutic agents.[1][3]

This guide provides an in-depth exploration of the experimental workflow for identifying and characterizing novel pyridazine-based analgesics. It moves beyond simple procedural lists to explain the scientific rationale behind protocol selection, offering a self-validating framework for robust and reproducible research. We will cover key synthetic strategies, a multi-tiered screening cascade involving both in vitro and in vivo models, and methods to elucidate the underlying mechanisms of action.

Section 1: Synthesis of Pyridazine Derivatives

The foundation of any analgesic discovery program is the synthesis of a diverse chemical library. The pyridazine core can be constructed through several reliable methods, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR).

Core Synthetic Strategies: An Overview

The most common and versatile approach to the pyridazinone core involves the cyclocondensation of a 1,4-dicarbonyl compound (or its synthetic equivalent) with hydrazine or its derivatives.

  • From Maleic Anhydride Derivatives: Condensation of substituted maleic anhydrides with hydrazines is a fundamental method for preparing pyridazinediones.[4]

  • From γ-Keto Acids: The reaction of γ-keto acids with hydrazine hydrate is a widely used, high-yielding route to 6-substituted-4,5-dihydropyridazin-3(2H)-ones. This is often the starting point for further derivatization.

  • From 1,4-Diketones: Saturated 1,4-diketones can be cyclized with hydrazine, often requiring a subsequent oxidation step to yield the aromatic pyridazine ring.[4]

Diagram: General Synthetic Workflow

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Cascade Start Select Starting Materials (e.g., γ-Keto Acid, Hydrazine) Reaction Cyclocondensation Reaction (e.g., Reflux in Ethanol) Start->Reaction Workup Product Isolation (Precipitation, Extraction) Reaction->Workup Purify Purification (Crystallization, Chromatography) Workup->Purify Characterize Structural Characterization (NMR, MS, IR) Purify->Characterize InVitro In Vitro Assays (COX, Cytokine Release) Characterize->InVitro Test Synthesized Compound InVivo In Vivo Models (Writhing, Hot Plate) InVitro->InVivo Mechanism Mechanism of Action Studies (Naloxone Challenge) InVivo->Mechanism Lead Lead Candidate Mechanism->Lead

Caption: High-level workflow from synthesis to biological evaluation.

Protocol: General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one

This protocol describes a common method starting from an aroylpropionic acid.

Rationale: This method is robust and allows for significant diversity in the aryl moiety at the 6-position, which is crucial for tuning pharmacological activity.

Materials:

  • Substituted 3-aroylpropionic acid (1.0 eq)

  • Hydrazine hydrate (80% solution, 1.2 eq)

  • Ethanol or Glacial Acetic Acid

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 3-aroylpropionic acid (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Isolation: After completion, cool the reaction mixture to room temperature, then chill in an ice bath to facilitate precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove impurities.

  • Drying & Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyridazinone derivative.

  • Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5]

Section 2: In Vitro Evaluation of Analgesic Mechanisms

In vitro assays are critical for initial screening and mechanism deconvolution. They provide quantitative data on a compound's interaction with specific molecular targets, guiding the selection of candidates for more complex in vivo testing.

Target 1: Cyclooxygenase (COX) Enzyme Inhibition

Causality: A major mechanism of non-opioid analgesia is the inhibition of COX enzymes (COX-1 and COX-2), which blocks the production of prostaglandins, key mediators of pain and inflammation.[3][6] Many pyridazine derivatives have been specifically designed as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 isoform.[3][7][8]

Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

Principle: This assay measures the peroxidase activity of COX. The enzyme converts a substrate into a highly fluorescent product. An inhibitor will reduce the rate of fluorescence generation.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) fluorescent substrate

  • Test pyridazine derivatives, dissolved in DMSO

  • Positive controls: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 535/590 nm)

Procedure:

  • Enzyme Preparation: Prepare separate working solutions of COX-1 and COX-2 with heme in chilled assay buffer.

  • Plate Layout: To the wells of the 96-well plate, add 10 µL of the test compound dilutions (in DMSO) or controls. Include "no enzyme" and "vehicle (DMSO)" controls.

  • Enzyme Addition: Add 150 µL of the appropriate enzyme solution (COX-1 or COX-2) to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature, protected from light.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and ADHP to all wells.

  • Kinetic Reading: Immediately place the plate in the reader and measure fluorescence every minute for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition against compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Target 2: Pro-inflammatory Cytokine Release

Causality: Pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α), are crucial mediators in the pathogenesis of inflammatory and neuropathic pain.[9][10][11] TNF-α can sensitize neurons and facilitate pain signaling.[9][12] Compounds that suppress the release of TNF-α may possess significant analgesic and anti-inflammatory activity.[13]

Protocol: LPS-Induced TNF-α Release in RAW 264.7 Macrophages

Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, potently stimulates macrophages to produce and release TNF-α. This assay measures the ability of test compounds to inhibit this process.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM media with 10% FBS and 1% Penicillin-Streptomycin

  • LPS (from E. coli)

  • Test pyridazine derivatives

  • Dexamethasone (positive control)

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • Human TNF-α ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the pyridazine derivatives or Dexamethasone for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plates to pellet any detached cells and carefully collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Cytotoxicity Assessment: In a parallel plate, assess the viability of the cells treated with the test compounds to ensure that the reduction in TNF-α is not due to cell death.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration. Determine IC₅₀ values.

Section 3: In Vivo Confirmation of Analgesic Activity

In vivo models are indispensable for evaluating the systemic efficacy, pharmacokinetics, and potential side effects of drug candidates in a whole organism. The choice of model depends on the type of pain being targeted (e.g., visceral, thermal, inflammatory).

Model 1: Acetic Acid-Induced Writhing Test (Visceral Nociception)

Causality: Intraperitoneal injection of acetic acid causes irritation of the peritoneal lining, leading to the release of endogenous pain mediators like prostaglandins and bradykinin. This induces a characteristic stretching behavior ("writhing"). The test is highly sensitive to peripherally acting analgesics.[5][14][15]

Protocol:

  • Animals: Use male Swiss albino mice (20-25 g). Acclimatize them for at least 1 week and fast them for 12 hours before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle control (e.g., 0.5% CMC), Positive control (e.g., Aspirin, 100 mg/kg), and Test groups (pyridazine derivatives at various doses).

  • Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Writhing: After 30 minutes (i.p.) or 60 minutes (p.o.), inject 0.6% acetic acid solution (10 mL/kg, i.p.) into each mouse.

  • Observation: Immediately place each mouse in an individual observation chamber and record the total number of writhes (constriction of the abdomen followed by stretching of the hind limbs) over a 20-minute period, starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the percentage protection (analgesia) using the formula: % Protection = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100 Determine the ED₅₀ (the dose that produces 50% of the maximum analgesic effect).

Model 2: Hot Plate Test (Supraspinal Thermal Nociception)

Causality: This model assesses the response to a thermal pain stimulus. The reaction (paw licking or jumping) involves higher brain functions and is considered a supraspinally organized response.[16] It is particularly sensitive to centrally acting analgesics, such as opioids.[5][17][18] A lack of activity in this test, coupled with activity in the writhing test, can suggest a peripheral mechanism of action.[15]

Protocol:

  • Apparatus: Use a hot plate analgesia meter maintained at a constant temperature of 55 ± 0.5°C.

  • Animals and Grouping: Use mice or rats, grouped as described for the writhing test. A centrally acting positive control like Morphine (5-10 mg/kg, s.c.) is appropriate.

  • Baseline Latency: Before drug administration, place each animal on the hot plate and record its baseline reaction time (latency) to lick a hind paw or jump. Remove any animal that does not respond within 15-20 seconds.

  • Cut-off Time: Establish a cut-off time (e.g., 30-45 seconds) to prevent tissue damage. If an animal does not respond by the cut-off time, remove it and assign it the maximum latency score.

  • Administration and Testing: Administer the compounds. At set time points (e.g., 30, 60, 90, 120 minutes) after administration, place the animal back on the hot plate and record the reaction latency.

  • Data Analysis: Calculate the percentage of the Maximum Possible Effect (% MPE) for each animal at each time point: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Table 1: Representative Data Summary for Novel Pyridazine Derivatives
CompoundCOX-2 IC₅₀ (nM)[7]TNF-α Release IC₅₀ (µM)[13]Writhing Inhibition (%) @ 30 mg/kg[14]Hot Plate Latency (% MPE) @ 30 mg/kg
PDZ-001 15.512.875.25.1
PDZ-002 >10,000>10068.545.7
Celecoxib 17.845.165.08.3
Morphine N/AN/A85.392.4

This table contains hypothetical data for illustrative purposes.

Interpretation:

  • PDZ-001 shows potent COX-2 and TNF-α inhibition and strong activity in the writhing test but is weak in the hot plate test. This profile suggests a potent peripheral anti-inflammatory and analgesic mechanism.

  • PDZ-002 is inactive against COX-2 and TNF-α but is active in both the writhing and hot plate tests. This profile suggests a central mechanism of action, possibly involving opioid or other CNS pathways.

Section 4: Elucidating the Mechanism of Action (MOA)

Once a compound shows in vivo efficacy, further studies are needed to confirm its MOA.

Diagram: Potential Pain Signaling Pathways and Pyridazine Targets

G Injury Tissue Injury / Inflammation ArachidonicAcid Arachidonic Acid Injury->ArachidonicAcid Macrophages Immune Cells (Macrophages) Injury->Macrophages COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Nociceptor Nociceptor Sensitization (Peripheral Neuron) Prostaglandins->Nociceptor PainSignal Pain Signal to Spinal Cord Nociceptor->PainSignal SpinalCord Spinal Cord (Dorsal Horn) PainSignal->SpinalCord Brain Brain (Pain Perception) SpinalCord->Brain OpioidReceptor Opioid Receptors (μ, κ, δ) SpinalCord->OpioidReceptor Brain->OpioidReceptor TNFa TNF-α Macrophages->TNFa TNFa->Nociceptor Pyridazine Pyridazine Derivative Pyridazine->COX2 Inhibition Pyridazine->TNFa Inhibition Pyridazine->OpioidReceptor Modulation

Caption: Key targets in pain signaling potentially modulated by pyridazine derivatives.

Probing Opioid System Involvement

Causality: If a compound is active in the hot plate test, its effect might be mediated by the opioid system. This can be tested using an opioid receptor antagonist like naloxone. If naloxone reverses the analgesic effect of the test compound, it strongly implicates an opioid-dependent mechanism.[14][15]

Protocol: Naloxone Reversal Study

  • Follow the Hot Plate Test protocol as described in Section 3.2.

  • Create an additional group of animals.

  • Administer the active pyridazine derivative at its effective dose.

  • 15 minutes before testing on the hot plate (at the time of peak effect), administer naloxone (1-2 mg/kg, i.p.) to this additional group.

  • Compare the pain latency of the group receiving the pyridazine + naloxone with the group receiving the pyridazine alone.

  • Interpretation: A significant reduction in pain latency in the naloxone-treated group indicates that the analgesic effect is mediated, at least in part, through opioid receptors.

Investigating Serotonergic Pathways

Causality: Some centrally acting analgesics modulate the serotonergic system. Studies have shown that the analgesic effects of certain pyridazines can be potentiated by co-administration of the serotonin precursor 5-hydroxytryptophan (5-HTP), suggesting involvement of this pathway.[14][15]

Protocol: 5-HTP Potentiation Study

  • Follow the protocol for an in vivo pain model (e.g., Writhing or Hot Plate test).

  • Use a sub-analgesic dose of the active pyridazine derivative.

  • In a separate group, administer 5-HTP (often with carbidopa to prevent peripheral conversion) 30 minutes before the test compound.

  • Administer the sub-analgesic dose of the pyridazine derivative to this group.

  • Interpretation: A significant increase in the analgesic effect in the group receiving both 5-HTP and the pyridazine derivative, compared to either agent alone, suggests a synergistic interaction involving the serotonergic system.

Conclusion

The pyridazine scaffold represents a fertile ground for the discovery of novel analgesics with diverse mechanisms of action. By employing a logical, multi-tiered screening cascade—from targeted in vitro assays to mechanistically informative in vivo models—researchers can efficiently identify and characterize promising lead candidates. The protocols and rationale outlined in this guide provide a comprehensive framework for conducting these studies with scientific rigor, ultimately contributing to the development of the next generation of pain therapeutics.

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Application of Chloropyridazinyl Compounds in CNS Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the application of chloropyridazinyl compounds in Central Nervous System (CNS) research. It is intended for researchers, scientists, and drug development professionals interested in leveraging this versatile chemical scaffold for the investigation and potential treatment of neurological disorders. This document delves into the core mechanisms of action, provides detailed experimental protocols, and presents key data to facilitate the effective use of these compounds in a laboratory setting.

Introduction: The Promise of the Chloropyridazinyl Scaffold in CNS Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] The incorporation of a chlorine atom onto this ring system, creating chloropyridazinyl derivatives, imparts unique physicochemical properties that are advantageous for CNS drug design.[2] These properties include enhanced membrane permeability and the ability to participate in specific interactions with biological targets.[3] Consequently, chloropyridazinyl compounds have emerged as promising candidates for modulating key pathological processes in the CNS, notably neuroinflammation and synaptic transmission.[4][5]

Drug development for CNS disorders is notoriously challenging, primarily due to the blood-brain barrier (BBB) which restricts the entry of most therapeutic agents.[6][7] Small molecules, such as chloropyridazinyl derivatives, with optimized lipophilicity and molecular weight, are better suited to traverse this barrier.[8] This guide will focus on two primary areas where chloropyridazinyl compounds have shown significant promise: the modulation of neuroinflammation and the antagonism of GABA-A receptors.

Mechanism of Action and Key CNS Targets

Chloropyridazinyl compounds exert their effects in the CNS through interaction with specific molecular targets. The two most well-characterized mechanisms are the suppression of neuroinflammatory pathways and the modulation of GABAergic neurotransmission.

Anti-Neuroinflammatory Activity: Targeting Microglial Activation

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease.[4] Aminopyridazine derivatives, a class of compounds that includes chloropyridazinyl structures, have been identified as potent anti-neuroinflammatory agents.[4]

These compounds have been shown to suppress the production of key pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated microglial cells.[9] The underlying mechanism often involves the modulation of critical intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10][11] By inhibiting these pathways, chloropyridazinyl compounds can effectively dampen the inflammatory cascade, thereby protecting neurons from inflammatory damage.

Signaling Pathway: Inhibition of Microglial Activation

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 phosphorylates IκB Nucleus Nucleus NFkB_p65_p50->Nucleus translocation IkB IκB Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Cytokines IL-1β, TNF-α Gene_Transcription->Cytokines Chloropyridazinyl Chloropyridazinyl Compound Chloropyridazinyl->IKK Inhibition Chloropyridazinyl->NFkB_p65_p50 Inhibition of translocation

Caption: Inhibition of LPS-induced pro-inflammatory signaling in microglia by chloropyridazinyl compounds.

GABA-A Receptor Antagonism

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the CNS.[12] Dysregulation of GABAergic signaling is implicated in a range of neurological and psychiatric disorders. Certain arylaminopyridazine derivatives of GABA have been identified as selective and competitive antagonists at the GABA-A receptor.[5][13] These compounds, such as SR 95531 and SR 42641, displace GABA from its binding site, thereby reducing the inhibitory chloride current and modulating neuronal excitability.[13][14]

The structure-activity relationship (SAR) of these compounds reveals that a GABA moiety with a positive charge is crucial for optimal receptor recognition.[5] Furthermore, the presence of an aromatic π-system on the pyridazine ring can significantly enhance potency.[5]

Signaling Pathway: GABA-A Receptor Antagonism

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Membrane GABA GABA GABA_A_Receptor GABA-A Receptor (αβγ subunits) GABA->GABA_A_Receptor binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel opens Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Chloropyridazinyl Chloropyridazinyl GABA Antagonist Chloropyridazinyl->GABA_A_Receptor Competitive Antagonism

Caption: Competitive antagonism of the GABA-A receptor by chloropyridazinyl derivatives.

Application Notes and Protocols

This section provides detailed protocols for key in vitro and in vivo assays to evaluate the efficacy of chloropyridazinyl compounds in CNS research.

In Vitro Anti-Neuroinflammatory Assay in Microglial Cells

This protocol describes a method to assess the anti-inflammatory effects of chloropyridazinyl compounds on LPS-stimulated BV-2 microglial cells.

Materials:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Chloropyridazinyl compound of interest

  • ELISA kits for mouse TNF-α and IL-1β

  • Griess Reagent for nitric oxide (NO) measurement

  • MTT assay kit for cell viability

Protocol:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the chloropyridazinyl compound (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants for cytokine and NO analysis.

  • Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-1β in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Nitric Oxide Measurement (Griess Assay): Measure the accumulation of nitrite, a stable metabolite of NO, in the supernatants using the Griess reagent.

  • Cell Viability (MTT Assay): Assess the viability of the remaining cells in the plate using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Data Analysis: Calculate the percentage inhibition of cytokine and NO production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value for each compound.

Experimental Workflow: In Vitro Neuroinflammation Assay

G Start Start Culture_Cells Culture BV-2 Microglial Cells Start->Culture_Cells Seed_Cells Seed Cells in 96-well Plates Culture_Cells->Seed_Cells Pretreat Pre-treat with Chloropyridazinyl Compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant MTT Assess Cell Viability via MTT Assay Incubate->MTT ELISA Measure Cytokines (TNF-α, IL-1β) via ELISA Collect_Supernatant->ELISA Griess Measure Nitric Oxide via Griess Assay Collect_Supernatant->Griess Analyze Data Analysis (IC50 determination) ELISA->Analyze Griess->Analyze MTT->Analyze End End Analyze->End

Caption: Workflow for assessing the anti-neuroinflammatory effects of chloropyridazinyl compounds.

In Vitro GABA-A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of chloropyridazinyl compounds for the GABA-A receptor.

Materials:

  • Rat whole brain tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [3H]-Muscimol (radioligand)

  • GABA (for non-specific binding)

  • Chloropyridazinyl compound of interest

  • Glass fiber filters

  • Scintillation cocktail and counter

Protocol:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step. Finally, resuspend the pellet in the assay buffer.

  • Binding Assay: In a 96-well plate, combine the prepared brain membranes, [3H]-Muscimol (at a concentration near its Kd), and varying concentrations of the chloropyridazinyl compound (e.g., 0.1 nM to 100 µM).

  • Non-specific Binding: To determine non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM) to a set of wells.

  • Incubation: Incubate the plate at 4°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Table 1: Binding Affinities of Select Chloropyridazinyl GABA-A Receptor Antagonists

CompoundKi (µM)Reference
SR 955310.15[13]
SR 426410.28[13]
SR 951032.2[15]
In Vivo Assessment of Cognitive Enhancement in an Alzheimer's Disease Mouse Model

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents. This protocol is adapted for evaluating the efficacy of chloropyridazinyl compounds in an Aβ-induced mouse model of Alzheimer's disease.[4]

Materials:

  • Aβ1-42 peptide

  • Stereotaxic apparatus for intracerebroventricular (i.c.v.) injection

  • Morris water maze (a circular pool filled with opaque water)

  • Submerged platform

  • Video tracking system

  • Chloropyridazinyl compound of interest

Protocol:

  • Animal Model: Induce Alzheimer's-like pathology in mice by i.c.v. injection of aggregated Aβ1-42 peptide.

  • Compound Administration: Administer the chloropyridazinyl compound to the mice (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. Include a vehicle-treated control group and a sham-operated group.

  • Acquisition Phase (4-5 days):

    • Place a hidden platform in one quadrant of the Morris water maze.

    • Allow each mouse to swim for four trials per day from different starting positions to find the platform.

    • If a mouse fails to find the platform within 60-90 seconds, gently guide it to the platform.[13]

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (Day after last acquisition day):

    • Remove the platform from the pool.

    • Allow each mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

Data Analysis: Compare the escape latencies and path lengths during the acquisition phase between the different treatment groups. In the probe trial, compare the time spent in the target quadrant and the number of platform crossings. Significant improvements in these parameters in the compound-treated group compared to the Aβ-treated vehicle group indicate cognitive enhancement.

Experimental Workflow: Morris Water Maze

G Start Start Induce_AD_Model Induce Aβ Model in Mice Start->Induce_AD_Model Compound_Admin Administer Chloropyridazinyl Compound Induce_AD_Model->Compound_Admin Acquisition Acquisition Phase (4-5 days, 4 trials/day) Compound_Admin->Acquisition Record_Latency Record Escape Latency and Path Length Acquisition->Record_Latency Probe_Trial Probe Trial (Platform Removed) Acquisition->Probe_Trial Analyze Data Analysis Record_Latency->Analyze Record_Probe_Data Record Time in Target Quadrant & Crossings Probe_Trial->Record_Probe_Data Record_Probe_Data->Analyze End End Analyze->End

Caption: Workflow for the Morris water maze test to assess cognitive function.

Conclusion and Future Directions

Chloropyridazinyl compounds represent a promising class of molecules for CNS research and drug development. Their ability to modulate key pathological processes such as neuroinflammation and aberrant synaptic inhibition makes them valuable tools for investigating the mechanisms of neurological disorders and for developing novel therapeutic strategies. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this chemical scaffold.

Future research should focus on the development of more potent and selective chloropyridazinyl derivatives with optimized pharmacokinetic profiles for enhanced brain penetration and bioavailability.[4] Further elucidation of the downstream signaling pathways affected by these compounds will provide a more comprehensive understanding of their mechanisms of action and may reveal novel therapeutic targets. Ultimately, continued investigation into the diverse biological activities of chloropyridazinyl compounds holds the potential to deliver new and effective treatments for a range of debilitating CNS disorders.

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Application Notes & Protocols: A Guide to the Crystal Structure Analysis of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazinone Scaffold - A Privileged Structure in Drug Discovery

The pyridazinone core is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[1][2] This "wonder nucleus" has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives, including anti-inflammatory, antihypertensive, anticancer, and antimicrobial properties.[2][3] The precise three-dimensional arrangement of atoms and molecules within a crystal, known as the crystal structure, is fundamental to a drug's efficacy. It dictates critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability, which are paramount in drug development.[4][5][6]

X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a crystalline solid.[7] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed three-dimensional model of electron density, revealing atomic positions, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.[7] This guide provides a comprehensive overview of the principles and methodologies for the crystal structure analysis of pyridazinone derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from crystal growth to data refinement, to empower researchers in obtaining high-quality, unambiguous structural data crucial for rational drug design.

Part 1: The Foundation - Growing High-Quality Single Crystals

The success of a crystal structure analysis hinges entirely on the quality of the single crystal. A suitable crystal for single-crystal X-ray diffraction should be well-formed, transparent, and typically between 0.1 and 0.3 mm in each dimension, free from cracks and defects.[8] The growth of such crystals is often the most challenging and empirical step in the process.

The Rationale Behind Solvent Selection

The choice of solvent is the most critical parameter in crystallization. The ideal solvent (or solvent system) is one in which the pyridazinone derivative has moderate solubility. If the compound is too soluble, it will be difficult to achieve the supersaturation required for crystal nucleation and growth. Conversely, if it is poorly soluble, it may precipitate as an amorphous powder or as microcrystalline aggregates.

Field-Proven Insight: A common strategy is to dissolve the compound in a "good" solvent in which it is readily soluble, and then introduce a "poor" solvent (an anti-solvent) in which it is much less soluble. The two solvents must be miscible.[9] This gradual decrease in solubility drives the slow formation of well-ordered crystals.

Common Crystallization Techniques for Pyridazinone Derivatives

Several techniques can be employed to achieve the slow supersaturation necessary for crystal growth. The choice of method depends on the solubility and stability of the specific pyridazinone derivative.

  • Slow Evaporation: This is the simplest method, where a solution of the compound is left undisturbed, allowing the solvent to evaporate slowly. This increases the solute concentration to the point of supersaturation. To control the rate, the vial can be covered with a cap or parafilm with a few needle holes.[10]

  • Vapor Diffusion: This technique is highly effective for small quantities of material. A concentrated solution of the pyridazinone derivative in a good solvent is placed in a small, open vial. This vial is then sealed inside a larger container (e.g., a jar or beaker) that contains a poor solvent. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[10]

  • Solvent Layering (Liquid-Liquid Diffusion): A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface between the two solvents as they slowly mix.[8]

  • Cooling: For compounds whose solubility is highly dependent on temperature, a saturated solution at an elevated temperature can be slowly cooled to induce crystallization.

Technique Principle Typical Solvents for Pyridazinones Advantages Considerations
Slow Evaporation Gradual increase in concentration as solvent evaporates.Acetone, Ethanol, Dichloromethane, Ethyl AcetateSimple setup; requires minimal compound.Can sometimes lead to rapid crystallization and smaller crystals.
Vapor Diffusion Gradual decrease in solubility by diffusion of an anti-solvent vapor.Inner Vial (Good Solvent): Dichloromethane, Chloroform; Outer Jar (Poor Solvent): Hexane, Pentane, Diethyl EtherExcellent control over crystallization rate; good for small scales.Requires careful selection of a miscible solvent/anti-solvent pair.[9]
Solvent Layering Slow mixing of a solution with an anti-solvent at their interface.Solution: Compound in Acetone or THF; Anti-solvent: Hexane or HeptaneCan produce very high-quality crystals.Technically more challenging to set up without disturbing the interface.
Slow Cooling Decreased solubility upon lowering the temperature.Dimethylformamide (DMF), TolueneEffective for compounds with high temperature-dependent solubility.Requires a programmable cooling bath for best results.
Protocol 1: Crystallization of a Pyridazinone Derivative by Vapor Diffusion

This protocol provides a self-validating system for screening multiple conditions simultaneously.

  • Preparation: Dissolve 5-10 mg of the purified pyridazinone derivative in 0.5 mL of a "good" solvent (e.g., dichloromethane) in a small glass vial (e.g., a 2 mL HPLC vial).

  • Setup: Place this open vial inside a larger, sealable glass jar (e.g., a 20 mL scintillation vial or a small beaker).

  • Anti-Solvent Addition: Add 2-3 mL of a "poor" solvent (e.g., hexane) to the bottom of the larger jar, ensuring the level is below the opening of the inner vial.

  • Sealing: Seal the outer jar tightly with a cap or parafilm. Label the setup clearly.

  • Incubation: Leave the setup undisturbed in a location with a stable temperature and free from vibrations.

  • Monitoring: Observe the inner vial periodically (daily) for the formation of crystals. High-quality crystals can take anywhere from a few days to several weeks to grow.

  • Harvesting: Once suitable crystals have formed, carefully open the jar and use a pipette to remove the mother liquor. Use a fine needle or a micro-spatula to gently dislodge a crystal and transfer it to a microscope slide with a drop of the mother liquor for inspection.

Part 2: The Experiment - Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, the next step is to analyze it using a single-crystal X-ray diffractometer. The fundamental principle behind this technique is Bragg's Law, which relates the wavelength of incident X-rays, the angle of diffraction, and the spacing of crystal lattice planes.

Workflow for Data Collection and Processing

The process of collecting and analyzing diffraction data follows a well-defined workflow, designed to yield a complete and accurate dataset.

G cluster_0 Data Collection cluster_1 Data Processing & Structure Solution CrystalMount Crystal Mounting & Cryo-cooling UnitCell Unit Cell Determination & Crystal Screening CrystalMount->UnitCell Mount on diffractometer DataCollection Full Data Collection Strategy UnitCell->DataCollection If good diffraction Integration Integration of Diffraction Spots DataCollection->Integration Raw diffraction images Scaling Scaling & Merging Integration->Scaling SpaceGroup Space Group Determination Scaling->SpaceGroup Solution Structure Solution (e.g., Direct Methods) SpaceGroup->Solution caption Workflow from Crystal to Initial Model

Caption: From Crystal Mounting to Initial Structural Model.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection

This protocol outlines the general steps for data collection. Specific parameters will be instrument-dependent.

  • Crystal Mounting: Carefully select a well-formed single crystal. Using a micromanipulator under a microscope, mount the crystal on a cryo-loop, which is then attached to a goniometer head. The crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.

  • Initial Screening: Mount the goniometer on the diffractometer. A short series of diffraction images (frames) are collected at different crystal orientations. Software analyzes these initial frames to determine the unit cell parameters and assess the crystal's diffraction quality (resolution, spot shape).

  • Data Collection Strategy: If the crystal is of sufficient quality, the software will calculate an optimized strategy to collect a complete dataset. This involves rotating the crystal through a series of angles while continuously exposing it to the X-ray beam and recording the diffraction patterns on a detector. A complete data collection can take several hours.

  • Data Integration: After collection, the raw image files are processed. The software identifies the position of each diffraction spot and integrates its intensity.

  • Scaling and Merging: The integrated intensities are corrected for various experimental factors (e.g., absorption, detector variations). Symmetry-equivalent reflections are then merged to create a final file of unique reflection data (an .hkl file).

Part 3: The Analysis - Structure Solution and Refinement

With a processed dataset, the next stage is to determine the arrangement of atoms in the unit cell (structure solution) and then optimize this model to best fit the experimental data (structure refinement).

From Diffraction Data to an Atomic Model
  • Structure Solution: For small molecules like pyridazinone derivatives, direct methods are typically used to solve the "phase problem" of crystallography and generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.

  • Model Building: An initial atomic model is built into the electron density map using software like Olex2 or SHELX.[11]

  • Structure Refinement: This is an iterative process where the atomic coordinates, displacement parameters (describing thermal motion), and other model parameters are adjusted to improve the agreement between the calculated diffraction data (from the model) and the observed experimental data.[12] This process minimizes the difference between observed and calculated structure factors, typically monitored by an R-factor (residual factor). A lower R-factor indicates a better fit.

Advanced Refinement: Addressing Real-World Complexities

Crystals are not always perfect. Issues like twinning (where multiple crystal lattices are intergrown) or disorder (where atoms or groups occupy multiple positions) can complicate the analysis.[1][13]

  • Twinning: Specialized software can identify twinning and incorporate a twin law into the refinement, allowing for the deconvolution of the overlapping diffraction patterns.[14]

  • Disorder: Disordered atoms or molecular fragments can be modeled by assigning partial occupancies to the different positions they occupy.

G InitialModel Initial Atomic Model Refine Least-Squares Refinement InitialModel->Refine Fourier Calculate Difference Fourier Map (Fo-Fc) Refine->Fourier Inspect Inspect Map for Missing Atoms or Discrepancies Fourier->Inspect Modify Modify Model (Add H-atoms, Model Disorder) Inspect->Modify Discrepancies found FinalModel Final Validated Model (Low R-factor) Inspect->FinalModel Model is complete & validated Modify->Refine Iterate caption The Iterative Cycle of Crystal Structure Refinement

Caption: The Iterative Cycle of Crystal Structure Refinement.

Part 4: Interpreting the Structure - Supramolecular Analysis

A solved crystal structure is a rich source of chemical information. For pyridazinone derivatives, understanding the intermolecular interactions is key to explaining their physical properties and can inform the design of new molecules with desired characteristics.

Common Supramolecular Synthons in Pyridazinone Derivatives

Supramolecular synthons are robust and recurring patterns of intermolecular interactions.[8] In pyridazinone derivatives, the most common synthon involves the N-H group of the pyridazinone ring acting as a hydrogen-bond donor and the carbonyl oxygen (C=O) acting as an acceptor.

  • N-H···O Hydrogen Bonds: This interaction is frequently observed to link two molecules into a centrosymmetric dimer, forming a characteristic R²₂(8) ring motif.[7][15]

  • π-π Stacking: The aromatic nature of the pyridazinone ring and any attached phenyl groups allows for π-π stacking interactions, where the planes of the rings stack in either a parallel-displaced or sandwich arrangement.[11][15] These interactions contribute significantly to the overall packing.

  • C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those involving carbon as a donor to an oxygen acceptor or to the face of an aromatic ring, also play a crucial role in stabilizing the three-dimensional crystal lattice.[16]

The Influence of Substituents on Crystal Packing

The nature and position of substituents on the pyridazinone scaffold can dramatically influence the crystal packing.

  • Steric Effects: Bulky substituents can hinder the formation of close-packed structures, sometimes leading to the inclusion of solvent molecules in the crystal lattice.[4]

  • Electronic Effects: Electron-withdrawing or -donating groups can alter the charge distribution on the aromatic rings, influencing the geometry and strength of π-π stacking and hydrogen bonding interactions.[17] For example, halogen substituents can introduce halogen bonding (C-X···O/N) as a competing interaction.

Hirshfeld Surface Analysis: Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[16][18] The surface is generated around a molecule, and the distance to the nearest atom outside the surface is mapped onto it.

  • d_norm maps: These maps use a red-white-blue color scale to highlight regions of close contact. Red spots indicate interactions that are shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

  • 2D Fingerprint Plots: These plots summarize all the intermolecular contacts, providing a quantitative percentage contribution of each type of interaction (e.g., H···H, C···H, O···H) to the overall crystal packing.[7] For instance, in one reported pyridazinone derivative, H···H contacts accounted for 37.9% of the packing, while C···H/H···C and Cl···H/H···Cl contacts contributed 18.7% and 16.4%, respectively.[7]

Interaction Type Description Typical Contribution Significance in Pyridazinones
N-H···O Strong hydrogen bond~10-15%Often forms primary dimeric synthons.[15]
H···H van der Waals contacts35-60%Represents the largest contribution to the surface area.[7][16]
C···H/H···C C-H···π and other weak contacts15-25%Important for linking primary synthons into a 3D network.[15]
O···H/H···O C-H···O and other weak H-bonds10-15%Contributes to the stability of the overall packing.[16]

Conclusion: From Structure to Function

The crystal structure analysis of pyridazinone derivatives is an indispensable tool in modern drug discovery. It provides an unambiguous determination of the three-dimensional molecular structure and a detailed understanding of the intermolecular forces that dictate the solid-state properties of these important pharmaceutical compounds. By carefully controlling crystallization, meticulously collecting and processing diffraction data, and thoroughly analyzing the resulting structure, researchers can gain profound insights that guide the synthesis of new derivatives with optimized properties. The protocols and principles outlined in this guide provide a robust framework for achieving these goals, ultimately accelerating the journey from a promising molecule to an effective therapeutic agent.

References

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  • Boukharsa, Y., et al. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1666–1670. Available at: [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, 5(1), 1-19. Available at: [Link]

  • El Kali, A., et al. (2019). Crystal structure and Hirshfeld surface analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 75(11), 1666-1670. Available at: [Link]

  • Zaoui, A., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 193–198. Available at: [Link]

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  • El-Sayed, M. A. A., et al. (2021). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 11(1), 22359. Available at: [Link]

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  • Chkirate, M., et al. (2020). Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 74–78. Available at: [Link]

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  • Petříček, V., Dušek, M., & Palatinus, L. (2014). Crystallographic computing system Jana2006: solution and refinement of twinned structures. Zeitschrift für Kristallographie-Crystalline Materials, 229(5), 345-352. Available at: [Link]

  • Housecroft, C. E., & Constable, E. C. (2019). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. Crystals, 9(2), 103. Available at: [Link]

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Application Note & Protocol: Mastering the Preparation of Ethyl Acetate Stock Solutions for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract Ethyl acetate (EtOAc) is a versatile, moderately polar aprotic solvent widely employed in the pharmaceutical and chemical industries for applications ranging from organic synthesis and extraction to chromatography and drug formulation.[1][2][3][4] Its low toxicity, agreeable odor, and effective solubilizing power for a wide range of compounds make it a preferred choice.[1][3] However, the successful use of ethyl acetate in experimental workflows hinges on the accurate and reliable preparation of stock solutions. This document provides a comprehensive guide to the principles, protocols, and best practices for preparing stable and accurate stock solutions of active compounds in ethyl acetate, ensuring reproducibility and integrity in scientific research.

Fundamental Properties and Scientific Considerations

A thorough understanding of ethyl acetate's physicochemical properties is paramount to its effective use as a solvent. These properties dictate its behavior, stability, and interaction with solutes.

Causality of Solvent Choice: Ethyl acetate is classified as a polar aprotic solvent.[5][6][7] It possesses a significant dipole moment from its carbonyl and ether oxygens, allowing it to dissolve a variety of polar and nonpolar compounds.[2] Its lack of an acidic proton means it does not participate in hydrogen bonding as a donor, which can be advantageous in preventing unwanted interactions with certain solutes. Its relatively low boiling point and high vapor pressure facilitate easy removal post-application, a critical feature for sample recovery.[2][6]

Table 1: Key Physicochemical Properties of Ethyl Acetate

Property Value Source
Chemical Formula C₄H₈O₂ [1]
Molar Mass 88.106 g/mol [1]
Appearance Clear, colorless liquid [5][6]
Density 0.902 g/cm³ (at 20 °C) [1][6]
Boiling Point 77.1 °C (170.8 °F) [1]
Melting Point -83.6 °C (-118.5 °F) [1]
Flash Point -4 °C (25 °F) [1][6]
Solubility in Water 8.3 g/100 mL (at 20 °C) [1][5]

| Vapor Pressure | 73 mmHg (at 20 °C) |[1] |

1.1. The Critical Role of Stability: Hydrolysis The primary vulnerability of ethyl acetate is its susceptibility to hydrolysis, a reaction that breaks the ester bond to form ethanol and acetic acid.[1][5] This reaction is significantly accelerated by the presence of strong acids or, more commonly, bases.[1][5]

CH₃COOCH₂CH₃ + H₂O ⇌ CH₃COOH + CH₃CH₂OH

This inherent instability has profound implications for stock solution preparation and storage:

  • Water Content: The presence of water, even in trace amounts, can initiate hydrolysis. Using anhydrous grade ethyl acetate and ensuring glassware is thoroughly dried is essential for preparing solutions of moisture-sensitive compounds.

  • pH Sensitivity: Contamination with acidic or basic residues on glassware or from the solute itself can catalyze degradation of the solvent and potentially the solute.[5]

  • Storage Integrity: Over time, exposure to atmospheric moisture can lead to a gradual decrease in solvent purity and a change in the solution's pH, affecting the stability of the dissolved compound.[5]

Pre-Protocol Essentials: Ensuring Accuracy and Safety

Before proceeding to the protocol, several factors must be addressed to ensure the quality of the stock solution and the safety of the operator.

2.1. Selecting the Appropriate Grade of Ethyl Acetate The purity of the solvent is a critical variable. Commercial grades vary, and selecting the appropriate one is a foundational step.

  • ACS Reagent Grade (≥99.5%): Suitable for many general laboratory applications where high purity is required.[2]

  • HPLC Grade: Specifically purified for use in High-Performance Liquid Chromatography, with low UV absorbance and minimal particulate matter. This is often the grade of choice for preparing analytical standards.[2]

  • Anhydrous Grade: Contains very low levels of water, making it essential for working with water-sensitive compounds to prevent degradation.

Always refer to the manufacturer's Certificate of Analysis (CoA) to confirm purity and water content specifications.

2.2. Safety as a Self-Validating System Ethyl acetate is highly flammable and a mild irritant.[5][8] Adherence to strict safety protocols is non-negotiable.

Table 2: Mandatory Safety & Handling Protocols

Hazard Mitigation Protocol Rationale
High Flammability Handle exclusively in a certified chemical fume hood, away from ignition sources (sparks, open flames, hot plates).[9][10] Ground/bond containers during large-volume transfers.[9] The low flash point means vapors can ignite at room temperature. Vapors are heavier than air and can travel to an ignition source.[6]
Inhalation Risk Always work in a well-ventilated area, preferably a fume hood, to avoid inhaling vapors.[9][10] High concentrations of vapor can cause respiratory tract irritation, dizziness, and drowsiness.[11][12]
Eye/Skin Irritation Wear appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, and a lab coat.[10][11] Direct contact can cause irritation.[12]

| Chemical Incompatibility | Store away from strong oxidizing agents, strong acids, and strong bases.[3][9] | Contact with incompatibles can lead to vigorous reactions and degradation of the solvent. |

Experimental Protocol: Gravimetric Preparation of a Stock Solution

This protocol details the most common method for preparing a stock solution from a solid (powdered) compound.

3.1. Materials and Equipment

  • Analyte (solid compound) of known purity

  • Anhydrous or HPLC-grade ethyl acetate

  • Analytical balance (readable to at least 0.1 mg)

  • Grade A volumetric flask with a ground glass or PTFE stopper

  • Glass funnel

  • Spatula

  • Weighing paper or boat

  • Glass Pasteur pipette or syringe

  • Appropriate PPE (goggles, gloves, lab coat)

3.2. Workflow Diagram

G cluster_prep Preparation Phase cluster_diss Dissolution Phase cluster_final Finalization calc 1. Calculate Mass of Solute tare 2. Tare Balance with Weighing Vessel calc->tare weigh 3. Weigh Solute Accurately tare->weigh transfer 4. Transfer Solute to Volumetric Flask weigh->transfer add_solvent 5. Add ~70% of Final Volume of Ethyl Acetate transfer->add_solvent dissolve 6. Dissolve Compound (Vortex/Sonicate) add_solvent->dissolve qs 7. Add Solvent to Final Volume (QS) dissolve->qs mix 8. Stopper and Invert for Homogeneity qs->mix label_store 9. Label and Store Appropriately mix->label_store

Caption: Standard workflow for gravimetric preparation of stock solutions.

3.3. Step-by-Step Methodology

  • Calculation: Determine the mass of the solid required to achieve the target concentration in the desired final volume.

    • Formula:Mass (g) = Target Molarity (mol/L) × Molecular Weight (g/mol) × Volume (L)

  • Weighing the Solute: a. Place a weighing boat or paper on the analytical balance and tare. b. Carefully add the solid using a clean spatula until the target mass is reached. Record the exact mass. c. Causality Note: Using an analytical balance is crucial for accuracy. Recording the precise mass allows for the calculation of the actual final concentration, which is key for data integrity.

  • Dissolution: a. Place a clean, dry glass funnel into the neck of the appropriate Grade A volumetric flask. b. Carefully transfer the weighed solid into the flask. Tap the funnel gently to ensure all powder is transferred. c. Rinse the weighing boat and funnel with small aliquots of ethyl acetate into the flask to ensure quantitative transfer. d. Add ethyl acetate to the flask until it is approximately 70% full. e. Swirl the flask gently or use a vortex mixer to dissolve the solid. If the compound is difficult to dissolve, sonication in a water bath for short periods (5-10 minutes) can be effective. Avoid excessive heating, which can increase solvent evaporation and pressure buildup. f. Trustworthiness Note: Visual confirmation of complete dissolution is critical. The solution should be clear and free of any visible particulate matter.

  • Bringing to Final Volume (QS): a. Once the solute is fully dissolved, carefully add ethyl acetate dropwise using a Pasteur pipette until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask. b. Expertise Note: Be cautious not to overshoot the mark, as this will result in a concentration lower than intended and cannot be corrected without starting over.

  • Homogenization and Storage: a. Stopper the volumetric flask securely and invert it 15-20 times to ensure the solution is homogeneous. b. Transfer the solution to a labeled, clean, and dry amber glass vial with a PTFE-lined cap. c. The label must include: Compound Name/ID, Concentration, Solvent (EtOAc), Preparation Date, and Preparer's Initials. d. Store the solution under appropriate conditions, typically at 2-8°C or -20°C, protected from light and moisture.[9][13]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential.

G start Issue Observed incomplete_diss Incomplete Dissolution (Particulates Visible) start->incomplete_diss Solid remains? degradation Solution Changes Color or Precipitates Over Time start->degradation Solution unstable? sonicate Apply Gentle Sonication (10-15 min) incomplete_diss->sonicate Action 1 warm Apply Gentle Warming (<40°C) sonicate->warm Still not dissolved? check_sol Re-verify Compound Solubility in EtOAc warm->check_sol Still not dissolved? check_storage Verify Storage Conditions (Temp, Light, Moisture) degradation->check_storage Action 1 check_purity Check Solvent Purity (e.g., for peroxides/water) check_storage->check_purity Storage is correct? dispose Discard Solution and Prepare Fresh check_purity->dispose Purity is suspect?

Caption: Decision tree for troubleshooting stock solution preparation.

References

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  • ETHYL ACET
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Application Notes and Protocols for In Vitro Anti-Inflammatory Activity Testing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing the Inflammatory Cascade for In Vitro Analysis

Inflammation is a fundamental, evolutionarily conserved protective response essential for clearing noxious stimuli and restoring tissue homeostasis.[1] However, dysregulation of this tightly controlled process can lead to chronic inflammatory diseases, a major cause of morbidity and mortality worldwide.[1][2] The development of novel anti-inflammatory therapeutics necessitates robust and reliable screening methods to identify and characterize lead compounds. While in vivo models are indispensable for preclinical evaluation, in vitro assays offer a cost-effective, high-throughput, and ethically considerate approach for initial screening and mechanistic studies.[3][4]

This guide provides a comprehensive overview of commonly employed in vitro methods for assessing anti-inflammatory activity. We will delve into the rationale behind each assay, provide detailed, step-by-step protocols, and discuss the interpretation of results. The focus is on providing a self-validating experimental framework, enabling researchers to generate reproducible and meaningful data.

Core Principles of In Vitro Anti-Inflammatory Screening

The inflammatory response is a complex interplay of cellular and molecular events. Effective in vitro screening strategies often target key nodes within this intricate network. A multi-pronged approach, employing a battery of assays that probe different aspects of the inflammatory cascade, is recommended for a comprehensive evaluation of a test compound's anti-inflammatory potential.

Here, we will explore assays targeting:

  • Enzymatic Drivers of Inflammation: Cyclooxygenases (COX) and Lipoxygenases (LOX)

  • Key Inflammatory Mediators: Nitric Oxide (NO) and Pro-inflammatory Cytokines

  • Central Signaling Pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades

Below is a visual representation of the general workflow for screening potential anti-inflammatory compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Mechanistic Studies Compound Library Compound Library Enzyme-Based Assays Enzyme-Based Assays Compound Library->Enzyme-Based Assays High-Throughput Hit Identification Hit Identification Enzyme-Based Assays->Hit Identification Identify initial leads Cell-Based Assays Cell-Based Assays Hit Identification->Cell-Based Assays Validate in a biological context Lead Candidate Selection Lead Candidate Selection Cell-Based Assays->Lead Candidate Selection Confirm activity and assess cytotoxicity Signaling Pathway Analysis Signaling Pathway Analysis Lead Candidate Selection->Signaling Pathway Analysis Elucidate Mechanism of Action Preclinical Development Preclinical Development Signaling Pathway Analysis->Preclinical Development Advance promising compounds G Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK Complex Activation IKK Complex Activation Pro-inflammatory Stimuli (e.g., LPS, TNF-α)->IKK Complex Activation IκB Phosphorylation & Degradation IκB Phosphorylation & Degradation IKK Complex Activation->IκB Phosphorylation & Degradation Phosphorylates NF-κB (p50/p65) Release NF-κB (p50/p65) Release IκB Phosphorylation & Degradation->NF-κB (p50/p65) Release Nuclear Translocation Nuclear Translocation NF-κB (p50/p65) Release->Nuclear Translocation Binding to κB sites in DNA Binding to κB sites in DNA Nuclear Translocation->Binding to κB sites in DNA Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Binding to κB sites in DNA->Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2)

Caption: The canonical NF-κB signaling pathway.

Protocol: Immunofluorescence Staining for NF-κB (p65) Nuclear Translocation

Materials:

  • RAW 264.7 cells

  • DMEM, FBS, antibiotics

  • LPS

  • Test compound

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently-labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with the test compound and stimulate with LPS as described previously, but for a shorter duration (e.g., 30-60 minutes).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash with PBS.

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody against NF-κB p65 overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting:

    • Wash with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • In unstimulated cells, p65 staining will be predominantly cytoplasmic. In LPS-stimulated cells, p65 will translocate to the nucleus.

    • Quantify the nuclear translocation of p65 in the presence and absence of the test compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Scientific Rationale: The MAPK signaling pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. [5][6]The phosphorylation of these kinases is a key event in their activation. [7] Protocol: Western Blotting for Phosphorylated p38 MAPK

Materials:

  • RAW 264.7 cells

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against phosphorylated p38 (p-p38) and total p38

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound and stimulate with LPS for a short period (e.g., 15-30 minutes). Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane.

    • Incubate with the primary antibody against p-p38.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and express the level of p-p38 phosphorylation as a ratio to total p38.

IV. Data Interpretation and Validation

For all assays, it is crucial to include appropriate controls:

  • Negative Control: Unstimulated cells to establish a baseline.

  • Vehicle Control: Cells treated with the solvent used to dissolve the test compound to account for any solvent effects.

  • Positive Control: A known anti-inflammatory compound to validate the assay performance.

Cytotoxicity of the test compounds should always be assessed in parallel using assays such as the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Conclusion

The in vitro assays described in this guide provide a robust framework for the initial screening and characterization of potential anti-inflammatory compounds. By employing a combination of enzyme-based, cell-based, and signaling pathway analyses, researchers can gain a comprehensive understanding of a compound's anti-inflammatory properties and mechanism of action. This multi-faceted approach is essential for identifying promising lead candidates for further preclinical and clinical development.

References

  • Mokdad, B., et al. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

  • Zhang, J., et al. (2026). Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. ACS Publications. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). Measurement of NF-κB activation in TLR-activated macrophages. PMC - NIH. [Link]

  • Konev, A. A., et al. (2020). Inhibition of Pro-Inflammatory Cytokines by Metabolites of Streptomycetes—A Potential Alternative to Current Anti-Inflammatory Drugs?. PMC - PubMed Central. [Link]

  • Srivastava, V., et al. (2023). Enzyme-Based Anti-Inflammatory Therapeutics for Inflammatory Diseases. MDPI. [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]

  • Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • Viswanatha, G. L., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. PubMed. [Link]

  • Gaestel, M., et al. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC - PubMed Central. [Link]

  • Tamo, T. T., et al. (2022). In Vitro Antioxidant, Anti-Inflammatory, and Digestive Enzymes Inhibition Activities of Hydro-Ethanolic Leaf and Bark Extracts of Psychotria densinervia (K. Krause) Verdc. NIH. [Link]

  • ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • Williams, R., et al. (2022). Overexpression of IκB modulates NF-κB activation of inflammatory target gene expression. [Link]

  • Stichtenoth, D. O., et al. (2001). An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs. PubMed. [Link]

  • Ghosh, S., et al. (2014). High content cell-based assay for the inflammatory pathway. SPIE Digital Library. [Link]

  • Al-Saeedi, A. H., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC - NIH. [Link]

  • ResearchGate. (2025). MAPK signalling pathways as molecular targets for anti-inflammatory therapy - From molecular mechanisms to therapeutic benefits. [Link]

  • ResearchGate. Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. [Link]

  • Barnes, P. J., & Karin, M. (1997). NF-κB: a key role in inflammatory diseases. PMC - PubMed Central. [Link]

  • ResearchGate. (2025). Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts. [Link]

  • Elabscience. Human NOS2/iNOS(Nitric Oxide Synthase 2, Inducible) ELISA Kit. [Link]

  • Czerkies, M., et al. (2018). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. PubMed. [Link]

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  • Viatour, P., & Hoffmann, A. (2021). Monitoring the Levels of Cellular NF-κB Activation States. MDPI. [Link]

  • Lehmann, A. D., et al. (2021). An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro. Frontiers. [Link]

  • Gunathilake, K. D. P. P., et al. (2018). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. PMC - NIH. [Link]

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protocol for Suzuki-Miyaura coupling with halogenated pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Suzuki-Miyaura Coupling of Halogenated Pyridazines

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Pyridazine Functionalization

The pyridazine moiety is a privileged scaffold in modern chemistry, forming the core of numerous molecules with significant applications in pharmaceuticals, agrochemicals, and materials science.[1] Its unique electronic properties, characterized by an electron-deficient diazine ring, impart distinct pharmacological and photophysical characteristics.[2][3] Consequently, efficient and versatile methods for the carbon-carbon bond formation on the pyridazine ring are of paramount importance for drug development professionals and research scientists exploring new chemical space.

Among the array of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out as one of the most robust and widely adopted methods for C-C bond formation.[4][5] Its advantages are numerous: mild reaction conditions, exceptional tolerance of various functional groups, the use of generally stable and low-toxicity organoboron reagents, and inorganic by-products that are easily removed.[2] These features make the Suzuki-Miyaura coupling particularly suitable for the late-stage functionalization of complex molecules, a common requirement in pharmaceutical discovery.

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling as applied to halogenated pyridazines. We will dissect the reaction mechanism, offer detailed, field-proven protocols, and discuss the critical parameters that govern success, with a special focus on the unique challenges and opportunities presented by the pyridazine ring system.

The Mechanism: A Palladium-Catalyzed Trinity

The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the pyridazine substrate. This is often the rate-determining step of the reaction.[6] The electron-deficient nature of the pyridazine ring generally facilitates this step compared to more electron-rich aromatic systems.[2] The reactivity of the halogen follows the expected trend: I > Br > Cl.[7]

  • Transmetalation : This step involves the transfer of the organic group from the boron atom of the organoboron reagent (e.g., a boronic acid) to the palladium(II) center. Crucially, this process requires activation by a base. The base coordinates to the boronic acid, forming a more nucleophilic "ate" complex, which readily transfers its organic moiety to the palladium complex, displacing the halide.[6][8]

  • Reductive Elimination : The final step involves the two organic partners on the palladium(II) center coupling together to form the new C-C bond. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The newly formed functionalized pyridazine is released as the product.[6]

Below is a diagram illustrating this catalytic cycle.

Suzuki_Miyaura_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R¹-X (Halogenated Pyridazine) pd_complex R¹-Pd(II)L_n-X (Pyridazinyl-Pd Complex) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal [R²-B(OH)₂OR]⁻ (Activated Boronate) di_org_pd R¹-Pd(II)L_n-R² (Di-organo Pd Complex) transmetal->di_org_pd red_elim Reductive Elimination di_org_pd->red_elim red_elim->pd0 R¹-R² (Product) boronic_acid R²-B(OH)₂ (Boronic Acid) activated_boronate [R²-B(OH)₂OR]⁻ boronic_acid->activated_boronate base Base (e.g., K₂CO₃) base->activated_boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters and Optimization

The success of a Suzuki-Miyaura coupling on a halogenated pyridazine substrate is a multifactorial equation. Careful selection of each component is critical for achieving high yield and purity.

Table 1: Core Reaction Components and Strategic Considerations
ComponentCommon ExamplesRationale & Expert Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a reliable Pd(0) source that can often be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) precursors, respectively, that require in situ reduction and are used with ancillary ligands.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos, N-Heterocyclic Carbenes (NHCs)The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands like P(t-Bu)₃ or Buchwald's biaryl phosphines (SPhos, XPhos) are highly effective for coupling less reactive chloro-pyridazines.[8] Notably, the electron-deficient nature of pyridazines can sometimes enable successful coupling without specific ligands.[2]
Boron Reagent Aryl/Heteroaryl boronic acids, Boronic esters (e.g., pinacol esters)Boronic acids are most common due to commercial availability.[2] Pinacol esters offer enhanced stability and are useful for purifying the boron reagent prior to coupling.[9]
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃A base is essential for activating the boronic acid.[8] K₃PO₄ and Cs₂CO₃ are stronger bases often required for more challenging couplings, such as those involving chloropyridazines or sterically hindered partners. The base is typically used in aqueous solution.
Solvent Dioxane, Toluene, DME, THF, often with H₂OAprotic polar solvents are standard.[5][10] The addition of water is common to dissolve the inorganic base, creating a biphasic system that often accelerates the reaction.[2]
Temperature 80 - 110 °CMost reactions require heating to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[2]
Site-Selectivity in Polyhalogenated Pyridazines

When a pyridazine ring bears multiple halogens, achieving site-selectivity is a key challenge. The outcome is governed by a combination of factors:

  • Halogen Reactivity: The intrinsic reactivity order (I > Br > Cl) is the dominant factor. A C-I bond will typically undergo oxidative addition much faster than a C-Cl bond.

  • Electronic Effects: The position of the halogen relative to the ring nitrogens influences the electrophilicity of the carbon center. For dihalopyridazines with the same halogen, reaction often occurs at the more electron-deficient position.[1] For example, in 4-substituted-3,6-dichloropyridazines, the reaction typically occurs at the C6 position, which is distal to many substituent groups.[1]

Detailed Experimental Protocol: Synthesis of 3-Aryl-6-chloropyridazine

This protocol provides a representative procedure for the mono-arylation of 3,6-dichloropyridazine, a common and commercially available starting material.

Workflow Diagram

protocol_workflow start Start: Assemble Reagents & Glassware setup Combine pyridazine, boronic acid, and base in a reaction flask. start->setup degas Degas the solvent (e.g., Dioxane/H₂O) via sparging with N₂ or Ar. setup->degas add_solvent Add degassed solvent to the flask. degas->add_solvent add_catalyst Add Pd catalyst/ligand under a positive pressure of inert gas. add_solvent->add_catalyst heat Heat the reaction mixture (e.g., 90-100 °C) with vigorous stirring. add_catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool to RT, dilute with EtOAc, and wash with H₂O and brine. monitor->workup extract Dry organic layer (Na₂SO₄), filter, and concentrate. workup->extract purify Purify the crude product via column chromatography. extract->purify characterize Characterize pure product (NMR, MS, etc.). purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology

Materials:

  • 3,6-Dichloropyridazine (1.0 mmol, 149 mg)

  • Arylboronic Acid (1.1 mmol, 1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv, 414 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%, 58 mg)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc), Hexanes, Silica Gel

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3,6-dichloropyridazine (149 mg), the arylboronic acid (1.1 equiv), and K₂CO₃ (414 mg).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Prepare a 4:1 mixture of dioxane and water and degas it by bubbling nitrogen through it for 20 minutes. Add the degassed solvent mixture (10 mL total) to the reaction flask via syringe.

  • Catalyst Addition: Under a positive flow of nitrogen, quickly add the Pd(PPh₃)₄ catalyst (58 mg) to the flask. The mixture may change color upon catalyst addition.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for the prescribed time (typically 4-24 hours).

  • Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with saturated aqueous NaCl (brine) (20 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 3-aryl-6-chloropyridazine product.

Selected Protocols from Literature

The choice of conditions can significantly impact the outcome. The following table summarizes conditions used in published syntheses.

Table 2: Exemplary Reaction Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridazines
Halogenated PyridazineBoronic AcidCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Yield (%)Reference
3-Bromo-6-(thiophen-2-yl)pyridazine(4-formylphenyl)boronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2M aq.)DME / EtOH / H₂O8028[2][11]
3,6-DichloropyridazinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane100Good[12]
3,5-Dichloropyridazine(4-methoxyphenyl)boronic acidPd₂(dba)₃ / SPhos (2)K₃PO₄ (2)Toluene / H₂O10095 (C3-arylation)[1]
4,6-DichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄ (5)Cs₂CO₃DioxaneRefluxGood to Excellent[13]

Note: The reaction on dichloropyrimidine is included for comparison within the diazine family, illustrating similar conditions.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst (oxidized Pd(0))- Insufficiently strong base- Low reaction temperature- Ensure rigorous exclusion of oxygen during setup.- Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature.- Use a more robust catalyst system (e.g., Pd₂(dba)₃ with a biarylphosphine ligand).
Protodehalogenation - Presence of water/protons reacting with the organopalladium intermediate before transmetalation.- Use anhydrous solvents and reagents.- Increase the concentration or equivalence of the boronic acid.
Homocoupling of Boronic Acid - Oxygen contamination leading to oxidative coupling of the boronic acid.- Reaction temperature is too high.- Thoroughly degas all solvents and maintain a strict inert atmosphere.- Attempt the reaction at a slightly lower temperature.
Poor Site-Selectivity - Similar electronic and steric environments at different halogenated positions.- Modify the ligand. Bulkier ligands (e.g., P(t-Bu)₃) can impart greater steric control and favor reaction at the less hindered site.[1]- Change the solvent, as polarity can influence the catalytic pathway.[1]

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of halogenated pyridazines, enabling access to a vast chemical space crucial for drug discovery and materials science. Understanding the interplay between the catalyst system, base, and the unique electronic nature of the pyridazine substrate is key to success. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently and effectively apply this powerful reaction, transforming simple halogenated precursors into high-value, functionalized molecules.

References

  • Gomes, P. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. Available at: [Link]

  • Gomes, P. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. Available at: [Link]

  • Scott, J. S., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]

  • Allain, C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • Hassan, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Gomes, P. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. en.wikipedia.org. Available at: [Link]

  • Chemistry Portal. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Garg, N. K., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. researchgate.net. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and improve the overall yield and purity of the final product.

I. Synthesis Overview and Key Challenges

The synthesis of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate is a critical process in the development of various pharmaceutical agents. The core of this synthesis involves a nucleophilic aromatic substitution (SNAAr) reaction between 3,6-dichloropyridazine and ethyl 2-(piperidin-4-yl)acetate. While seemingly straightforward, achieving a high yield of a pure product can be challenging due to the potential for side reactions and difficulties in purification.

This guide will provide a detailed, question-and-answer-based approach to address the most common issues encountered during this synthesis.

Diagram: Synthesis Workflow

Synthesis_Workflow reagents Starting Materials: - 3,6-Dichloropyridazine - Ethyl 2-(piperidin-4-yl)acetate - Base (e.g., K2CO3, Et3N) - Solvent (e.g., DMF, CH3CN) reaction Nucleophilic Aromatic Substitution Reaction reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product Final Product: Ethyl 2-[1-(6-Chloro-3-pyridazinyl) -4-piperidyl]acetate purification->product analysis Quality Control: - HPLC - NMR - Mass Spectrometry product->analysis

Caption: A general workflow for the synthesis of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate.

II. Troubleshooting Guide & FAQs

A. Reaction Conditions

Question 1: My reaction yield is consistently low. What are the most critical parameters to investigate?

Answer: Low yields in this synthesis can often be traced back to several key factors. Here’s a prioritized list of parameters to investigate:

  • Base Selection and Stoichiometry: The choice and amount of base are crucial.

    • Inorganic bases like potassium carbonate (K₂CO₃) are commonly used. They are effective at scavenging the HCl generated during the reaction but can lead to a heterogeneous mixture, potentially slowing down the reaction. Ensure the K₂CO₃ is finely powdered and vigorously stirred.

    • Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) offer better solubility in many organic solvents, leading to a homogeneous reaction mixture. However, they can sometimes be less effective at driving the reaction to completion.

    • Stoichiometry: At least one equivalent of base is required to neutralize the generated HCl. Using a slight excess (1.1-1.5 equivalents) can help to ensure the reaction goes to completion.

  • Solvent Choice: The solvent plays a significant role in solubilizing the reactants and influencing the reaction rate.

    • Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (CH₃CN) are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAAr reaction.

    • Lower polarity solvents like Tetrahydrofuran (THF) or Dioxane can also be used, but may require higher temperatures and longer reaction times.

  • Reaction Temperature: The reaction is typically performed at elevated temperatures (e.g., 80-120 °C).

    • Too low a temperature will result in a slow reaction rate and incomplete conversion.

    • Too high a temperature can lead to the formation of degradation products and side reactions, reducing the overall yield. It is advisable to monitor the reaction progress by TLC or HPLC to determine the optimal temperature.

Question 2: I am observing the formation of a significant amount of a di-substituted byproduct. How can I minimize this?

Answer: The formation of the di-substituted byproduct, where two molecules of ethyl 2-(piperidin-4-yl)acetate react with one molecule of 3,6-dichloropyridazine, is a common issue. Here are some strategies to favor the desired mono-substitution:

  • Control Stoichiometry: Use a slight excess of 3,6-dichloropyridazine (e.g., 1.1-1.2 equivalents) relative to ethyl 2-(piperidin-4-yl)acetate. This will ensure that the piperidine derivative is the limiting reagent, reducing the statistical probability of a second substitution.

  • Slow Addition: Add the ethyl 2-(piperidin-4-yl)acetate solution slowly to the reaction mixture containing 3,6-dichloropyridazine and the base. This maintains a low concentration of the nucleophile throughout the reaction, further disfavoring the di-substitution.

  • Lower Reaction Temperature: If the reaction rate allows, operating at a slightly lower temperature can sometimes increase the selectivity for mono-substitution.

B. Side Reactions and Impurities

Question 3: What are the most common side reactions and how can I identify the resulting impurities?

Answer: Besides the di-substitution mentioned above, other side reactions can occur:

  • Hydrolysis of the Ester: If water is present in the reaction mixture, especially at elevated temperatures and in the presence of a base, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This can be detected by LC-MS (observing the mass of the acid) or by a change in polarity on TLC. To avoid this, use anhydrous solvents and reagents.

  • Reaction with Solvent: In some cases, solvents like DMF can decompose at high temperatures to generate dimethylamine, which can then act as a nucleophile and react with 3,6-dichloropyridazine. This is less common but can be a source of impurities.

  • Positional Isomers: While the substitution is expected at the 6-position of the pyridazine ring, there's a small possibility of reaction at the 3-position, although electronically disfavored.[1][2][3][4] The positions on the pyridazine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms.[1][2][3][4] The ortho and para positions to the ring nitrogens are the most electron-deficient and therefore the most susceptible to nucleophilic attack.[1][2][3][4]

Analytical Methods for Impurity Profiling:

Analytical TechniquePurpose
Thin Layer Chromatography (TLC) Rapid monitoring of reaction progress and initial identification of byproducts.[5]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product purity and impurity levels.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of impurities by their molecular weight.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and any isolated impurities.[5][6]
Gas Chromatography (GC) Analysis of volatile impurities and residual solvents.[10]
C. Purification

Question 4: I am having difficulty purifying the final product. What are the recommended methods?

Answer: Effective purification is key to obtaining a high-quality final product.

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is necessary to remove the base and any water-soluble byproducts. This typically involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help to remove residual water.

  • Column Chromatography: This is often the most effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel column is typically used, with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate).

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to improve purity and obtain a crystalline product. Suitable solvent systems can be determined by small-scale screening. A mixture of a solvent in which the product is soluble (e.g., ethanol, isopropanol) and an anti-solvent in which it is poorly soluble (e.g., water, hexane) is often effective.

Question 5: My purified product still shows some minor impurities. What could be the source and how can I address this?

Answer: If minor impurities persist after standard purification, consider the following:

  • Incomplete Removal of Starting Materials: Check your TLC or HPLC to see if the impurities correspond to either of the starting materials. If so, optimizing the stoichiometry and reaction time should be the first step.

  • Closely Eluting Impurities: Some byproducts may have very similar polarity to the desired product, making separation by column chromatography difficult. In such cases, trying a different solvent system for chromatography or using a different stationary phase (e.g., alumina) might be beneficial.

  • Product Degradation: The product itself may be slightly unstable under certain conditions (e.g., prolonged exposure to silica gel or high temperatures during solvent evaporation). It's advisable to minimize the time the product spends on the column and to use a rotary evaporator at a moderate temperature.

Diagram: Troubleshooting Logic

Troubleshooting_Logic start Low Yield or Impure Product check_reaction Review Reaction Conditions: - Base - Solvent - Temperature - Stoichiometry start->check_reaction check_impurities Identify Impurities: - TLC - HPLC - LC-MS check_reaction->check_impurities If conditions seem optimal optimize_purification Optimize Purification: - Work-up - Chromatography - Recrystallization check_reaction->optimize_purification If conditions are suboptimal check_impurities->check_reaction If impurities suggest reaction issues check_impurities->optimize_purification Based on impurity profile final_product High Yield, Pure Product optimize_purification->final_product Successful purification

Caption: A logical flow for troubleshooting common issues in the synthesis.

III. Optimized Protocol Example

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 3,6-Dichloropyridazine (1.1 eq)

  • Ethyl 2-(piperidin-4-yl)acetate (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,6-dichloropyridazine, ethyl 2-(piperidin-4-yl)acetate, and potassium carbonate.

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Final Product: Combine the fractions containing the pure product and concentrate under reduced pressure to yield Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate as a solid or oil.

IV. References

  • A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). Organic Chemistry Portal. Retrieved from [Link]

  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574. Retrieved from [Link]

  • Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. (n.d.). Livsmedelsverket. Retrieved from [Link]

  • Method for purifying ethyl acetate. (2012). Google Patents. Retrieved from

  • Dündar, Y., Gökçe, M., Küpeli, E., & Sahin, M. F. (2007). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. Arzneimittelforschung, 57(12), 777-81. Retrieved from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Retrieved from [Link]

  • 1,2-Diphenylethanone O-acetyl oxime. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. Retrieved from [Link]

  • ANALYTICAL METHODS. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago. Retrieved from [Link]

  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (2016). PMC. Retrieved from [Link]

  • Current Chemistry Letters. (n.d.). Growing Science. Retrieved from [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Pearson+. Retrieved from [Link]

  • ANALYTICAL METHOD for Pyraclonil (Agricultural Products). (n.d.). Ministry of Health, Labour and Welfare. Retrieved from [Link]

  • Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams. (n.d.). PubMed. Retrieved from [Link]

  • ANALYTICAL METHODS. (2008). NCBI Bookshelf. Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC. Retrieved from [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. Retrieved from [Link]

  • Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate. (n.d.). PubChem. Retrieved from [Link]

  • Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate. (n.d.). 2a biotech. Retrieved from [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges encountered with this and structurally similar compounds in Dimethyl Sulfoxide (DMSO).

Introduction: Understanding the Solubility Puzzle

Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate is a molecule with a complex structure, incorporating a chlorinated pyridazine ring, a piperidine ring, and an ethyl acetate group. Such multi-functionalized, often lipophilic, molecules can present significant solubility challenges, even in a powerful and versatile solvent like DMSO.[1][2] Problems such as compound precipitation, inaccurate stock concentrations, and subsequent issues in biological assays are common hurdles.[1][3]

This guide provides a systematic approach to addressing these challenges, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've added the calculated amount of DMSO to my vial of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate, but it's not dissolving at room temperature. What should I do?

A1: It is not uncommon for complex organic compounds to require more than simple mixing to dissolve. The first step is to ensure your DMSO is of high purity and anhydrous, as absorbed water can significantly hinder solubility.[4] If the compound still doesn't dissolve, you can employ gentle heating (e.g., a 37°C water bath) and physical agitation methods like vortexing or sonication. These techniques increase the kinetic energy of the system, helping to break down the crystal lattice of the compound and facilitate its interaction with the solvent molecules.

Q2: My compound dissolved in 100% DMSO, but it precipitated when I diluted it into my aqueous cell culture medium/buffer. Why did this happen and how can I fix it?

A2: This phenomenon, known as "crashing out," is a common issue for lipophilic compounds.[1][5] While soluble in a strong organic solvent like DMSO, the compound's poor aqueous solubility causes it to precipitate when introduced to a water-based environment. To mitigate this, it is recommended to perform serial dilutions in 100% DMSO first to lower the compound's concentration before the final dilution into the aqueous medium.[3] A stepwise dilution process can also help.[6] Additionally, ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize both precipitation and potential cytotoxicity.[3][6]

Q3: What is the best way to store my DMSO stock solution of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate?

A3: Proper storage is crucial to maintain the integrity of your stock solution. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[3] Therefore, stock solutions should be stored in tightly sealed vials at low temperatures, such as -20°C or -80°C, to minimize water absorption and degradation.[3][6] It is also advisable to aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[3][6]

Q4: Can I use a co-solvent to improve the solubility of my compound?

A4: Yes, if a compound exhibits poor solubility even with heating and sonication in DMSO, a co-solvent can be a viable solution.[6] Common co-solvents used in preclinical studies include N-methyl-2-pyrrolidone (NMP), polyethylene glycols (PEGs), and Tween 80.[1][6][7] These can help to create a more favorable solvent environment for your compound. However, it is essential to first test the compatibility of the co-solvent with your specific assay and to determine the maximum tolerable concentration for your experimental system.

In-Depth Troubleshooting Guide

This section provides a systematic workflow for addressing solubility issues with Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate in DMSO.

Visualizing the Troubleshooting Workflow

Best_Practices Best Practices for DMSO Stock Solution Management start Start: High-Purity Anhydrous DMSO dissolution Complete Dissolution (Vortex, Sonicate, Gentle Heat) start->dissolution aliquot Aliquot into Single-Use Vials dissolution->aliquot storage Store at -20°C or -80°C in Tightly Sealed Vials aliquot->storage avoid_freeze_thaw Avoid Repeated Freeze-Thaw Cycles storage->avoid_freeze_thaw quality_control Regular Quality Control (Visual Inspection) avoid_freeze_thaw->quality_control end Use in Experiments quality_control->end

Caption: Key steps for maintaining the integrity of DMSO stock solutions.

By following these guidelines, researchers can overcome the solubility challenges associated with Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate and other complex molecules, leading to more accurate and reproducible scientific outcomes.

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.).
  • (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives - ResearchGate. (2009, July 17).
  • Compound Handling Instructions - MCE. (n.d.).
  • Dimethyl sulfoxide - Wikipedia. (n.d.).
  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (n.d.).
  • Compund dilution in DMSO : r/labrats - Reddit. (2025, April 22).
  • DMSO wont dilute my pure compound. How to solve this? - ResearchGate. (2014, January 16).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).

Sources

Technical Support Center: Purification of Pyridazinyl Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyridazinyl compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the column chromatography of this important class of N-heterocyclic compounds. Drawing from established principles and field-proven experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target molecules.

The Unique Challenge of Pyridazinyl Compounds in Chromatography

Pyridazinyl compounds, characterized by their six-membered aromatic ring containing two adjacent nitrogen atoms, often exhibit moderate to high polarity. This inherent polarity, coupled with the basicity of the nitrogen atoms, presents a unique set of challenges during purification by normal-phase column chromatography on silica gel. The lone pair of electrons on the nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to a host of separation issues including poor peak shape, streaking, and in some cases, irreversible adsorption or degradation of the compound on the stationary phase.[1][2] Understanding these interactions is the cornerstone of developing a robust purification strategy.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific problems you may encounter during your purification workflow. Each issue is analyzed from cause to solution, providing actionable protocols.

Symptom 1: Peak Tailing or Streaking on TLC and Column

Description: Your compound appears as an elongated streak rather than a compact spot on the TLC plate or a broad, asymmetrical peak during column elution. This is a classic sign of strong, undesirable interactions between your basic pyridazinyl compound and the acidic silica gel.[3]

Root Cause Analysis: The acidic silanol groups on the silica surface can protonate the basic nitrogen atoms of the pyridazine ring. This creates a strong ionic interaction that slows the elution of the compound and leads to tailing as the compound slowly "bleeds" down the column.[1]

Solutions & Protocols:

  • Mobile Phase Modification with a Basic Additive: The most common and effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[2][4]

    • Protocol:

      • Develop your initial solvent system using standard solvents (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).

      • To the optimized solvent system, add 0.1-2% triethylamine (TEA) or a few drops of aqueous ammonia solution.[3][4]

      • Re-evaluate the Rf of your compound by TLC. You should observe a more compact spot and potentially a slightly higher Rf.

      • Run the column using this modified mobile phase. It is crucial to use the additive-containing solvent for packing, loading, and eluting the column to ensure a consistently neutralized environment.[5]

  • Stationary Phase Deactivation: For particularly sensitive compounds, pre-treating the silica gel can be beneficial.[5][6]

    • Protocol:

      • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

      • Add 1-2% triethylamine to the slurry and stir for 15-20 minutes.

      • Pack the column with the treated slurry.

      • Flush the column with one to two column volumes of your starting mobile phase (containing the basic additive) before loading your sample.[5]

  • Alternative Stationary Phases: If base additives are incompatible with your compound, consider alternative stationary phases.

    • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[7][8] It is available in acidic, neutral, and basic grades; select neutral or basic alumina for pyridazinyl compounds.

    • Reversed-Phase Silica (C18): For highly polar pyridazinyl compounds, reversed-phase chromatography may be a more suitable option.[2] In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[9]

Symptom 2: Poor Separation Between Product and Impurities

Description: Your target pyridazinyl compound co-elutes with one or more impurities, resulting in mixed fractions.

Root Cause Analysis: The chosen solvent system does not provide adequate selectivity to resolve the components of your mixture. The polarity of the eluent may be too high, causing all compounds to elute quickly, or it may not be interacting differently enough with your compound and the impurities.[10]

Solutions & Protocols:

  • Systematic Solvent System Optimization: The key to good separation is a methodical approach to choosing your mobile phase. Thin-Layer Chromatography (TLC) is your most valuable tool here.[10]

    • Protocol:

      • Start with a binary solvent system, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.[11]

      • Run several TLC plates with varying ratios of these solvents (e.g., 9:1, 8:2, 7:3, etc.).

      • The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4, with clear separation from impurities.[4]

      • If a binary system is insufficient, consider a ternary (three-component) system to fine-tune selectivity. For example, adding a small amount of a different solvent like diethyl ether or acetone can alter the interactions and improve resolution.[12]

  • Employing a Gradient Elution: If your mixture contains compounds with a wide range of polarities, a gradient elution can be highly effective.[5]

    • Protocol:

      • Start with a less polar solvent system that allows the least polar impurities to elute.

      • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.[13]

      • This allows each compound to elute in a narrower band, leading to better separation and cleaner fractions.

  • Change Solvent Selectivity: If you are struggling to achieve separation with a standard solvent system like Ethyl Acetate/Hexane, try a system from a different solvent selectivity group.[14] For example, replacing ethyl acetate with dichloromethane or toluene can dramatically alter the separation profile.

Symptom 3: Compound is Stuck at the Origin (Rf = 0)

Description: Your compound does not move from the baseline on the TLC plate, even with a highly polar mobile phase.

Root Cause Analysis: The compound is either too polar for the chosen normal-phase system or it is interacting irreversibly with the silica gel.

Solutions & Protocols:

  • Increase Mobile Phase Polarity Drastically:

    • Protocol:

      • Switch to a more polar solvent system, such as Dichloromethane/Methanol.[11]

      • If your compound is still at the origin, try adding a small percentage (5-10%) of methanol to your eluent. Be aware that using more than 10% methanol in dichloromethane can potentially dissolve some of the silica gel.[11]

      • For very stubborn basic compounds, a mobile phase of Dichloromethane with 10% of a 10% ammonia in methanol solution can be effective.[15]

  • Consider Reversed-Phase Chromatography: This is often the best solution for highly polar compounds.

    • Protocol:

      • Use a C18-functionalized silica gel column.

      • Start with a polar mobile phase, such as water with a small percentage of acetonitrile or methanol.

      • Often, an acidic modifier like 0.1% formic acid or acetic acid is added to the mobile phase to improve peak shape for basic compounds in reversed-phase by ensuring consistent protonation.[2]

Symptom 4: Compound Decomposition on the Column

Description: You observe new spots on your TLC analysis of the collected fractions that were not present in your crude material, and you obtain a low recovery of your desired product.

Root Cause Analysis: The acidic nature of the silica gel is catalyzing the degradation of your acid-sensitive pyridazinyl compound.[13]

Solutions & Protocols:

  • Test for Stability on Silica: Before committing to a large-scale purification, it's wise to check if your compound is stable on silica gel.

    • Protocol (2D TLC):

      • Spot your crude material in one corner of a square TLC plate.

      • Run the plate in a suitable solvent system.

      • Remove the plate and allow it to dry completely.

      • Rotate the plate 90 degrees and run it again in the same solvent system.

      • If the compound is stable, it will appear as a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.[6]

  • Use Deactivated Silica or an Alternative Stationary Phase:

    • As described in Symptom 1, using silica gel deactivated with triethylamine or switching to a more inert stationary phase like neutral alumina can prevent decomposition.[5][8] A quantitative assessment of compound stability on different stationary phases can be performed by analyzing NMR yields after exposure to slurries of each phase.[16]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common issues in the column chromatography of pyridazinyl compounds.

Troubleshooting_Workflow start Start Purification tlc_analysis Run TLC Analysis start->tlc_analysis good_sep Good Separation? R_f = 0.2-0.4 tlc_analysis->good_sep rf_zero Compound at Origin? (R_f = 0) tlc_analysis->rf_zero streaking Streaking or Tailing? good_sep->streaking No run_column Run Column good_sep->run_column Yes add_base Add 0.1-2% TEA or NH3 to Mobile Phase streaking->add_base Yes poor_sep Optimize Solvent System (Vary Ratios, Try Ternary Mix) streaking->poor_sep No add_base->tlc_analysis end Pure Compound run_column->end poor_sep->tlc_analysis increase_polarity Increase Polarity (e.g., DCM/MeOH) rf_zero->increase_polarity Yes decomposition Decomposition on Column? rf_zero->decomposition No increase_polarity->tlc_analysis reverse_phase Consider Reversed-Phase Chromatography (C18) increase_polarity->reverse_phase Still at Origin decomposition->run_column No deactivate_silica Use Deactivated Silica or Alumina decomposition->deactivate_silica Yes deactivate_silica->run_column

Caption: A decision-making workflow for troubleshooting pyridazinyl compound purification.

Frequently Asked Questions (FAQs)

Q1: My pyridazinyl compound is very polar and requires methanol to move on the TLC plate. Is it okay to run a column with a high percentage of methanol?

A1: While it is possible, using high percentages of methanol (generally >10%) in your mobile phase with silica gel can be problematic. Methanol can cause the silica gel to swell or even partially dissolve, which can lead to a loss of resolution and a cracked column bed.[11] If your compound requires such a polar eluent, it is a strong indication that you should consider switching to reversed-phase chromatography, which is designed for polar compounds.[2]

Q2: I've added triethylamine to my mobile phase, but my compound is still tailing slightly. What else can I do?

A2: If tailing persists, you can try slightly increasing the concentration of triethylamine (up to ~2%). However, excessive amounts can sometimes interfere with fraction analysis. Alternatively, consider using a different stationary phase like basic alumina, which has a basic surface and can provide better peak shape for strongly basic compounds.[8] You could also explore commercially available "base-deactivated" silica gels, which are manufactured to have a lower concentration of acidic silanol groups.[17]

Q3: How do I choose between wet packing and dry packing a column for my pyridazinyl compound purification?

A3: For most applications, wet packing (slurry packing) is preferred as it generally results in a more homogenous and well-packed column, minimizing the chances of cracking or channeling.[4] This is especially important when using modified mobile phases (e.g., with TEA), as it ensures the silica is fully equilibrated with the basic additive before the sample is loaded. Dry packing can be faster but carries a higher risk of an unevenly packed column, which can compromise separation efficiency.

Q4: Can I use HPLC method development to guide my flash chromatography purification?

A4: Yes, this is a very effective strategy, particularly for challenging separations. You can develop a separation method on an analytical HPLC column and then transfer it to a flash chromatography system.[9] For the best results, it is recommended to use an HPLC column that is packed with the same stationary phase media as your flash column. This ensures that the selectivity observed on the HPLC will be directly transferable to your preparative-scale purification.[9]

Q5: My compound is a solid. Should I use dry loading or wet loading?

A5: Dry loading is almost always recommended, especially for compounds that have limited solubility in the mobile phase.[2] Dissolving your sample in a large volume of a strong solvent for wet loading can lead to broad bands and poor separation.[3]

  • Dry Loading Protocol:

    • Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane, methanol).

    • Add a small amount of silica gel (or Celite) to the solution.

    • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of your packed column. This technique concentrates your sample into a very narrow band, leading to optimal separation.[2]

Data Summary Tables

Table 1: Common Solvent Systems for Pyridazinyl Compound Chromatography

Solvent SystemPolarityTypical Use CaseModifier Recommendation
Hexane / Ethyl AcetateLow to MediumGood for less polar pyridazines and general screening.[4]0.1-1% Triethylamine[4]
Dichloromethane / MethanolMedium to HighEffective for more polar pyridazinyl compounds.[11]0.1-1% Triethylamine or Ammoniated Methanol[15]
Water / Acetonitrile(Reversed-Phase)For highly polar or water-soluble pyridazines.[9]0.1% Formic Acid or Acetic Acid[2]
Water / Methanol(Reversed-Phase)Alternative to Acetonitrile for different selectivity.0.1% Formic Acid or Acetic Acid

Table 2: Stationary Phase Selection Guide

Stationary PhaseSurface ChemistryBest ForAvoid If
Silica Gel Acidic (Si-OH)General purpose, non-basic, or with a basic modifier.Acid-sensitive or very basic compounds without a modifier.[13]
Neutral Alumina Neutral (Al-OH)Basic compounds, good alternative to silica.[8]Strongly acidic compounds.
Basic Alumina Basic (Al-O⁻)Strongly basic compounds, amines.[16]Acidic compounds.
C18 Reversed-Phase Non-polar (Si-C18H37)Highly polar and water-soluble compounds.[2]Very non-polar compounds that would be irreversibly retained.

References

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography . HELIX Chromatography. Available at: [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? : r/Chempros . Reddit. Available at: [Link]

  • Purification: Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. Available at: [Link]

  • Tips for Flash Column Chromatography . University of Rochester, Department of Chemistry. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column . University of Rochester, Department of Chemistry. Available at: [Link]

  • Should an Additive be Added to your HPLC Eluent? | LCGC International . Chromatography Online. Available at: [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative . ResearchGate. Available at: [Link]

  • Thin-layer chromatography of some heterocyclic nitrogen compounds | Request PDF . ResearchGate. Available at: [Link]

  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods . MDPI. Available at: [Link]

  • Resources on 3+ component chromatography solvent systems? : r/Chempros . Reddit. Available at: [Link]

  • Purification of strong polar and basic compounds : r/Chempros . Reddit. Available at: [Link]

  • What compounds are unstable in a silica gel column (chromatography) : r/chemhelp . Reddit. Available at: [Link]

  • Deactivation of silica gel? . ResearchGate. Available at: [Link]

  • How do I convert my HPLC method to flash chromatography? . Biotage. Available at: [Link]

  • Buffers and Eluent Additives for HPLC Method Development . Element Lab Solutions. Available at: [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine . PubMed. Available at: [Link]

  • Method for Determining Nitrogenous Heterocycle Compounds in Wine . ACS Publications. Available at: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives . ChemistryViews. Available at: [Link]

  • A Comprehensive Kinetic Study on the Enhanced Thermal Stability of Silica Xerogels with the Addition of Organochlorinated Substituents . MDPI. Available at: [Link]

  • How does an acid pH modifier impact flash chromatography? . Biotage. Available at: [Link]

  • How Do I Choose? A guide to HPLC column selection . Agilent. Available at: [Link]

  • Chromatography: Solvent Systems for TLC . University of Rochester, Department of Chemistry. Available at: [Link]

  • Chromatography: How to Run a Flash Column . University of Rochester, Department of Chemistry. Available at: [Link]

  • Synthesis and characterization of silica gel from Lapindo volcanic mud with ethanol as a cosolvent for desiccant applications . RSC Publishing. Available at: [Link]

  • LC Chromatography Troubleshooting Guide . HALO Columns. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Blog. Available at: [Link]

  • Improving Flash Purification of Chemically Related Pyrazines . Biotage. Available at: [Link]

  • Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography . PubMed. Available at: [Link]

  • Using TLC to Scout Flash Chromatography Solvents . Biotage. Available at: [Link]

  • Base Deactivated silica?? . Chromatography Forum. Available at: [Link]

  • (PDF) Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography . ResearchGate. Available at: [Link]

  • additives for chiral . Chromatography Forum. Available at: [Link]

  • Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 . ACS Publications. Available at: [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview . PubMed Central. Available at: [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? . ResearchGate. Available at: [Link]

  • Chromatography: The Solid Phase . University of Rochester, Department of Chemistry. Available at: [Link]

  • Column Chromatography . Organic Chemistry at CU Boulder. Available at: [Link]

  • How To Choose Mobile Phase For Column Chromatography? . Chemistry For Everyone (YouTube). Available at: [Link]

  • Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases . Chromatography Today. Available at: [Link]

  • DEACTIVATION AND PREPARATION OF FUSED SILICA OPEN TUBULAR COLUMNS FOR GAS AND SUPERCRITICAL FLUID CHROMATOGRAPHY . VTechWorks. Available at: [Link]

  • Chromatographic Comparison of HILIC Stationary Phases Prepared Using Various Hydrophilization Techniques . LCGC International. Available at: [Link]

  • Solvent Systems for Silica Gel Column Chromatography . Common Organic Chemistry. Available at: [Link]

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Technical Support Center: Stability of Ethyl Ester Compounds in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl ester compounds. This guide is designed to provide you with in-depth, field-proven insights into the stability challenges of ethyl esters in aqueous solutions. Here, you will find practical troubleshooting guides and frequently asked questions to navigate the complexities of your experiments and formulations.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the handling and formulation of ethyl ester compounds in aqueous media. Each issue is presented in a question-and-answer format, followed by a systematic troubleshooting workflow.

Issue 1: My ethyl ester compound is degrading rapidly in my aqueous formulation. What are the likely causes and how can I investigate them?

Answer:

Rapid degradation of an ethyl ester in an aqueous solution is most commonly due to hydrolysis, a chemical reaction where water cleaves the ester bond to form a carboxylic acid and ethanol.[1][2] The rate of this degradation is highly sensitive to several factors.

Causality Explained: The core of the issue lies in the electrophilic nature of the ester's carbonyl carbon, making it susceptible to nucleophilic attack by water. This reaction is significantly accelerated by either acidic or basic conditions and an increase in temperature.[1][3] In a research setting, unaccounted-for sources of acidity or basicity, or temperature fluctuations, are often the culprits.

Troubleshooting Workflow:

Here is a systematic approach to identify the root cause of the instability:

  • pH Assessment: The first and most critical step is to accurately measure the pH of your formulation. Ester hydrolysis is slowest in a neutral to slightly acidic pH range (typically pH 4-6) and increases dramatically in acidic or alkaline conditions.[4]

  • Excipient Compatibility Check: Review all components of your formulation. Some common excipients can have acidic or basic impurities that may be altering the micro-environment pH.

  • Temperature Control Verification: Ensure that your storage and experimental conditions are maintained at the intended temperature. Higher temperatures increase the rate of chemical reactions, including hydrolysis.[3]

  • Forced Degradation Study: To confirm the degradation pathway, perform a forced degradation study as recommended by ICH guideline Q1A(R2).[5][6] This involves exposing your compound to stress conditions such as high and low pH, elevated temperature, and oxidation to identify the degradation products and understand the degradation pathway.[7]

Logical Relationship: Troubleshooting Degradation

Caption: Troubleshooting workflow for rapid ethyl ester degradation.

Issue 2: I am developing an ethyl ester prodrug, and it shows poor stability in plasma. How can I assess and improve its stability?

Answer:

Poor stability of an ethyl ester prodrug in plasma is typically due to rapid enzymatic hydrolysis by plasma esterases.[8] While the goal of a prodrug is to be converted to the active form, premature and rapid hydrolysis in the bloodstream can lead to suboptimal pharmacokinetic profiles and reduced efficacy.

Causality Explained: Plasma contains a variety of esterase enzymes that can efficiently cleave ester bonds.[8] The rate of this enzymatic hydrolysis can vary significantly between species, which is a critical consideration in preclinical development.[9]

Troubleshooting and Improvement Workflow:
  • Quantitative Plasma Stability Assay: The first step is to quantify the stability of your prodrug using an in vitro plasma stability assay. This will provide you with a half-life value (t½) in plasma.[10][11]

  • Interspecies Comparison: Conduct the plasma stability assay using plasma from different species (e.g., rat, dog, human) to assess potential interspecies variability in enzymatic hydrolysis.[9]

  • Structural Modification: If the plasma stability is too low, consider structural modifications to the prodrug to hinder enzymatic cleavage. This could involve introducing steric hindrance near the ester bond.

  • Formulation Strategies: Encapsulating the prodrug in a delivery system, such as lipid-based formulations or nanoparticles, can protect it from plasma esterases and improve its stability in circulation.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of ethyl ester hydrolysis?

A1: Ethyl ester hydrolysis is the cleavage of the ester bond by reaction with water, yielding a carboxylic acid and ethanol. This reaction can be catalyzed by either an acid or a base.[1][2]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[13]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon.[13][14] The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which drives the reaction to completion.[14]

Mechanism of Ester Hydrolysis

G cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) A1 Ester A2 Protonated Ester A1->A2 + H+ A2->A1 - H+ A3 Tetrahedral Intermediate A2->A3 + H2O A3->A2 - H2O A4 Carboxylic Acid + Alcohol A3->A4 - H+ A4->A3 + H+ B1 Ester B2 Tetrahedral Intermediate B1->B2 + OH- B3 Carboxylic Acid + Alkoxide B2->B3 B4 Carboxylate Salt + Alcohol B3->B4 Proton Transfer

Caption: Mechanisms of acid and base-catalyzed ester hydrolysis.

Q2: How does pH affect the stability of ethyl esters?

A2: The pH of the aqueous solution is a critical factor influencing the rate of ethyl ester hydrolysis. The hydrolysis rate is typically at its minimum in the slightly acidic range of pH 4 to 6. The rate increases significantly as the pH becomes more acidic or more alkaline.

pH RangePredominant Hydrolysis MechanismRelative Rate of Hydrolysis
< 4Acid-CatalyzedHigh and increases with decreasing pH
4 - 6Water-Catalyzed (uncatalyzed)Minimum
> 6Base-CatalyzedHigh and increases with increasing pH
Q3: What are the best practices for preparing and storing aqueous solutions of ethyl ester compounds?

A3: To ensure the stability of your ethyl ester compound in an aqueous solution, follow these best practices:

  • Use a Buffer: Always prepare your solution in a buffer system that maintains the pH in the optimal stability range (typically pH 4-6). Citrate and acetate buffers are commonly used.[3]

  • Control Temperature: Prepare and store your solutions at low temperatures (e.g., 2-8°C) to minimize the rate of hydrolysis. Avoid repeated freeze-thaw cycles.

  • Minimize Moisture: For long-term storage of the neat compound, keep it in a desiccator to prevent moisture absorption.[15]

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to avoid potential degradation over time.

  • Consider Antioxidants: If your molecule is also susceptible to oxidation, consider adding antioxidants to the formulation.[15]

Q4: How do I perform a stability study for an ethyl ester compound according to regulatory guidelines?

A4: Stability studies for pharmaceutical products are guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2).[5][6] A key component of these studies is forced degradation or stress testing.

Experimental Protocol: Forced Degradation Study for an Ethyl Ester

Objective: To identify potential degradation products and pathways and to establish the intrinsic stability of the ethyl ester.

Materials:

  • Ethyl ester compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • pH meter

  • Temperature-controlled chambers/water baths

  • Photostability chamber

  • Validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Prepare stock solutions of your ethyl ester compound in a suitable solvent.

  • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at room temperature for a defined period.

  • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature, protected from light.

  • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C).[6]

  • Photostability: Expose the solid compound and a solution to light conditions as specified in ICH Q1B.[6]

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base-stressed samples, neutralize them before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating analytical method to quantify the remaining parent compound and detect degradation products.

Q5: What is a plasma stability assay and why is it important for ethyl ester prodrugs?

A5: A plasma stability assay is an in vitro experiment that measures the stability of a compound in plasma from one or more species.[10] It is crucial for ethyl ester prodrugs because it helps predict how quickly the prodrug will be converted to the active drug in the bloodstream by plasma esterases.[8][11] This information is vital for understanding the pharmacokinetic profile of the prodrug.

Experimental Protocol: In Vitro Plasma Stability Assay

Objective: To determine the in vitro half-life (t½) of an ethyl ester prodrug in plasma.

Materials:

  • Ethyl ester prodrug

  • Control compound (known to be metabolized by plasma esterases)

  • Plasma (e.g., human, rat, dog), stored frozen

  • Incubator or water bath at 37°C

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Thaw Plasma: Thaw the plasma at 37°C.

  • Prepare Compound Solutions: Prepare a stock solution of the test compound and control compound in a minimal amount of an organic solvent like DMSO.

  • Incubation: In a microtiter plate, add the test compound to pre-warmed plasma to initiate the reaction (final concentration typically 1 µM).[10]

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[10][16]

  • Reaction Termination: Immediately add the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the enzymatic reaction.[10]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The half-life (t½) can be calculated from the slope of the linear regression line.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • HyMax. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • ICH. (2003). Q1A(R2) Guideline. [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]

  • ManTech Publications. Chemical Stability of Drug Substances: Strategies in Formulation Development. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]

  • Gornowicz, A. et al. (2025). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. PMC - NIH.
  • Chemguide. hydrolysis of esters. [Link]

  • ResearchGate. (2019). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. [Link]

  • MDPI. (2021). In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. [Link]

  • Cyprotex. Plasma Stability. [Link]

  • Bienta. Plasma Stability Assay. [Link]

  • ResearchGate. (2025). Estimation of Carboxylic Acid Ester Hydrolysis Rate Constants. [Link]

  • ResearchGate. (2025). Enzymes involved in the bioconversion of ester-based prodrugs. [Link]

  • ResearchGate. (2020). (PDF) Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. [Link]

  • University of Pennsylvania. KINETICS OF HYDROLYSIS OF ETHYL ACETATE. [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • IJSDR. Force Degradation for Pharmaceuticals: A Review. [Link]

  • Scribd. Kinetics of Ethyl Acetate Hydrolysis. [Link]

  • BioDuro. ADME Plasma Stability Assay. [Link]

  • NIH. (2024). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. [Link]

  • Research Journal of Pharmacy and Technology. Significance of Stability Studies on Degradation Product. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

  • Journal of the Chemical Society of Japan, Pure Chemistry Section. (1965). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. [Link]

  • SciRP.org. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. [Link]

  • European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • Creative Bioarray. Plasma Stability Assay. [Link]

  • Memmert.com. (2012). Stability tests according to ICH Q1A (R2). [Link]

  • University of California, Davis. (2021). 75 Chapter 3: Kinetics The hydrolysis of ethylacetate by sodium hydroxide, CH3COOCH2CH3 + OH– → CH3COO. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • ResearchGate. (2025). Validation of a novel method to identify in utero ethanol exposure: Simultaneous meconium extraction of fatty acid ethyl esters, ethyl glucuronide, and ethyl sulfate followed by LC-MS/MS quantification. [Link]

  • RSC Publishing. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. [Link]

  • MDPI. (2024). Current Trends in Clinical Trials of Prodrugs. [Link]

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Technical Support Center: Optimizing N-Arylation of Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-arylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to overcome common challenges encountered during this crucial synthetic transformation. The N-arylation of piperidines, a cornerstone of modern medicinal chemistry, is predominantly achieved through palladium-catalyzed Buchwald-Hartwig amination and, to a lesser extent, copper-catalyzed Ullmann coupling.[1] While powerful, these methods are not without their nuances. This guide provides a structured approach to diagnosing and resolving issues, ensuring successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: My N-arylation of piperidine is not proceeding to completion. What are the most common causes?

Low to no product formation is a frequent issue that can often be traced back to a few key areas:

  • Inactive Catalyst: The palladium or copper catalyst may be deactivated. This can be due to improper storage, exposure to air (for air-sensitive catalysts), or the presence of impurities in the reaction mixture. It is crucial to use fresh, high-purity catalysts and ligands. For palladium-catalyzed reactions, using a pre-catalyst can often be beneficial.

  • Inappropriate Ligand Choice: The ligand is critical for the success of the Buchwald-Hartwig reaction.[2] For sterically hindered piperidines or challenging aryl halides, bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Incorrect Base: The choice of base is critical and can be substrate-dependent.[3] For Buchwald-Hartwig reactions, common bases include sodium tert-butoxide (NaOt-Bu) and lithium hexamethyldisilazide (LHMDS). For Ullmann couplings, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used.[3] The base may be too weak to deprotonate the piperidine or too strong, leading to side reactions.[3]

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. A gradual increase in the reaction temperature is a sensible approach. Ullmann reactions, in particular, often necessitate higher temperatures than Buchwald-Hartwig couplings.[3]

  • Solvent Issues: The use of anhydrous and degassed solvents is paramount, especially for palladium-catalyzed reactions.[3] The presence of water or protic impurities can lead to the quenching of reactive intermediates and hydrodehalogenation of the aryl halide.[3] Additionally, the insolubility of reagents can hinder the reaction.[4]

Q2: I am observing significant hydrodehalogenation of my aryl halide. How can I minimize this side reaction?

Hydrodehalogenation, the replacement of the halogen on the aryl halide with a hydrogen atom, is a common side reaction that reduces the yield of the desired N-arylated product. Key causes and solutions include:

  • Presence of Water or Protic Solvents: Rigorously drying all reagents and solvents is the first line of defense. Using anhydrous solvents and ensuring glassware is oven-dried can significantly reduce this side reaction.[3]

  • Side Reaction with the Base: Some strong bases can promote the reduction of the aryl halide.[3] If hydrodehalogenation is a significant issue, consider screening weaker bases.

  • Solvent Choice: Certain solvents can facilitate hydrodehalogenation. Toluene and dioxane are generally good choices for Buchwald-Hartwig amination.

Q3: How do I choose the right catalyst and ligand for my specific piperidine and aryl halide?

The selection of the catalyst and ligand is arguably the most critical factor for a successful N-arylation. The optimal choice depends on the steric and electronic properties of both coupling partners.

  • For Electron-Rich Aryl Halides: These substrates can be more challenging to activate. Bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often effective in promoting the oxidative addition step.

  • For Electron-Deficient Aryl Halides: These substrates are generally more reactive. A wider range of ligands may be suitable, but care must be taken to avoid side reactions.

  • For Sterically Hindered Piperidines: The steric bulk on the piperidine can impede its approach to the metal center. Highly active catalysts and bulky ligands are often necessary to overcome this steric hindrance.[2]

  • For Aryl Chlorides: Aryl chlorides are less reactive than their bromide and iodide counterparts. Specialized catalyst systems, often employing highly electron-rich and sterically demanding ligands, are typically required for efficient coupling.[5]

Q4: My piperidine has another nucleophilic group. How can I achieve selective N-arylation?

When dealing with piperidines containing multiple nucleophilic sites, such as an additional amino group, chemoselectivity becomes a primary challenge.

  • Protecting Groups: The most reliable strategy is to use a protecting group for the more reactive or undesired nucleophilic site.[3] The tert-butoxycarbonyl (Boc) group is a common and effective choice for protecting primary or secondary amines.[3]

  • Catalyst Control: In some instances, the choice of catalyst can influence selectivity. For example, certain palladium-catalyzed systems may show a preference for the arylation of an exocyclic amino group over the endocyclic piperidine nitrogen.[3]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the N-arylation of piperidines.

Problem Potential Cause Suggested Solution
Low to No Product Formation Inactive CatalystUse a fresh batch of catalyst and ligand. Consider using a pre-catalyst. Ensure proper handling and storage under an inert atmosphere.
Inappropriate LigandScreen a panel of ligands, particularly bulky, electron-rich phosphine ligands for challenging substrates.
Incorrect BaseScreen different bases (e.g., NaOt-Bu, LHMDS, K₂CO₃, K₃PO₄). The choice can be critical and may require optimization.[3]
Low Reaction TemperatureGradually increase the reaction temperature in increments of 10-20 °C.
Poor Solubility of ReagentsChoose a solvent in which all reactants are soluble at the reaction temperature. A mixture of solvents can sometimes be beneficial.[4]
Significant Hydrodehalogenation Presence of Water/Protic SolventsUse anhydrous solvents and oven-dried glassware. Degas the solvent prior to use.[3]
Base-Induced ReductionConsider using a weaker base if strong bases like NaOt-Bu are causing issues.[3]
Formation of Side Products Reaction with SolventAvoid solvents that can react with the catalyst or reagents. For example, some solvents can act as ligands and inhibit catalysis.[6]
β-Hydride EliminationThis can be a competing pathway to reductive elimination.[7] Optimizing the ligand and reaction temperature can sometimes suppress this side reaction.
Difficulty in Product Purification Similar Polarity of Starting Material and ProductIf using a protected intermediate, the significant change in polarity after deprotection can aid in purification.[3]
Catalyst ResiduesFilter the reaction mixture through a pad of celite or silica gel after completion to remove palladium residues.[2]

Experimental Protocols

General Procedure for Buchwald-Hartwig N-Arylation of Piperidine

This protocol provides a general starting point for the palladium-catalyzed N-arylation of piperidine with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[2]

Materials:

  • Piperidine (1.0 equiv.)

  • Aryl halide (1.1-1.2 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.5 equiv.)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the piperidine, aryl halide, palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.[2]

  • Solvent Addition: Add the anhydrous and degassed solvent to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[2]

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated piperidine.[2]

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII L-Pd(II)(Ar)(X) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord + Piperidine PdII_Amine [L-Pd(II)(Ar)(Piperidine)]+X- AmineCoord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L-Pd(II)(Ar)(Piperidinyl) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product N-Arylpiperidine RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Product CheckCatalyst Check Catalyst/Ligand Activity Start->CheckCatalyst ScreenBases Screen Different Bases CheckCatalyst->ScreenBases No Improvement Success Reaction Optimized CheckCatalyst->Success Improved IncreaseTemp Increase Reaction Temperature ScreenBases->IncreaseTemp No Improvement ScreenBases->Success Improved CheckSolvent Verify Solvent Quality & Solubility IncreaseTemp->CheckSolvent No Improvement IncreaseTemp->Success Improved Hydrodehal Hydrodehalogenation Observed? CheckSolvent->Hydrodehal If still no product CheckSolvent->Success Improved DryReagents Ensure Anhydrous Conditions Hydrodehal->DryReagents Yes Hydrodehal->Success No WeakerBase Consider Weaker Base DryReagents->WeakerBase WeakerBase->Success

Caption: A decision tree for troubleshooting N-arylation reactions.

References

  • Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Reddit. (n.d.). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • Taylor & Francis Online. (2024, April 9). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Retrieved from [Link]

  • ACS Publications. (2019, March 15). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]

  • ACS Publications. (2013, September 17). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Retrieved from [Link]

Sources

troubleshooting low yields in palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions

From the Desk of the Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal yields. My goal is to provide not just solutions, but a deeper understanding of the intricate mechanisms at play, empowering you to diagnose and resolve issues effectively. Palladium-catalyzed reactions are powerful tools, but their success hinges on the careful orchestration of multiple components.[1][2][3] This resource is structured to walk you through common problems in a logical, question-and-answer format, grounded in established chemical principles and field-proven experience.

Initial Diagnosis: Where Did My Yield Go?

Low or no yield is the most common complaint, but the path to a solution begins with a more specific diagnosis. Before diving into component-specific issues, let's analyze the reaction's outcome.

A Low or No Yield Observed B Is Starting Material (SM) Consumed? A->B C No SM Consumption: Reaction did not initiate. B->C No D Partial/Full SM Consumption: Reaction initiated but stalled or formed side products. B->D Yes E Check Catalyst Activation: - Precatalyst Choice - Reduction to Pd(0) - Ligand Integrity C->E F Check Reaction Setup: - Inert Atmosphere - Temperature - Reagent Purity C->F G Analyze Byproducts: - Homocoupling? - Protodeboronation? - Decomposition? D->G H Review Reaction Parameters: - Solvent & Base Choice - Ligand/Metal Ratio - Reaction Time D->H cluster_0 Catalytic Cycle cluster_1 Common Failure Points A L-Pd(0) (Active Catalyst) B Oxidative Addition Ar-X A->B P3 Problem: Catalyst Decomposition (e.g., Pd Black) [Stalled Reaction] A->P3 C Ar-Pd(II)-X (Complex) B->C D Transmetalation R-M C->D E Ar-Pd(II)-R (Complex) D->E F Reductive Elimination Ar-R (Product) E->F F->A P1 Problem: Inefficient Pd(II) -> Pd(0) reduction [No Start] P1->A P2 Problem: Slow Oxidative Addition (e.g., Ar-Cl) [Stalled Reaction] P2->B

Caption: The palladium cross-coupling cycle and common failure points.

References

  • Mas-Roselló, J., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Dunsford, J. J., & Watson, D. A. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Kinzel, T., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Gondal, A. Z., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Reddit r/Chempros. (2019). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]

  • Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Gandeepan, P., & Ackermann, L. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Communications. [Link]

  • MacDonald, S. J. F., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Viciu, M. S., et al. (2004). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society. [Link]

  • Escribano-Cuesta, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. [Link]

  • Seechurn, C. C. C. J., et al. (2012). Palladium-Catalyzed Cross-Coupling for C-C Bond Formation. In Cross-Coupling Reactions: A Practical Guide. [Link]

  • Eigenberger, G., & Rupprechter, G. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General. [Link]

  • Shields, J. D., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Synlett. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • MacDonald, S. J. F., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2016). Effect of solvent and base on Suzuki cross-coupling reaction. [Link]

  • Escribano-Cuesta, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. [Link]

  • Ghaffari, B. (2011). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • ResearchGate. (2011). Trace Metal Impurities in Catalysis. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Gélin, P., et al. (2018). Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. Catalysts. [Link]

  • Bruno, N. C., et al. (2011). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science. [Link]

  • da Costa, C. E. S., et al. (2016). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. Journal of the Brazilian Chemical Society. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2019). The three main pathways of precatalyst activation proposed for allyl-type precatalysts. [Link]

  • Nykjaer, A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]

  • ResearchGate. (2012). Deactivation Mechanisms of Pt/Pd-based Diesel Oxidation Catalysts. [Link]

  • Verkade, J. G., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Chem Help ASAP. (2020). Palladium Coupling Catalyst Activation. [Link]

  • ResearchGate. (2010). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

Sources

Technical Support Center: Stability and Storage of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, you will find in-depth answers to frequently asked questions, troubleshooting guides for common degradation issues, and validated protocols for stability assessment.

Part 1: Frequently Asked Questions (FAQs) & Core Storage Protocols

This section addresses the most common queries regarding the day-to-day handling and storage of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate.

Question 1: What is the primary cause of degradation for this compound during storage?

Answer: The most significant and common degradation pathway is the hydrolysis of the ethyl ester functional group.[1][2][3] This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions, cleaving the ester bond to yield the corresponding carboxylic acid (2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetic acid) and ethanol.[3][4] While other pathways like photodegradation exist, hydrolysis is typically the primary concern for purity loss during routine storage.

Question 2: What are the optimal conditions for long-term storage?

Answer: To minimize degradation from all potential pathways, a multi-faceted approach to storage is critical. The following conditions are recommended based on the compound's structural liabilities.

ParameterRecommended ConditionRationale & Causality
Temperature 2-8°C (Refrigerated)Lower temperatures significantly slow the rate of all chemical reactions, including hydrolysis and potential thermal decomposition.[5][6] Storing at room temperature is acceptable for short periods, but refrigeration is essential for long-term stability.
Atmosphere Inert Gas (Argon or Nitrogen)Replacing air with an inert gas minimizes the risk of oxidation. While not the primary degradation route, the piperidine nitrogen and other sites could be susceptible to long-term oxidative stress.
Light Exposure Amber Glass Vial / DarkThe chlorinated pyridazine moiety can absorb UV light, potentially leading to photodegradation through pathways like dechlorination or ring isomerization.[7][8] Opaque or amber containers are mandatory.
Humidity Dry / DesiccatedThis is the most critical factor to control hydrolysis. The compound should be stored in a tightly sealed container, preferably within a desiccator containing a drying agent (e.g., silica gel) to eliminate ambient moisture.[5]
Question 3: Which container materials are compatible with this compound?

Answer: Borosilicate glass (Type I) is the preferred material. Specifically, amber glass vials with polytetrafluoroethylene (PTFE)-lined caps are ideal. This combination provides an inert surface, protects from light, and ensures a tight seal against moisture and oxygen ingress. Avoid using plastic containers for long-term storage, as plasticizers can leach and the seals may be less effective.

Part 2: Troubleshooting Degradation Issues

This section provides a troubleshooting guide for common observational and analytical issues that may arise during your experiments.

Question 4: I've noticed a new, more polar peak in my reverse-phase HPLC analysis. What is it likely to be?

Answer: A new, earlier-eluting (more polar) peak in a reverse-phase HPLC chromatogram is a classic indicator of ester hydrolysis. The degradation product, 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetic acid, is significantly more polar than the parent ethyl ester due to the presence of the free carboxylic acid group. This results in a shorter retention time on standard C18 columns.

To confirm this, you can use Liquid Chromatography-Mass Spectrometry (LC-MS). The expected degradant will have a molecular weight that is 28.05 Da less than the parent compound (corresponding to the loss of C₂H₄).

G start Observation: New, more polar peak in RP-HPLC check1 Is the new peak's retention time significantly shorter? start->check1 confirm Hypothesis: Ester Hydrolysis check1->confirm Yes action1 Action: Analyze sample via LC-MS confirm->action1 result1 Does Mass Spec show a loss of 28 Da (C₂H₄)? action1->result1 conclusion Conclusion: Peak is the carboxylic acid degradant. result1->conclusion Yes remediation Remediation: Review storage conditions. Ensure strict exclusion of moisture. conclusion->remediation

Caption: Troubleshooting workflow for identifying hydrolysis.

Question 5: The appearance of my solid compound has changed from white to a yellowish or brownish tint. What could be the cause?

Answer: A color change, particularly to yellow or brown, often suggests photodegradation or a complex oxidative process. Chlorinated aromatic systems, like the 6-chloro-pyridazine ring in your molecule, are known to be susceptible to photolysis upon exposure to UV or even ambient light over extended periods.[7] This can initiate radical reactions leading to colored polymeric byproducts.

This issue underscores the critical importance of storing the compound in the dark, as specified in the storage protocol. If you observe a color change, the purity of the material should be re-assessed immediately by HPLC before use.

Part 3: Experimental Protocols for Stability Assessment

To ensure the reliability of your experimental results, you must work with a compound of known purity. The following protocols provide a framework for assessing the stability of your sample.

Protocol 1: Forced Degradation Study

This protocol is designed to rapidly identify the likely degradation pathways and the analytical signature of the resulting degradants.

Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions: Dispense aliquots of the stock solution into separate, appropriately labeled amber vials and subject them to the following conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Stress: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Stress (Solution): Heat the stock solution at 60°C for 48 hours.

    • Photolytic Stress (Solid): Spread a thin layer of the solid compound in a petri dish and expose it to a UV lamp (e.g., 254 nm) for 24 hours. Dissolve in acetonitrile for analysis.

  • Neutralization & Analysis:

    • Before injection, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

    • Analyze all samples, including an unstressed control sample, by a stability-indicating HPLC-UV method. An LC-MS method is highly recommended for peak identification.[9]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock in Acetonitrile acid Acidic (0.1M HCl, 60°C) prep->acid base Basic (0.1M NaOH, RT) prep->base oxid Oxidative (3% H₂O₂, RT) prep->oxid thermal Thermal (60°C) prep->thermal photo Photolytic (Solid, UV Light) prep->photo analysis Analyze All Samples by HPLC / LC-MS acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Analytical Method for Degradation Monitoring

Objective: To quantify the parent compound and detect its primary degradant (hydrolysis product).

  • System: HPLC with UV-Vis Detector or LC-MS.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (based on the absorbance of the pyridazine ring).

  • Injection Volume: 10 µL.

This method should provide good separation between the relatively non-polar ethyl ester and the more polar carboxylic acid degradant.

References

  • Ramey, D. & Ough, C.S. (1980). Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines. Journal of Agricultural and Food Chemistry, 28(5), 928-934. [Link]

  • European Commission. (2017). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. [Link]

  • Chambers, R. D., et al. (1976). Photolysis of some chlorinated pyridazines. Journal of the American Chemical Society, 98(3), 605-611. [Link]

  • de Oliveira, M. F., et al. (2019). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]

  • Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]

  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time? Blog - BTC. [Link]

  • U.S. Environmental Protection Agency. (1999). Environmental Chemistry Method for Pyrimethanil in soil. [Link]

  • StudyForce. (2019). Acid Hydrolysis of Esters. YouTube. [Link]

  • Biosynce. (2025). What is the stability of piperidine? Blog - Biosynce. [Link]

  • Watts, M. J., & Linden, K. G. (2007). Chlorine photolysis and subsequent OH radical production during UV treatment of chlorinated water. Water research, 41(13), 2871–2878. [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]

  • Japan Food Chemical Research Foundation. (n.d.). Analytical Method for Pyraclonil (Agricultural Products). [Link]

Sources

Technical Support Center: HPLC Peak Tailing for Basic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: BAS-TAIL-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Tailing" Phenomenon

Welcome to the Chromatography Technical Support Center. You are likely here because your basic compounds (amines, alkaloids, pyridines) are eluting with significant asymmetry (


), characterized by a sharp front and a dragging tail.

The Core Problem: In 90% of cases involving basic compounds, peak tailing is not a physical failure of the column bed but a chemical mismatch . It arises from "Secondary Retention"—an unwanted ion-exchange interaction between your positively charged analyte (protonated base) and the negatively charged residual silanols (


) on the silica surface.

This guide provides a tiered troubleshooting protocol to isolate and resolve this specific interaction.

Module 1: Rapid Diagnostics (Root Cause Analysis)

Before altering your chemistry, you must determine if the issue is Chemical (interaction-based) or Physical (hardware/system-based).

Protocol A: The Neutral Standard Test

Objective: Rule out system dead volume and column bed collapse.

  • Select a Neutral Probe: Choose a compound that cannot ionize (e.g., Toluene, Uracil, or Acetophenone).

  • Inject: Run isocratically using your current organic/water ratio.

  • Analyze:

    • Result A (Symmetrical Peak): The system and column bed are healthy. The tailing of your basic compound is Chemical .[1] Proceed to Module 2.

    • Result B (Tailing Neutral): The issue is Physical .

      • Check: Extra-column volume (bad tubing cuts, wrong ferrule depth).

      • Check: Column inlet frit contamination.

      • Check: Column void (bed collapse).

Protocol B: The Mass Overload Test

Objective: Determine if the tailing is caused by saturating the Langmuir adsorption sites.

  • Dilute: Prepare a sample at 1/10th of the current concentration.

  • Inject: Run the standard method.

  • Compare:

    • If the peak shape improves significantly (symmetry factor drops), you are suffering from Mass Overload .

    • Fix: Inject less mass or switch to a column with higher carbon load/surface area.

Visualization: Diagnostic Logic Flow

DiagnosticFlow Start START: Tailing Observed NeutralTest Step 1: Inject Neutral Standard (e.g., Toluene) Start->NeutralTest CheckNeutral Is Neutral Peak Symmetrical? NeutralTest->CheckNeutral No No CheckNeutral->No Tailing Persists Yes Yes CheckNeutral->Yes Peak is Sharp PhysicalIssue Physical Issue Identified Check: Dead Volume, Tubing, Column Void ChemicalIssue Chemical Issue Identified Proceed to Step 2 DilutionTest Step 2: Dilute Sample 1:10 ChemicalIssue->DilutionTest CheckDilution Did Peak Shape Improve? DilutionTest->CheckDilution CheckDilution->No Tailing Persists CheckDilution->Yes Significant Improvement Overload Diagnosis: Mass Overload Action: Reduce Injection Volume or Increase Column Capacity Silanol Diagnosis: Silanol Interaction Action: Modify Mobile Phase (Module 2) No->PhysicalIssue No->Silanol Yes->ChemicalIssue Yes->Overload

Figure 1: Diagnostic decision tree to isolate physical vs. chemical causes of peak tailing.

Module 2: Mobile Phase Strategies (The Chemical Fix)

If Module 1 confirms a chemical interaction, use these strategies to suppress the silanol activity.

Strategy A: The "Low pH" Suppression (Most Common)

Mechanism: Silica silanols have a


 of approximately 3.5–4.5. By lowering the mobile phase pH to < 3.0, you force the silanols into their neutral, protonated state (

). Neutral silanols cannot ion-exchange with your basic analyte.
  • Recommended Additive: 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (TFA, pH ~2.0).[2]

  • Warning: Do not use standard silica columns below pH 2.0 unless they are "Sterically Protected" (e.g., Agilent StableBond), as the bonded phase can hydrolyze.

Strategy B: The "Sacrificial Base" (Additives)

Mechanism: Add a small amine to the mobile phase that competes with your analyte for the active silanol sites.[3][4]

  • Agent: Triethylamine (TEA).[5][6][7]

  • Protocol: Add 20–30 mM TEA to the aqueous buffer. Adjust pH to ~3.0 or ~7.0 depending on the method.

  • Constraint: TEA is not recommended for LC-MS applications due to severe ion suppression and system contamination. Use Ammonium Formate/Acetate for MS.

Strategy C: Buffer Strength (Ionic Strength)

Mechanism: Increasing the ionic strength of the buffer reduces the "Debye length" (the distance of electrostatic influence). A higher concentration of salt ions shields the analyte from the charged surface.

  • Protocol: Increase buffer concentration from 10 mM to 25–50 mM.

  • Constraint: Watch for precipitation in high organic percentages (especially with phosphate buffers in acetonitrile).

Summary of Mobile Phase Adjustments
ParameterRecommended ActionWhy it worksMS Compatible?
pH Lower to < 3.0 Protonates silanols (

), stopping ion exchange.
Yes
pH Raise to > 10.0 De-protonates the basic analyte (

), making it neutral.
Yes (Requires Hybrid Column)
Additive 0.05% - 0.1% TFA Acts as an ion-pairing agent and lowers pH strongly.Yes (Causes signal suppression)
Additive Triethylamine (TEA) Competes for silanol binding sites (Sacrificial base).No (Contaminates source)
Buffer Conc. Increase to 25mM+ Masks electrostatic interactions via high ionic strength.Limited (Source fouling risk)

Module 3: Stationary Phase Selection (The Structural Fix)

If mobile phase adjustments are insufficient or restricted by SOPs, the column chemistry must be changed.

End-Capping Technology

Standard silica leaves ~50% of silanols unbonded. "End-capping" uses small reagents (like trimethylchlorosilane) to cover these residual groups.

  • Recommendation: Ensure your column is fully end-capped (e.g., "Base Deactivated" or "DB" series).

Polar-Embedded Groups

These columns have a polar group (amide, carbamate, urea) embedded in the alkyl chain near the silica surface.[8]

  • Mechanism: The polar group creates a "water shield" near the surface that prevents the basic analyte from reaching the silanols. They also provide unique selectivity.

  • Examples: Waters SymmetryShield, Agilent Bonus-RP, Phenomenex Synergi Fusion.

Hybrid Particle Technology (BEH/CSH)

Instead of pure silica, these particles utilize an ethylene-bridged hybrid (BEH) or Charged Surface Hybrid (CSH).

  • Mechanism (CSH): These particles have a slight positive surface charge introduced during synthesis. This positive charge electrostatically repels the protonated basic analyte, preventing it from interacting with any residual silanols.

  • Benefit: Excellent peak shape for bases even at low ionic strength (e.g., 0.1% Formic Acid).

Visualization: Silanol Interaction Mechanism

SilanolMechanism cluster_0 Standard Condition (Tailing) cluster_1 Optimized Condition (Sharp Peak) Silanol_Neg Silanol (Si-O⁻) (Ionized at pH > 4) Analyte_Pos Basic Analyte (BH⁺) (Protonated) Analyte_Pos->Silanol_Neg Strong Electrostatic Attraction (Tailing) Silanol_Neu Silanol (Si-OH) (Neutral at pH < 3) Analyte_Pos2 Basic Analyte (BH⁺) Analyte_Pos2->Silanol_Neu No Interaction (Hydrophobic Retention Only)

Figure 2: Mechanism of peak tailing. Left: Ion-exchange between ionized silanol and base. Right: Suppression of interaction via low pH.[3]

FAQs: Frequently Asked Questions

Q: I am using 0.1% Formic Acid, but my peak still tails. Why? A: Formic acid is a weak acid. 0.1% FA yields a pH of ~2.7. If your column has highly acidic silanols (Type A silica), they may still be partially ionized.

  • Try: Switching to 0.1% TFA (pH ~2.[2]0) or increasing the buffer concentration (e.g., 10mM Ammonium Formate adjusted to pH 2.8).

Q: Can I just increase the temperature to fix tailing? A: Sometimes. Higher temperature (40–60°C) increases mass transfer kinetics, which can sharpen peaks. However, it does not fundamentally solve the silanol interaction. It is a band-aid, not a cure.

Q: Why does my peak tail in water but look fine in methanol? A: This is likely a "Sample Solvent Mismatch." If you inject a sample dissolved in 100% organic solvent into a highly aqueous mobile phase, the analyte can precipitate or travel faster than the mobile phase initially, causing distortion.

  • Fix: Dissolve your sample in the starting mobile phase composition.

References

  • LCGC International. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Link

  • Restek Corporation. (2020). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek.com. Link

  • Waters Corporation. (2025). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. Link

  • Phenomenex. (2025). Role of Buffers in Liquid Chromatography. Phenomenex Blog. Link

  • Element Lab Solutions. (2024). Peak Tailing in HPLC: Causes and Fixes. Element.com. Link

Sources

Technical Support Center: Refinement of Crystal Structure Data for Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for crystallographic structure refinement. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-quality crystal structures of complex organic molecules. Here, we address common issues in a practical, question-and-answer format, grounded in crystallographic principles to explain not just what to do, but why it works.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions that arise during structure refinement.

Q1: What do my R-factors (R1, wR2) and Goodness-of-Fit (GooF) mean, and what are considered "good" values?

A1: These metrics gauge how well your atomic model predicts the experimental diffraction data.[1]

  • R1 (or Rwork): The conventional R-factor, it measures the agreement between observed and calculated structure factor amplitudes.[1][2] For small organic molecules, a final R1 value below 0.05 (or 5%) is generally considered very good.

  • wR2 (Weighted R-factor, based on F2): This is a more robust indicator because it uses all reflection data and a weighting scheme. Consequently, wR2 values are numerically higher than R1 values; a good wR2 is typically below 0.15 (or 15%).

  • Goodness-of-Fit (GooF or S): The GooF should be close to 1.0. A value significantly greater than 1.0 suggests that the model may be incorrect, the data quality is poor, or the weighting scheme is inappropriate. A value much less than 1.0 is also suspicious and could indicate under-refinement or issues with data quality.

Causality: A low R-factor signifies a small discrepancy between your model and the real structure in the crystal.[1] The GooF value indicates whether the refinement has converged properly and if the error model is sound. It's crucial to evaluate these numbers in context with other validation metrics.

Metric Typical "Good" Value (Small Molecules) Significance
R1 < 0.05Agreement of observed and calculated amplitudes.
wR2 < 0.15Weighted agreement using all data (F2).
GooF (S) ~ 1.0Indicates a well-refined model and appropriate weighting.
Q2: My refinement has stalled, and the R-factors are still high (>0.10 for R1). What are the most common initial culprits?

A2: High R-factors that resist improvement often point to fundamental problems with the model or data.[3] The most common issues to investigate first are:

  • Incorrect Space Group: Assigning a space group with lower symmetry than the true symmetry is a frequent error.[3] This leads to a chemically unreasonable model and high R-factors.

  • Poor Data Quality: If the initial data collection was suboptimal (e.g., weak crystal, high background), no amount of refinement can fix it. Re-collecting data from a better crystal is often the best solution.[4]

  • Missed Twinning: Twinning occurs when two or more crystal lattices are intergrown with a specific orientation relationship.[5] Standard refinement programs will fail to model this correctly without being explicitly told about the twinning.

  • Significant Disorder: If parts of your molecule or solvent molecules occupy multiple positions in the crystal lattice, this must be modeled correctly.[6][7] Ignoring disorder leads to high R-factors and large residual electron density peaks.

Section 2: Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving more complex refinement challenges.

Issue 1: Persistently High R-Factors and Residual Electron Density

Q: I've checked the space group, and my data seems reasonable, but my R1 is stuck around 12% and I see large peaks in the difference electron density map. What's my next step?

A: This classic scenario suggests that your current model does not fully account for all the electron density in the unit cell. The cause is often unmodeled disorder, a missed twin law, or an incorrect structural assignment.

Workflow for Diagnosing High R-Factors

Caption: Decision workflow for troubleshooting high R-factors.

Issue 2: Modeling Crystallographic Disorder

Q: I have identified a flexible ethyl group that is disordered. How do I correctly model this?

A: Modeling disorder involves defining the different components, assigning them to separate "parts," and refining their occupancies while using restraints to maintain chemical sense.[6][8] Most modern refinement software like SHELXL or Olex2 has tools to facilitate this.[9][10]

Protocol for Modeling Two-Site Positional Disorder
  • Identify the Disordered Atoms: Locate the atoms that are clearly split between two or more positions from the difference density map.

  • Create Two Parts: In your instruction file (e.g., a SHELXL .ins file), you will assign the atoms of the first conformation to PART 1 and the second to PART 2.[6]

    • Example:

  • Refine Occupancies: The occupancies of the two parts must sum to 1.0. This is achieved using a "free variable" (FVAR). The occupancy of PART 1 is assigned to 21.0 (which corresponds to free variable 2) and PART 2 is assigned to -21.0. The software will refine the value of this free variable (let's say it refines to 0.6), making the final occupancies 0.6 for PART 1 and 0.4 for PART 2.

  • Apply Geometric Restraints: Because you now have fewer data per parameter for the disordered atoms, their geometry must be restrained.[8]

    • SAME or SADI: Use these restraints to make the bond lengths and angles in PART 2 similar to those in PART 1 or another well-defined fragment.

    • EADP: This restraint makes the atomic displacement parameters (ADPs) of corresponding atoms in the two parts approximately equal.

    • SIMU / DELU: These are powerful restraints that control the behavior of ADPs, ensuring they are physically reasonable.[6]

  • Refine and Validate: Perform several cycles of least-squares refinement. Check that the R-factors have improved, the residual density has decreased, and the refined geometry is chemically sensible.

Issue 3: Identifying and Handling Twinning

Q: My structure has an unusually high Rint after data integration, and the refinement is poor. Could it be twinned?

A: Yes, these are classic symptoms of twinning.[5] Twinning means the diffraction pattern is a superposition of patterns from two or more crystal orientations.[11] Your refinement program needs to de-convolute these contributions.

Protocol for Identifying and Refining a Twinned Structure
  • Initial Suspicion: High Rint, difficulty in solving the structure, and poor refinement statistics are primary indicators.

  • Symmetry Analysis: Use a program like PLATON to analyze the data for potential missed symmetry or twin laws.

  • Statistical Tests: Look at the cumulative intensity distribution, like the 2>/2 plot. Twinned data will often show a distribution that is intermediate between centric and acentric.

  • Find the Twin Law: Software can suggest potential twin laws, which are matrices that relate the Miller indices of one twin component to the other.

  • Refine with the Twin Law:

    • In SHELXL, you would add a TWIN instruction with the twin matrix and a BASF instruction to refine the fractional contribution of each twin component.

    • Example:

      This example specifies a common inversion twin and starts the refinement with a 50% contribution from the second twin component.

  • Validate the Model: After refinement, the R-factors should drop significantly. The twin fraction (refined by BASF) should converge to a reasonable value (e.g., not 0 or 1). It is critical that the structural model itself is chemically sound. Refining untwinned data with a twin law can artificially lower R-factors, so this must be done with care.[12]

Section 3: Validation - The Final Check

Q: My refinement has converged with low R-factors. Am I done?

A: Not yet. The final and most critical step is validation, which ensures your model is not just a good fit to the data but is also chemically and physically correct.

  • Run checkCIF: The International Union of Crystallography (IUCr) provides a free checkCIF service that analyzes your Crystallographic Information File (CIF) for errors, inconsistencies, and unusual features.[13][14]

  • Address ALERTS: checkCIF will generate a report with ALERTS ranging from A (most severe) to G (informational).[15] You should carefully review and address all A and B level alerts. This may involve further refinement, re-evaluating disorder, or correcting experimental details.

  • Final Model Inspection:

    • Are all bond lengths and angles within expected ranges for your molecule type?

    • Are the atomic displacement parameters (thermal ellipsoids) reasonably shaped and sized? Elongated or "pancake-shaped" ellipsoids can indicate unmodeled disorder.[8]

    • Is the final difference electron density map flat, with no significant peaks or holes?

The Refinement and Validation Cycle

Caption: The iterative cycle of refinement and validation.

References

  • Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. Retrieved from [Link]

  • Palatinus, L. (n.d.). Structure solution and refinement: introductory strategies. Institute of Physics of the Czech Academy of Sciences. Retrieved from [Link]

  • Murshudov, G. N. (2016). Ten things I `hate' about refinement. Acta Crystallographica Section D: Structural Biology, 72(5), 578-591. Retrieved from [Link]

  • Grokipedia. (n.d.). R-factor (crystallography). Retrieved from [Link]

  • Schuck, G. (2015). Single crystal structure refinement software. Deutsche Gesellschaft für Kristallographie. Retrieved from [Link]

  • Thorn, A. (2020). Twinning | Crystallography Masterclass at Oxford University and Diamond. YouTube. Retrieved from [Link]

  • Kabova, E. A., et al. (2024). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Journal of Applied Crystallography, 57(1). Retrieved from [Link]

  • Brock, C. P. (2018). Optimizing disordered crystal structures. IUCrJ, 5(3), 269-279. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Mahiya, K. (2020). Modelling whole molecule disorder using Olex2. YouTube. Retrieved from [Link]

  • Martin, A., & Pinkerton, A. A. (2010). Troublesome Crystal Structures: Prevention, Detection, and Resolution. Crystal Growth & Design, 10(4), 1835-1844. Retrieved from [Link]

  • CCDC. (n.d.). Disorder. Retrieved from [Link]

  • OlexSys. (n.d.). Modelling Disorder. Retrieved from [Link]

  • David, W. I. F. (2024). Solving molecular organic crystal structures from powders. IUCrJ, 11(1), 2-3. Retrieved from [Link]

  • Herbst-Irmer, R., & Sheldrick, G. M. (2023). Twinning in chemical crystallography – a practical guide. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, B79, 452-463. Retrieved from [Link]

  • PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. RCSB PDB. Retrieved from [Link]

  • Spek, A. L. (2019). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, E76, 1-11. Retrieved from [Link]

  • RCSB PDB. (2023). Crystallography Software. Retrieved from [Link]

  • Brunger, A. T. (1991). Recent Developments for Crystallographic Refinement of Macromolecules. Current Opinion in Structural Biology, 1(6), 1014-1019. Retrieved from [Link]

  • NPTEL-NOC IITM. (2019). Disorder Treatment using Olex 2. YouTube. Retrieved from [Link]

  • IUCr. (n.d.). Crystallographic software list. Retrieved from [Link]

  • Wikipedia. (n.d.). R-factor (crystallography). Retrieved from [Link]

  • CCDC. (n.d.). Documentation & Resources. Retrieved from [Link]

  • Sparks, T. (2023). How to Visualize Twinning in Calcite Using VESTA — Step-by-Step Tutorial. YouTube. Retrieved from [Link]

  • Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. Retrieved from [Link]

  • Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. Retrieved from [Link]

  • Sino Biological. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]

  • CCDC. (2021). How To: Get the most from CSD-Materials. YouTube. Retrieved from [Link]

  • American Chemical Society. (n.d.). CIF Validation. Retrieved from [Link]

  • Watkin, D. (2011). Chapter 10: Twinned Crystals. Chemical Crystallography, University of Oxford. Retrieved from [Link]

  • Giri, R. (2023). Some properties of crystallographic reliability index – R factor : effect of twinning. arXiv. Retrieved from [Link]

  • Chemical Crystallography, University of Oxford. (n.d.). CRYSTALS. Retrieved from [Link]

  • Flack, H. D., et al. (Eds.). (1993). Crystallographic Computing 6: A Window on Modern Crystallography. Oxford University Press. Retrieved from [Link]

  • Cerný, R. (n.d.). Solving and refining inorganic structures. SciSpace. Retrieved from [Link]

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  • Olex2. (2021). Solving a crystal structure of a disorder structure using OLEX2/SHELX. YouTube. Retrieved from [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, E76, 1-11. Retrieved from [Link]

  • Tarpo, J., & Tarpo, M. (n.d.). X-Ray Crystallography - Software. Purdue University. Retrieved from [Link]

  • Thorn, A. (n.d.). Twinning. Retrieved from [Link]

  • Grabowsky, S., et al. (2021). On modelling disordered crystal structures through restraints from molecule-in-cluster computations, and distinguishing static and dynamic disorder. IUCrJ, 8(Pt 2), 209-222. Retrieved from [Link]

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Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Pyridazine and Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are foundational scaffolds for drug discovery. Among these, the diazines—six-membered aromatic rings containing two nitrogen atoms—are of paramount importance. This guide provides an in-depth comparison of two prominent diazine isomers: pyridazine (1,2-diazine) and pyrimidine (1,3-diazine). While structurally similar, the relative positioning of their nitrogen atoms imparts distinct physicochemical properties that profoundly influence their interactions with biological targets. Both pyridazine and pyrimidine derivatives have yielded a multitude of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of activities to explore the causality behind experimental observations, offering insights into structure-activity relationships (SAR) and providing validated experimental protocols. We will dissect the performance of these two scaffolds, supported by quantitative experimental data, to guide the rational design of next-generation therapeutics.

The Foundational Difference: Structural and Physicochemical Properties

The core distinction between pyridazine and pyrimidine lies in the arrangement of the heteroatoms. This seemingly minor structural alteration has significant consequences for the molecules' electronic distribution, dipole moment, basicity, and hydrogen bonding capabilities.

  • Pyridazine: Features two adjacent nitrogen atoms. This arrangement leads to a high dipole moment as the electron-withdrawing nitrogen atoms are concentrated on one side of the ring.[3] The lone pairs on the adjacent nitrogens can create repulsion, influencing ring conformation and interaction potential. Pyridazine is characterized by weak basicity and a robust capacity for dual hydrogen bonding.[4]

  • Pyrimidine: Contains nitrogen atoms at the 1 and 3 positions. This meta-arrangement results in a more balanced electronic distribution and a lower dipole moment compared to pyridazine. The pyrimidine scaffold is a key component of nucleobases (cytosine, thymine, uracil), highlighting its fundamental role in biological systems.[5] Its structure allows for versatile substitutions at the 2, 4, 5, and 6 positions, making it a highly adaptable scaffold for medicinal chemists.[6]

These intrinsic properties are critical; for example, the higher polarity of pyridazine can enhance aqueous solubility, a desirable trait in drug development, while the versatile substitution pattern of pyrimidine allows for fine-tuning of a molecule's interaction with a specific biological target.[3][6]

Caption: Chemical structures of pyridazine and pyrimidine cores.

Comparative Analysis of Biological Activities

We will now examine the performance of derivatives from both scaffolds across key therapeutic areas, presenting quantitative data to facilitate objective comparison.

Anticancer Activity

Both pyridazine and pyrimidine are considered "privileged structures" in anticancer drug development, frequently appearing as core components of kinase inhibitors and other targeted agents.[7][8]

Pyrimidine Derivatives: The pyrimidine scaffold is exceptionally well-represented in oncology. It forms the core of numerous approved drugs that target critical cell signaling pathways. For instance, pyrimidine derivatives have been successfully developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Focal Adhesion Kinase (FAK), all of which are implicated in tumor progression and metastasis.[6] The ability to easily modify the pyrimidine ring at multiple positions allows for the optimization of potency and selectivity against specific kinase targets.[6][9]

Pyridazine Derivatives: Pyridazine-based compounds have also demonstrated significant anticancer potential.[7] They are often employed to modulate kinase activity, and their unique electronic properties can be leveraged to achieve novel binding interactions within the ATP-binding pocket of kinases. Research has highlighted pyridazine derivatives as potent inhibitors of targets such as cyclin-dependent kinase 2 (CDK2).[10]

Comparative Data: Anticancer Potency (IC₅₀)

Compound ClassDerivative ExampleTarget/MechanismCancer Cell LineIC₅₀ (µM)Reference
Pyrimidine 2,4-diamino-5-chloropyrimidine derivative (72)FAK InhibitionMDA-MB-231 (Breast)0.126[6]
Pyrimidine Imidazole–pyrimidine–sulfonamide hybridEGFR InhibitionMCF-7 (Breast)0.87 - 12.91[6]
Pyrimidine Thiazolo[4,5-d]pyrimidine derivative (3b)AntiproliferativeA375 (Melanoma)0.05[11]
Pyridazine 3,6-disubstituted pyridazineCDK2 InhibitionMCF-7 (Breast)0.11 - 0.23[10]
Pyridazine Pyridazinone derivativeAntiproliferativeNot SpecifiedNot Specified[12]

Note: Direct head-to-head comparisons are rare in the literature. This table presents representative data to illustrate the potency levels achieved by each scaffold against relevant cancer cell lines.

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases, making the development of effective anti-inflammatory agents a priority. Both pyridazinone (a derivative of pyridazine) and pyrimidine cores have been extensively explored as scaffolds for these agents, often targeting cyclooxygenase (COX) enzymes.[13][14]

Pyridazinone Derivatives: The pyridazinone core is a well-established framework for creating potent anti-inflammatory drugs, with some derivatives acting as selective COX-2 inhibitors.[13][15][16] Selective COX-2 inhibition is a key therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. Beyond COX inhibition, pyridazinones have been shown to suppress inflammatory pathways by inhibiting the production of mediators like interleukin 6 (IL-6) and downregulating nuclear factor κB (NF-κB) activity.[15][17]

Pyrimidine Derivatives: Pyrimidine derivatives also exhibit a wide range of anti-inflammatory activities.[18][19] Like pyridazinones, certain pyrimidine-based compounds have been identified as selective COX-2 inhibitors.[14][20] Their mechanism often involves inhibiting the expression of key inflammatory mediators, including inducible nitric oxide synthase (iNOS), TNF-α, and various interleukins.[18]

Comparative Data: COX-2 Inhibition

Compound ClassDerivative ExampleCOX-2 Selectivity Index (SI)In Vitro AssayReference
Pyridazine New Pyridazine ScaffoldsHigh preference for COX-2COX-1/COX-2 Inhibition Assay[16]
Pyrimidine Pyrimidine Derivative (L1)> 20COX-1/COX-2 Inhibition Assay[20]
Pyrimidine Pyrimidine Derivative (L2)> 20COX-1/COX-2 Inhibition Assay[20]

The Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_complex p50/p65 (NF-κB) IkB->NFkB_complex Inhibits p50_p65_nuc p50/p65 NFkB_complex->p50_p65_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) p50_p65_nuc->Genes Induces Transcription Mediators Inflammatory Mediators Genes->Mediators Leads to Production Screening_Workflow start Design & Synthesis of Pyridazine/Pyrimidine Derivatives primary Primary Screening (e.g., Cell Viability Assay) start->primary secondary Secondary Assay (e.g., Target-based enzyme inhibition) primary->secondary Active Hits mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) secondary->mechanism Confirmed Hits sar Structure-Activity Relationship (SAR) Analysis mechanism->sar lead_opt Lead Optimization sar->lead_opt Insights lead_opt->start New Derivatives end Preclinical Candidate lead_opt->end

Caption: A typical workflow for in vitro drug discovery and screening.

Protocol 1: In Vitro Anti-inflammatory Activity Assessment (LPS-induced Nitric Oxide Production)

This protocol is used to screen compounds for their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells.

Causality: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators via pathways like NF-κB. A reduction in NO production in the presence of a test compound indicates potential anti-inflammatory activity. [21] Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test pyridazine or pyrimidine derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control group. Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value for each active compound. A cell viability assay (e.g., MTT) must be run in parallel to ensure the observed inhibition is not due to cytotoxicity.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the effect of a compound on cell viability and proliferation. It is crucial for distinguishing genuine biological modulation from toxicity.

Causality: The MTT assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A375) or normal cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Perspectives

Both pyridazine and pyrimidine derivatives are exceptionally versatile and potent scaffolds in medicinal chemistry.

  • Pyrimidine stands out for its profound and established role in anticancer therapeutics, largely due to its presence in numerous FDA-approved kinase inhibitors. Its synthetic tractability and the vast existing knowledge base make it a go-to scaffold for targeting well-defined enzymatic sites. [6][22]* Pyridazine , particularly the pyridazinone core, has carved a significant niche in the development of anti-inflammatory agents, often demonstrating excellent COX-2 selectivity. [13][17]Its unique physicochemical properties, such as high polarity, offer distinct advantages that can be exploited to overcome challenges like poor solubility or to achieve novel target interactions. [3][4] While both heterocycles show promise across multiple therapeutic areas, the existing literature suggests a greater volume of research and clinical success for pyrimidines in oncology and for pyridazines in inflammation.

Future Directions:

  • Head-to-Head Comparative Studies: There is a clear need for more studies that directly compare structurally analogous pyridazine and pyrimidine derivatives against the same panel of biological targets and cell lines. This would provide clearer insights into the specific advantages conferred by the 1,2- vs. 1,3-diazine arrangement.

  • Exploring New Target Space: While kinase and COX inhibition are well-trodden paths, applying these scaffolds to novel biological targets, such as protein-protein interactions or epigenetic modulators, could unlock new therapeutic potential.

  • Polypharmacology: Designing single molecules that incorporate either a pyridazine or pyrimidine core to intentionally hit multiple targets (e.g., a dual kinase and COX-2 inhibitor) could lead to more effective treatments for complex diseases like cancer.

Ultimately, the choice between a pyridazine or pyrimidine scaffold should be a data-driven decision, guided by the specific requirements of the biological target, the desired physicochemical properties, and the synthetic strategy. This guide provides a foundational framework to aid researchers in making that informed choice.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Cross-Validation in Heterocyclic Compound Analysis

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and specialty materials. Their rich chemical diversity, while a boon for medicinal chemists, presents unique challenges for the analytical scientists tasked with ensuring their quality, safety, and efficacy. The inherent properties of heterocycles—such as varying pKa values, potential for tautomerism, susceptibility to specific degradation pathways, and diverse chromatographic behaviors—demand robust and reliable analytical methods.[1][2] Problems in the analytical development phase may not become apparent until later, at which point they can introduce significant delays and regulatory hurdles.[1]

Method validation, guided by frameworks like the International Council for Harmonisation (ICH) Q2(R1) guideline, is the foundational process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] However, in the lifecycle of a drug product, it is almost inevitable that a validated method will need to be transferred, updated, or run in parallel with another. This is where cross-validation becomes critical.

Cross-validation is the documented process of demonstrating that two or more analytical procedures can be used for the same intended purpose, yielding comparable and reliable results.[5] This guide provides a comprehensive framework for designing, executing, and interpreting cross-validation studies for analytical methods applied to heterocyclic compounds. It moves beyond a simple checklist, delving into the scientific rationale behind protocol design, addressing challenges specific to heterocycles, and aligning with global regulatory expectations.

The Rationale for Cross-Validation: When and Why?

Cross-validation is not a redundant exercise but a necessary step to ensure data integrity and consistency across the product lifecycle. The objective is to qualify a laboratory to use an analytical test procedure that originated in another lab.[6][7] The decision to perform a cross-validation study is triggered by specific events.

Key Triggers for Cross-Validation:

  • Method Transfer: The most common trigger, occurring when a method is transferred from a Research & Development (R&D) lab to a Quality Control (QC) lab, or between a sponsor and a Contract Research Organization (CRO).[8] The process ensures the receiving unit has the procedural knowledge and ability to perform the procedure as intended.[7][9]

  • Introduction of a New, Alternative Procedure: When a new or updated analytical method (e.g., transitioning from HPLC to UPLC, or a new chromatographic column) is introduced to run alongside or replace an existing validated method.

  • Pharmacopoeial Method Implementation: When implementing a pharmacopoeial method, verification is required to demonstrate its suitability under actual conditions of use.[10] If this method will replace a previously validated in-house method, a cross-validation study is essential to ensure continuity of data for historical batches.

  • Data Consolidation: When data from different laboratories or different methods need to be combined for a single regulatory submission or a comprehensive stability study.

dot

Caption: Key events that trigger the need for a cross-validation study.

Designing the Cross-Validation Protocol: A Self-Validating System

A robust cross-validation study begins with a pre-approved protocol that meticulously details the objectives, procedures, samples, and acceptance criteria.[10][11] This protocol acts as the blueprint for the study and is the primary tool for ensuring trustworthiness.

Defining the Scope and Approach

The protocol must first define the type of transfer or comparison being undertaken. The United States Pharmacopeia (USP) General Chapter <1224> outlines several approaches.[9][12]

  • Comparative Testing: The most common approach, where both the transferring unit (TU) and the receiving unit (RU) analyze the same set of samples.[9]

  • Co-validation: Can be used when the RU participates in the original validation of the analytical method, effectively validating the method across multiple sites simultaneously.[13]

  • Revalidation: A partial or full revalidation of the method may be required at the receiving site, especially if significant differences in instrumentation are expected.[13][14]

  • Transfer Waiver: In some cases, a formal transfer may be waived, for instance, if the method is a simple pharmacopoeial procedure or if the receiving lab is already proficient with a very similar method and product matrix.[6][9] Justification for a waiver must be scientifically sound and well-documented.

Sample Selection: The Key to a Meaningful Comparison

The choice of samples is paramount. The samples must be representative and challenge the method's performance characteristics.

Essential Sample Types for Heterocyclic Compound Analysis:

  • Active Pharmaceutical Ingredient (API): At least three representative batches of the heterocyclic API should be selected.

  • Finished Drug Product: A minimum of three batches of the drug product, preferably covering the intended shelf life (e.g., a new, middle, and near-expiry batch).

  • Placebo and Spiked Samples: A placebo batch spiked with the API at the nominal concentration (for accuracy) and with known impurities at their specification limits (for specificity and quantitation). This is crucial for heterocycles, where degradation products can be structurally similar to the parent molecule.

  • Forced Degradation Samples: Samples subjected to stress conditions (e.g., acid, base, oxidation, heat, light) are vital to prove the stability-indicating nature of the method and ensure that degradation products do not interfere with the main analyte peak. This is especially important for nitrogen-containing heterocycles, which can exhibit complex degradation profiles.

Defining Acceptance Criteria: The Foundation of Objectivity

Acceptance criteria must be pre-defined in the protocol and should be based on the performance characteristics established during method validation.[9] They should be statistically meaningful and appropriate for the intended purpose of the method.

ParameterTest TypeTypical Acceptance CriteriaRationale & Causality
Accuracy / Assay QuantitativeThe mean result from the RU should be within ±2.0% of the mean result from the TU. The 95% confidence interval of the difference should fall within a pre-defined equivalence boundary.Ensures that results between labs are not just close, but statistically equivalent, preventing systematic bias in batch release decisions.
Precision QuantitativeComparison of the variability (e.g., using an F-test) of replicate preparations. RSDs should be comparable and meet original validation criteria (e.g., RSD ≤ 1.0% for API, ≤ 2.0% for Drug Product).[10]Confirms that the receiving lab can execute the method with the same degree of consistency as the originating lab.
Impurity Analysis QuantitativeFor impurities at the specification limit (e.g., 0.1%), the difference in mean results should not exceed a pre-defined threshold (e.g., ±0.03% absolute or ±20% relative).Critical for safety and compliance. Tighter control is needed for low-level impurities where small absolute differences can be significant.
Intermediate Precision QuantitativeThe results generated by different analysts on different days and/or different instruments within the RU should meet the precision criteria.Demonstrates the method's robustness within the receiving laboratory's environment.
System Suitability AllAll system suitability test (SST) parameters (e.g., resolution, tailing factor, plate count) must pass at both sites for all analyses.This is a prerequisite. Failure indicates a fundamental issue with the chromatographic system or execution, invalidating the comparative data.

Experimental Protocol: A Step-by-Step Workflow

This section provides a detailed methodology for a comparative testing study, the most common approach for cross-validation.

dot

Caption: A typical three-phase workflow for a cross-validation study.

Step 1: Protocol Approval and Training

  • Ensure the cross-validation protocol is formally approved by all stakeholders, including QA, the TU, and the RU.

  • If the method is complex, onsite training of the RU analyst(s) by the TU is highly recommended to minimize procedural errors.[15]

Step 2: Sample Analysis at Transferring Unit (TU)

  • The TU analyst prepares and analyzes the selected samples as per the protocol. For assay, this typically involves six independent preparations. For impurities, three preparations are usually sufficient.

  • All SST results, chromatograms, and raw data are documented.

Step 3: Sample Analysis at Receiving Unit (RU)

  • The RU analyst, using the same batches of samples, performs the analysis according to the protocol.

  • It is critical that the RU uses the same standard operating procedure (SOP), and equivalent columns and reagents as specified in the method.

Step 4: Data Compilation and Statistical Analysis

  • A designated lead scientist compiles the data from both units into a single report.

  • Equivalence Testing: For assay results, use statistical tools like the two one-sided t-tests (TOST) to determine if the means are statistically equivalent. Bland-Altman plots can also be used to visualize bias between the methods.[16]

  • Precision Comparison: Use an F-test to compare the variances of the replicate preparations between the two labs.

  • Impurity Comparison: Calculate the absolute and relative differences for each specified impurity.

  • The final report should summarize all results, calculations, and statistical analyses.

  • It must clearly state whether the pre-defined acceptance criteria were met.

  • Any deviations or out-of-specification (OOS) results must be thoroughly investigated and documented.

  • The report concludes with a definitive statement on whether the cross-validation was successful and the RU is qualified to perform the method.

Addressing Challenges Specific to Heterocyclic Compounds

The diverse nature of heterocyclic compounds can introduce specific analytical hurdles that must be considered during cross-validation.

  • Chromatographic Selectivity: The polarity of heterocyclic compounds can vary dramatically. A C18 column that works for a non-polar pyridine derivative may be unsuitable for a highly polar pyrimidine analogue, which might require a more selective phase or even HILIC chromatography.[2] Cross-validation must confirm that the method's selectivity is maintained on the RU's instrumentation, ensuring critical pairs of impurities are still resolved.

  • Peak Tailing: Basic nitrogen atoms in many heterocycles can interact with residual silanols on silica-based HPLC columns, leading to significant peak tailing. This can compromise both resolution and integration accuracy. The cross-validation must confirm that SST criteria for peak symmetry (tailing factor) are consistently met at the RU.

  • Solution Stability: Some heterocyclic structures are susceptible to hydrolysis or degradation in certain analytical solvents or pH conditions. The stability of analytical solutions must be established during validation and confirmed during the transfer, ensuring that samples and standards do not degrade over the course of the analytical run.[10]

  • Metal Chelation: Certain heterocycles can chelate with trace metals in the HPLC system (e.g., frits, tubing), leading to poor peak shape and recovery. If this was identified during method development, the cross-validation must ensure the RU employs the same mitigation strategies (e.g., use of an additive like EDTA in the mobile phase).

Conclusion

The cross-validation of analytical methods for heterocyclic compounds is a rigorous, scientifically-driven process that underpins data integrity throughout the pharmaceutical lifecycle.[1] By moving beyond a simple comparative exercise to a system of self-validation built on a robust protocol, sound statistical analysis, and a deep understanding of the unique chemistry of heterocycles, organizations can ensure seamless method transfers, reliable data consolidation, and unwavering regulatory compliance. This guide provides the framework and technical insights necessary to achieve that goal, ensuring that the analytical data for these vital compounds is as robust and trustworthy as the molecules themselves.

References

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: Google Search URL
  • Title: Q2(R2)
  • Title: Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods Source: Google Search URL
  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
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  • Title: Objective criteria for statistical assessments of cross validation of bioanalytical methods Source: Google Search URL
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  • Title: Overcoming challenges in the purification of heterocyclic compounds Source: Benchchem URL
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  • Title: ICH guideline Q2(R2)
  • Title: <1224> Transfer of Analytical Procedures Source: USP-NF URL
  • Title: Q 2 (R1)
  • Title: Using Statistical Analysis for Setting Process Validation Acceptance Criteria for Biotech Products Source: ResearchGate URL
  • Title: Journey of an API: Developing robust analytical methods Source: Sterling Pharma Solutions URL
  • Title: The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes Source: ResearchGate URL
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  • Title: Getting Analytical Method Validation, Verification & Transfer Right Source: ComplianceOnline URL
  • Title: Q2(R1)
  • Title: Assay Transfers: A Guide to USP <1224> Source: Quantics Biostatistics URL
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A Comparative Guide to CNS Drug Scaffolds: Profiling Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate scaffold against other prominent chemical frameworks used in Central Nervous System (CNS) drug discovery. We will dissect the structural merits of this hybrid scaffold, evaluate its potential through the lens of established medicinal chemistry principles, and provide standardized experimental protocols for its validation.

Introduction: The Central Challenge of CNS Drug Discovery

Developing therapeutics for the CNS is a formidable task, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB) and achieving selective target engagement within the brain's complex neurochemical landscape. The choice of a core chemical scaffold is therefore a critical decision that dictates a compound's physicochemical properties, metabolic stability, and ultimate therapeutic potential.

The molecule at the center of our discussion, Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate, presents a compelling starting point. It is a conjugate of two "privileged" heterocyclic systems: pyridazine and piperidine. This guide will explore the rationale behind this combination and benchmark it against other established CNS drug scaffolds.

Dissecting the Lead Scaffold: A Union of Privileged Structures

The lead molecule is a composite of three key fragments, each contributing distinct properties:

  • The Pyridazine Core : As a six-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyridazine ring possesses a unique set of physicochemical properties. It is characterized by a high dipole moment and a robust capacity for dual hydrogen bonding, which can be pivotal for specific drug-target interactions[1]. Derivatives of pyridazine, particularly pyridazinones, have demonstrated a wide spectrum of biological activities, including analgesic, anti-inflammatory, and antidepressant effects[2].

  • The Piperidine Moiety : Piperidine is arguably one of the most successful scaffolds in medicinal chemistry, especially for CNS-active agents[3]. Its non-planar, saturated structure allows for precise three-dimensional positioning of substituents to interact with target proteins. The presence of the piperidine motif often enhances "druggability" by improving metabolic stability and modulating lipophilicity to strike the right balance for BBB penetration[3].

  • The Ethyl Acetate Sidechain : This flexible chain provides a vector for further chemical modification and can influence the molecule's solubility and esterase-mediated metabolism.

The combination of a polar, aromatic pyridazine with a flexible, saturated piperidine creates a scaffold with tunable properties, capable of spanning a diverse chemical space relevant to CNS targets.

Comparative Analysis: Benchmarking Against Established CNS Scaffolds

To understand the potential of the pyridazine-piperidine scaffold, we compare it to other frameworks commonly employed in CNS drug development.

ScaffoldCore StructureTypical CNS Targets/ApplicationsKey AdvantagesPotential Liabilities
Pyridazine-Piperidine Conjugated aromatic and saturated N-heterocyclesMuscarinic antagonists, various GPCRs, Kinases[4]High synthetic tractability; modular design allows for fine-tuning of properties; balanced polarity.Potential for hERG liability depending on substitution; metabolic stability of the pyridazine ring needs careful evaluation.
Piperazine Derivatives Saturated 1,4-diazacyclohexaneAntipsychotics (D2/5-HT2A antagonists), antidepressants[5].Well-established safety profile; excellent scaffold for engaging multiple targets (polypharmacology); basic nitrogen can aid solubility.Often associated with high P-glycoprotein (P-gp) efflux, limiting BBB penetration; potential for off-target effects at aminergic receptors.
Propargylamine Derivatives Contains a propargylamine moietyMonoamine Oxidase (MAO) inhibitors for Parkinson's and Alzheimer's disease[6].Mechanism-based irreversible inhibition can lead to prolonged duration of action; neuroprotective effects have been reported[6].Potential for drug-drug interactions (e.g., "cheese effect" with non-selective MAOIs); requires careful dose titration.
Indole-Based Scaffolds Fused bicyclic aromatic heterocycleSerotonergic receptor agonists/antagonists, kinase inhibitors.Biomimetic (resembles tryptophan); rigid structure provides conformational constraint; versatile synthetic chemistry.Can be susceptible to oxidative metabolism (e.g., at the 2- and 3-positions); planarity can sometimes be a disadvantage for solubility.

The Logic of CNS Drug Design: A Workflow for Scaffold Validation

The journey from a promising scaffold to a clinical candidate is a multi-step process of rigorous evaluation. The following workflow illustrates the logical progression of experiments designed to validate a novel CNS scaffold.

G cluster_0 In Silico & In Vitro Screening cluster_1 In Vivo Evaluation A Scaffold Selection & Virtual Library Design B Physicochemical Profiling (MW, cLogP, TPSA, pKa) A->B C In Vitro BBB Permeability (e.g., PAMPA, Caco-2/MDCK) B->C D Metabolic Stability Assay (Microsomes, Hepatocytes) C->D E Primary Target Engagement (Binding & Functional Assays) D->E F Pharmacokinetics (PK) in Rodents E->F Lead Compound Selection G In Vivo BBB Penetration (Kp,uu Measurement) F->G H Target Occupancy Study (e.g., PET Imaging) G->H I Efficacy in Disease Model (Behavioral Assays) H->I

Caption: A streamlined workflow for CNS drug discovery, from initial scaffold design to in vivo proof-of-concept.

Essential Experimental Protocols

Scientific integrity demands that all claims be supported by robust, reproducible experimental data. Below are detailed, self-validating protocols for two critical assays in CNS drug discovery.

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)

This assay assesses a compound's ability to cross a lipid membrane via passive diffusion, providing an early, high-throughput screen for BBB penetration potential.

Causality: The brain capillary endothelial cells that form the BBB are joined by tight junctions, creating a lipid-like barrier. The PAMPA-BBB model mimics this by using a porcine brain lipid extract on an artificial membrane. Compounds with high permeability in this assay are more likely to cross the BBB in vivo, provided they are not substrates for efflux transporters.

Methodology:

  • Preparation of Lipid Solution: Prepare a 20 mg/mL solution of porcine brain polar lipid extract in dodecane.

  • Donor Plate Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute this stock to 200 µM in a phosphate-buffered saline (PBS) solution at pH 7.4. Add 150 µL of this solution to each well of a 96-well donor plate.

  • Coating the Filter Plate: Using a multichannel pipette, add 5 µL of the lipid solution to each well of a 96-well filter plate (PVDF membrane, 0.45 µm pore size). Allow the dodecane to evaporate for at least 5 minutes.

  • Assembling the PAMPA Sandwich: Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate. Carefully place the lipid-coated filter plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the acceptor buffer.

  • Initiating the Assay: Gently place the donor plate on top of the filter plate to complete the "sandwich."

  • Incubation: Incubate the entire assembly at room temperature for 4-5 hours with gentle shaking. During this time, the compound will diffuse from the donor well, through the lipid membrane, and into the acceptor well.

  • Quantification: After incubation, carefully disassemble the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculating Permeability (Pe): The effective permeability is calculated using established equations that account for the surface area of the membrane and the incubation time. High- and low-permeability standards (e.g., Propranolol and Atenolol) must be run in parallel for quality control.

Protocol 2: In Vivo Brain Penetration Assessment (Brain Homogenate Method)

This protocol determines the unbound brain-to-plasma concentration ratio (Kp,uu), the gold standard metric for quantifying CNS penetration.[7] A Kp,uu value of ~1 indicates unrestricted passage across the BBB, while a value <1 suggests active efflux, and a value >1 suggests active influx.

Causality: Total drug concentration in the brain can be misleading due to non-specific binding to brain tissue. Only the unbound drug is free to interact with the target. Kp,uu corrects for plasma and brain tissue binding, providing the most accurate measure of a drug's ability to reach its CNS target.[7]

Methodology:

  • Animal Dosing: Administer the test compound to a cohort of rodents (e.g., Sprague-Dawley rats) at a specified dose and route (e.g., 10 mg/kg, intravenous).

  • Sample Collection: At a predetermined time point (e.g., 1 hour post-dose), collect blood via cardiac puncture into heparinized tubes and immediately perfuse the brain with ice-cold saline to remove residual blood. Harvest the whole brain.

  • Plasma and Brain Homogenate Preparation: Centrifuge the blood to obtain plasma. Weigh the brain and homogenize it in 4 volumes of PBS (pH 7.4).

  • Equilibrium Dialysis for Fraction Unbound (fu):

    • To determine the fraction unbound in plasma (fu,plasma), dialyze a plasma sample against PBS using a semi-permeable membrane (e.g., 10 kDa MWCO) until equilibrium is reached (typically 4-6 hours at 37°C).

    • To determine the fraction unbound in brain homogenate (fu,brain), perform the same dialysis procedure with the brain homogenate.

  • Quantification: Determine the total concentration of the compound in the initial plasma (Cplasma) and brain homogenate (Cbrain) samples using LC-MS/MS. Also, measure the concentration in the buffer side of the dialysis apparatus for both plasma and brain samples to determine the unbound concentrations.

  • Calculation of Kp,uu:

    • Calculate fu,plasma = [Unbound Conc.] / [Total Conc. in plasma]

    • Calculate fu,brain = [Unbound Conc.] / [Total Conc. in brain homogenate]

    • Calculate the total brain-to-plasma ratio: Kp = Cbrain / Cplasma

    • Calculate the unbound ratio: Kp,uu = Kp * (fu,plasma / fu,brain)

Visualizing the Scaffolds

The structural differences between the core scaffolds dictate their interactions in three-dimensional space.

Caption: A conceptual layout of the compared CNS drug scaffolds, highlighting their distinct core structures.

Conclusion and Forward Outlook

The Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate scaffold represents a promising starting point for CNS drug discovery. Its modular nature, derived from the fusion of the polar, aromatic pyridazine and the versatile, saturated piperidine, offers a rich platform for optimization. While it holds significant potential, its success will be contingent on rigorous experimental validation.

Key challenges will involve optimizing for high passive permeability while avoiding recognition by efflux transporters like P-gp, ensuring metabolic stability, and achieving high selectivity for the intended CNS target. The protocols and comparative framework provided in this guide offer a robust roadmap for researchers and drug development professionals to systematically evaluate this and other novel scaffolds, ultimately paving the way for the next generation of CNS therapeutics.

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A Senior Application Scientist's Guide to Assessing the Purity of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. The quality of these initial components has a cascading effect on the entire drug discovery and development pipeline, influencing efficacy, safety, and regulatory approval. This guide provides an in-depth technical comparison for assessing the purity of a critical pharmaceutical intermediate, Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate, from various suppliers. We will delve into the rationale behind experimental choices, provide detailed analytical protocols, and present a comparative analysis of hypothetical data from three different suppliers.

The Critical Role of Purity for Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate

Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a chlorinated pyridazine ring linked to a piperidyl acetate moiety, presents specific synthetic challenges that can lead to the formation of various impurities. These impurities can be structurally similar to the target compound, making their removal difficult and their potential impact on downstream reactions and the final API's pharmacological and toxicological profile significant.[1][2]

The presence of even trace amounts of impurities can have detrimental effects, including:

  • Altered Reactivity: Impurities can interfere with subsequent synthetic steps, leading to lower yields, and the formation of new, unexpected byproducts.

  • Modified Biological Activity: Structural analogues of the intermediate could be carried through the synthesis to the final API, potentially leading to altered efficacy or off-target effects.

  • Increased Toxicity: Some impurities may be toxic or genotoxic, posing a direct risk to patient safety.[3]

  • Regulatory Hurdles: Stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP), set strict limits on impurity levels in APIs and their intermediates.[4][5][6]

Therefore, a robust and comprehensive analytical strategy to assess the purity of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate from different suppliers is not just a quality control measure; it is a critical step in risk mitigation for any drug development program.

Hypothetical Supplier Comparison

To illustrate the importance of a multi-faceted purity assessment, we present a comparative analysis of hypothetical data for Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate sourced from three fictional suppliers: SupraChem , VeriPure , and ChemSynth .

ParameterSupraChemVeriPureChemSynth
Purity (by HPLC, Area %) 99.2%99.8%98.5%
Total Impurities (by HPLC, Area %) 0.8%0.2%1.5%
Largest Unknown Impurity (by HPLC, Area %) 0.15%0.04%0.5%
Residual Solvents (by GC-MS) Toluene: 150 ppmMethanol: 200 ppmToluene: < 50 ppmMethanol: < 50 ppmToluene: 800 ppmMethanol: 500 ppm
Water Content (Karl Fischer) 0.1%0.05%0.3%
Structural Confirmation (¹H & ¹³C NMR) ConformsConformsConforms

This table provides a high-level overview, but a deeper dive into the impurity profiles is necessary for an informed decision.

In-Depth Analytical Assessment: Protocols and Rationale

A comprehensive assessment of purity involves a combination of chromatographic and spectroscopic techniques. The following are detailed protocols for the key analyses performed.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds and for quantifying impurities.[2] A well-developed HPLC method can separate the main compound from structurally similar impurities, allowing for their individual quantification.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample (10 mg) Dissolve Dissolve in Diluent (Acetonitrile/Water) Sample->Dissolve Dilute Dilute to 1 mg/mL Dissolve->Dilute Inject Inject 10 µL Dilute->Inject Transfer to vial Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Calculate Calculate Area % Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC workflow for purity analysis.

Detailed HPLC Method:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1.0 mg/mL in Acetonitrile/Water (50:50)

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

Rationale: GC-MS is a powerful technique for identifying and quantifying volatile organic compounds, making it ideal for the analysis of residual solvents from the synthesis and purification processes.[7][8] Regulatory guidelines like USP <467> and ICH Q3C provide strict limits for various solvents based on their toxicity.[3]

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing Sample Weigh Sample (100 mg) Dissolve Dissolve in DMSO Sample->Dissolve Transfer Transfer to Headspace Vial Dissolve->Transfer Incubate Incubate Vial Transfer->Incubate Inject Inject Headspace Vapor Incubate->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Identify Solvents (Library Search) Detect->Identify Quantify Quantify vs. Standard Identify->Quantify Report Generate Report Quantify->Report

Caption: GC-MS workflow for residual solvent analysis.

Detailed GC-MS Method:

  • GC Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial: 40°C for 5 min

    • Ramp: 10°C/min to 240°C

    • Hold: 5 min at 240°C

  • Injector: Split (10:1), 250°C

  • Headspace Sampler:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Incubation Time: 15 min

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: 35-350 amu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

Rationale: NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[9] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the identity of the main component and potentially identifying major impurities. Quantitative NMR (qNMR) can also be used for a highly accurate purity assessment.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the sample and dissolve it in 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., maleic acid).

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Ensure a long relaxation delay (e.g., 5 times the longest T₁) for accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum and compare the integrals of the sample peaks to the integral of the internal standard to determine purity.

    • Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the structure of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate.

Interpretation of Results and Supplier Selection

Based on our hypothetical data, a clear distinction between the suppliers emerges:

  • SupraChem: While the HPLC purity is high (99.2%), the presence of a significant unknown impurity at 0.15% is a concern. According to ICH Q3A guidelines, any unknown impurity above 0.10% requires identification.[4] This would necessitate further analytical work, potentially delaying project timelines. The residual solvent levels are acceptable but higher than VeriPure.

  • VeriPure: This supplier demonstrates the highest purity (99.8%) with no impurities exceeding the identification threshold. The residual solvent levels are well below the ICH limits, indicating a more robust and controlled manufacturing process.

  • ChemSynth: This supplier shows the lowest purity (98.5%) and a high level of a single unknown impurity (0.5%), which is unacceptable without identification and qualification. Furthermore, the residual toluene level (800 ppm) is approaching the ICH limit of 890 ppm, suggesting a less efficient purification process.

Logical Framework for Supplier Choice:

Supplier_Choice cluster_supra SupraChem cluster_veri VeriPure cluster_chem ChemSynth Start Assess Purity of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate HPLC HPLC Purity & Impurity Profile Start->HPLC GCMS Residual Solvents Start->GCMS NMR Structural Confirmation Start->NMR S_HPLC Purity: 99.2% Unknown Impurity: 0.15% HPLC->S_HPLC V_HPLC Purity: 99.8% No Impurities > 0.05% HPLC->V_HPLC C_HPLC Purity: 98.5% Unknown Impurity: 0.5% HPLC->C_HPLC S_GCMS Solvents: Acceptable GCMS->S_GCMS V_GCMS Solvents: Low Levels GCMS->V_GCMS C_GCMS Solvents: High Levels GCMS->C_GCMS S_NMR Structure: Conforms NMR->S_NMR V_NMR Structure: Conforms NMR->V_NMR C_NMR Structure: Conforms NMR->C_NMR S_Decision Conditional Acceptance: Requires Impurity ID S_HPLC->S_Decision V_Decision Recommended Supplier V_HPLC->V_Decision C_Decision Not Recommended C_HPLC->C_Decision

Caption: Decision-making framework for supplier selection.

Based on this comprehensive analysis, VeriPure is the recommended supplier. Their product exhibits the highest purity, a clean impurity profile, and low residual solvent levels, minimizing the risks to downstream processes and the overall drug development program. While SupraChem could be a secondary option, the additional resources required to identify the unknown impurity make it a less favorable choice. ChemSynth's product does not meet the quality standards required for pharmaceutical development due to its low purity and high levels of impurities and residual solvents.

This guide underscores the necessity of a rigorous, multi-technique approach to assessing the purity of pharmaceutical intermediates. By understanding the "why" behind each analytical method and critically evaluating the data in the context of regulatory guidelines, researchers can make informed decisions that safeguard the quality and integrity of their research and development efforts.

References

  • Patil, S. et al. (2018). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 30(8), 1707-1712.
  • Tiekink, E. R. T. et al. (2018). Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate: crystal structure and Hirshfeld surface analysis.
  • United States Pharmacopeia. (2023). General Chapter <467> Residual Solvents.
  • Kumar, V. et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 1013–1019.
  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • Shimadzu. (2021). Fast-GC Method for Residual Solvent Analysis in Drug Discovery Workflow.
  • Arote, R. B. et al. (2019). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 174, 550-556.
  • European Medicines Agency. (2004). Guideline on Control of Impurities of Pharmacopoeial Substances.
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  • European Directorate for the Quality of Medicines & HealthCare. (2019). Impurity Control in the European Pharmacopoeia.
  • Ponomarev, D. A. et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(11), 2822.
  • Agrawal, A. et al. (2008). Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry, 24(1), 529-536.
  • Muszalska, I. et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10.
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  • Nguyen, T. X. M. et al. (2024). Development of a Quantitative Method for Hydroxychavicol in the Ethyl Acetate Fraction of Piper betle L. Ethanol Extract Using High-Performance Liquid Chromatography. VNU Journal of Science: Medical and Pharmaceutical Sciences, 40(4).
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A Researcher's Guide to Hirshfeld Surface Analysis for Intermolecular Interaction Studies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, a profound understanding of intermolecular interactions is not merely advantageous; it is fundamental. The manner in which molecules recognize and bind to one another governs everything from the polymorphic form of an active pharmaceutical ingredient (API) to the binding affinity of a drug candidate with its target protein. While numerous computational and experimental techniques exist to probe these interactions, Hirshfeld surface analysis has emerged as a uniquely insightful tool for visualizing and quantifying the intricate tapestry of non-covalent contacts within a crystalline environment.

This guide provides a comprehensive exploration of Hirshfeld surface analysis, benchmarked against alternative methods, to empower researchers, scientists, and drug development professionals in leveraging this powerful technique for their work. We will delve into the theoretical underpinnings, practical applications, and comparative advantages of this method, grounded in field-proven insights and experimental data.

The Conceptual Core of Hirshfeld Surface Analysis

At its heart, Hirshfeld surface analysis offers a novel way to partition the space in a crystal lattice among its constituent molecules. Unlike the more traditional van der Waals or Connolly surfaces, which are intrinsic properties of an isolated molecule, the Hirshfeld surface is context-dependent; it is defined by the molecule's interactions with its nearest neighbors in the crystal.[1][2] This is its defining and most powerful characteristic.

The construction of a Hirshfeld surface is based on the concept of the "promolecule," a hypothetical entity where the electron density of a molecule is represented by the sum of the spherically averaged electron densities of its constituent atoms. The Hirshfeld surface is then defined as the isosurface where the contribution of the promolecule's electron density to the total electron density of the crystal is exactly 50%. In simpler terms, it delineates the region in space where a molecule's own electron density is dominant over the electron density of all its neighbors.

This approach allows for the mapping of various scalar properties onto the surface, providing a rich, three-dimensional picture of intermolecular interactions.

Deconstructing the Hirshfeld Surface: A Lexicon of Properties

The true utility of Hirshfeld surface analysis lies in the properties that can be mapped onto the surface. These color-coded maps provide an intuitive and immediate visual representation of the nature and relative strength of intermolecular contacts.[3]

  • dnorm : This is arguably the most informative property mapped onto the Hirshfeld surface. dnorm is a normalized contact distance that combines di (the distance from any point on the surface to the nearest nucleus inside the surface) and de (the distance from the same point to the nearest nucleus outside the surface). The value of dnorm can be negative, zero, or positive, and is typically represented by a red-white-blue color scheme:

    • Red regions indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

    • White regions represent contacts approximately equal to the van der Waals radii.

    • Blue regions denote contacts longer than the van der Waals radii, indicating weaker or no significant interactions.[1]

  • Shape Index : This property provides a qualitative measure of the surface's shape, allowing for the identification of complementary "bumps" (convex regions) and "hollows" (concave regions) where molecules fit together. It is particularly useful for identifying π-π stacking interactions, which appear as characteristic adjacent red and blue triangles.[2]

  • Curvedness : This property reflects the degree of curvature of the surface. Regions with high curvedness often correspond to sharp edges where different interactions meet, while low curvedness indicates relatively flat areas, which can also be indicative of π-π stacking.[2]

A Comparative Analysis: Hirshfeld vs. Other Molecular Surfaces

To fully appreciate the utility of Hirshfeld surface analysis, it is essential to compare it with other commonly used methods for visualizing molecular surfaces and intermolecular interactions.

FeatureHirshfeld Surfacevan der Waals SurfaceConnolly Surface (Solvent-Excluded Surface)
Definition Isosurface of electron density contribution (promolecule vs. procrystal).[2]Outer boundary of the overlapping van der Waals radii of the atoms in a molecule.[4][5]Surface generated by a "rolling ball" (probe sphere) over the van der Waals surface.[6]
Context-Dependence Highly context-dependent; reflects the crystalline environment.[1]Intrinsic property of an isolated molecule.Dependent on the chosen probe radius, typically simulating a solvent molecule.
Primary Application Visualizing and quantifying all types of intermolecular interactions in a crystal.Visualizing the steric bulk and shape of an isolated molecule.[4]Assessing solvent accessibility and identifying surface clefts and pockets.
Representation of Interactions Directly maps interaction distances (dnorm) and shapes (shape index) onto the surface.Does not inherently represent intermolecular interactions.Implies potential interaction sites through surface topography (concavities).
Quantitative Analysis Enables quantitative analysis of intermolecular contacts through 2D fingerprint plots.Primarily qualitative visualization of molecular volume.Can be used for quantitative surface area and volume calculations.
Strengths Provides a holistic and quantitative view of all intermolecular contacts simultaneously.Simple to conceptualize and compute.Excellent for understanding protein-ligand interactions and solvent effects.
Weaknesses Requires crystallographic data (CIF file). Less intuitive for non-crystalline systems.Does not account for the influence of neighboring molecules on molecular shape.[4]The choice of probe radius can be arbitrary and affect the resulting surface.

The Power of Quantification: 2D Fingerprint Plots

A significant advantage of Hirshfeld surface analysis is its ability to generate 2D fingerprint plots. These plots provide a quantitative summary of all intermolecular contacts on the Hirshfeld surface. A fingerprint plot is a 2D histogram of di versus de, where each point represents a unique contact on the surface.

The resulting plot is a "fingerprint" of the intermolecular interactions for a given molecule in its crystal lattice. Different types of interactions have characteristic shapes and distributions on the plot, allowing for their ready identification and quantification. For example, strong hydrogen bonds typically appear as distinct "spikes" at the bottom of the plot. By decomposing the fingerprint plot, one can determine the percentage contribution of different types of contacts (e.g., H···H, C···H, O···H) to the overall crystal packing.

Experimental Workflow: From Crystal Structure to Interaction Analysis

The following protocol outlines the steps for performing a Hirshfeld surface analysis using the widely adopted CrystalExplorer software.

Prerequisites: A crystallographic information file (CIF) of the molecule of interest.

Protocol:

  • Import CIF: Launch CrystalExplorer and import the CIF file of your crystal structure.

  • Select Molecule: In the graphical interface, select the molecule for which you want to generate the Hirshfeld surface.

  • Generate Hirshfeld Surface:

    • Navigate to the "Surfaces" menu and select "Hirshfeld Surface."

    • A dialog box will appear. You can typically use the default settings for a standard analysis.

    • Click "OK" to generate the surface.

  • Map Properties:

    • With the Hirshfeld surface displayed, go to the "Surface Properties" menu.

    • Select the desired property to map onto the surface (e.g., dnorm, Shape Index, Curvedness).

    • The surface will be color-coded according to the selected property.

  • Analyze 3D Surface:

    • Rotate and inspect the 3D Hirshfeld surface to visually identify regions of interest.

    • For dnorm, look for red spots indicating close contacts.

    • For the shape index, look for the characteristic patterns of π-π stacking.

  • Generate 2D Fingerprint Plot:

    • Go to the "Fingerprint" menu and select "2D Fingerprint Plot."

    • The fingerprint plot for the selected molecule will be displayed.

  • Decompose Fingerprint Plot:

    • In the fingerprint plot window, you can select specific atom pairs to see their contribution to the overall plot.

    • This allows for the quantitative analysis of different intermolecular contacts.

Hirshfeld_Workflow cluster_input Input cluster_software CrystalExplorer Software cluster_analysis Analysis & Interpretation cluster_output Output CIF Crystallographic Information File (CIF) Import 1. Import CIF CIF->Import Select 2. Select Molecule Import->Select GenerateHS 3. Generate Hirshfeld Surface Select->GenerateHS MapProps 4. Map Properties (d_norm, Shape Index, etc.) GenerateHS->MapProps GenerateFP 6. Generate 2D Fingerprint Plot GenerateHS->GenerateFP Analyze3D 5. Visual Analysis of 3D Surface MapProps->Analyze3D Analyze2D 7. Quantitative Analysis of 2D Fingerprint Plot GenerateFP->Analyze2D InteractionInsights Insights into Intermolecular Interactions Analyze3D->InteractionInsights Analyze2D->InteractionInsights

Hirshfeld surface analysis workflow.

The Interplay of Hirshfeld Surface and Fingerprint Plots

The 3D Hirshfeld surface and the 2D fingerprint plot are two sides of the same coin, providing complementary qualitative and quantitative insights into intermolecular interactions.

Hirshfeld_Fingerprint_Relationship cluster_hirshfeld 3D Hirshfeld Surface cluster_fingerprint 2D Fingerprint Plot HS Hirshfeld Surface (Visual Representation) FP Fingerprint Plot (Quantitative Summary) HS->FP is summarized by d_norm d_norm Surface (Red spots = close contacts) spikes Spikes (Strong H-bonds) d_norm->spikes correspond to shape_index Shape Index (π-π stacking patterns) shape_index->FP contributes to decomposition Decomposition (% contribution of contacts) FP->decomposition can be decomposed into

Relationship between Hirshfeld surface and 2D fingerprint plot.

Limitations and Considerations

While powerful, Hirshfeld surface analysis is not without its limitations. It is crucial to be aware of these to ensure a rigorous interpretation of the results:

  • Dependence on High-Quality Crystal Structures: The accuracy of the analysis is entirely dependent on the quality of the input CIF file. Any errors or disorder in the crystal structure will be reflected in the Hirshfeld surface and fingerprint plot.

  • Ambiguity in Weak Interactions: While excellent for identifying strong interactions, the interpretation of very weak contacts can sometimes be ambiguous.

  • Potential to Overlook Low-Contribution Interactions: In some cases, interactions that make a small percentage contribution to the overall crystal packing might be overlooked, even if they are chemically significant. For example, certain halogen bonds may not be prominently displayed if their contribution is low.[1]

  • Focus on Static Crystal Structure: The analysis provides a static picture of the intermolecular interactions within the crystal lattice and does not account for dynamic effects.

Conclusion: A Holistic Perspective on Intermolecular Interactions

Hirshfeld surface analysis provides a unique and powerful lens through which to view the complex world of intermolecular interactions. By moving beyond the isolated molecule and considering the crystalline environment, it offers a more realistic and holistic picture of how molecules interact in the solid state. Its ability to both visualize and quantify these interactions makes it an invaluable tool for researchers in drug development, crystal engineering, and materials science. When used in conjunction with other computational and experimental techniques, Hirshfeld surface analysis can provide the critical insights needed to design and develop new molecules with desired properties and functions.

References

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

  • Banting, L., & Clark, T. (Eds.). (2012). Drug Design Strategies: Computational Techniques and Applications. Royal Society of Chemistry. [Link]

  • Al-Otaibi, J. S., Al-Majid, A. M., & El-Emam, A. A. (2022). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Molecules, 27(23), 8257. [Link]

  • Tan, S. L., Tiekink, E. R., & Zukerman-Schpector, J. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section E: Crystallographic Communications, 75(3), 308–318. [Link]

  • Oreate AI. (2024). Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions. Oreate AI Blog. [Link]

  • Wikipedia contributors. (2023). Van der Waals surface. Wikipedia, The Free Encyclopedia. [Link]

  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals. Acta Crystallographica Section B: Structural Science, 60(5), 627-668. [Link]

  • Wikipedia contributors. (2023). Accessible surface area. Wikipedia, The Free Encyclopedia. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust through scientifically grounded and field-proven insights. This document is structured to offer a comprehensive, procedural, and step-by-step approach to ensure the safety of all personnel.

Hazard Assessment: A Proactive Approach to Safety

Potential Health Effects:

  • Eye Irritation: Similar compounds, such as ethyl acetate and ethyl chloroacetate, are known to cause serious eye irritation.[1][2][3] Vapors may also be irritating to the eyes.[2][4]

  • Skin Irritation: Contact with the skin may lead to irritation, redness, and in some cases, chemical burns.[1][2] Ethyl chloroacetate, a related compound, can be fatal if absorbed through the skin.[2]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols can irritate the respiratory system.[2][4] High concentrations may lead to symptoms such as headache, dizziness, drowsiness, and nausea.[3][4]

  • Ingestion: Ingesting this chemical is likely to be harmful and may cause irritation to the digestive tract.[2]

Potential Physical Hazards:

  • Flammability: The presence of the ethyl acetate group suggests that the compound may be a flammable liquid and vapor.[2][3] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[1][3]

Personal Protective Equipment (PPE) Protocol: Your First Line of Defense

A multi-layered PPE approach is essential to mitigate the identified risks. The following recommendations are based on best practices for handling chemicals with similar hazard profiles.

Eye and Face Protection
  • Rationale: To prevent contact with liquid splashes or vapors that can cause severe eye irritation or damage.[5]

  • Protocol:

    • Always wear chemical safety goggles with side shields that conform to appropriate standards (e.g., ANSI Z87.1 in the U.S. or EN 166 in Europe).[5]

    • When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[6][7]

Skin Protection
  • Rationale: To prevent skin contact, which can lead to irritation, and to avoid systemic toxicity through dermal absorption.[2]

  • Hand Protection:

    • Select gloves made from chemically resistant materials. Butyl rubber or chlorinated polyethylene are preferred choices for handling chlorinated compounds and esters.[4] Nitrile gloves may also be acceptable but should be checked for breakthrough time with the specific solvent being used.[4]

    • Always inspect gloves for tears or punctures before use.

    • Practice proper glove removal techniques to avoid contaminating your hands.

  • Body Protection:

    • Wear a clean, body-covering lab coat or chemical-resistant apron.[4]

    • Ensure that footwear is closed-toed; chemical-resistant boots are recommended when handling larger quantities.[7][8]

Respiratory Protection
  • Rationale: To prevent the inhalation of harmful vapors, especially when working outside of a fume hood or in poorly ventilated areas.

  • Protocol:

    • All handling of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate should ideally be conducted in a certified chemical fume hood to minimize vapor inhalation.

    • If a fume hood is not available or if there is a potential to exceed exposure limits, a respirator with an organic vapor cartridge is necessary.[4]

    • Ensure that all personnel using respirators have been properly fit-tested and trained in their use and maintenance.[5]

Safe Handling and Disposal Workflow

The following diagram illustrates the critical steps for safely handling and disposing of Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate.

prep Preparation - Verify fume hood function - Assemble all necessary materials ppe Don PPE - Safety goggles & face shield - Chemical-resistant gloves - Lab coat prep->ppe 1. Suit Up handling Chemical Handling - Work within fume hood - Keep container tightly closed when not in use - Use non-sparking tools ppe->handling 2. Handle with Care spill Spill Response - Evacuate and ventilate - Absorb with inert material - Collect for disposal handling->spill In Case of Spill disposal Waste Disposal - Segregate chlorinated waste - Label waste container clearly - Follow institutional guidelines handling->disposal 3. Dispose Properly spill->disposal decon Decontamination - Clean work area thoroughly - Remove PPE correctly - Wash hands disposal->decon 4. Clean Up

Caption: Workflow for Safe Handling and Disposal.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][9] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][9]

  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.[1]

    • Eliminate all ignition sources.[1]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or earth.[1]

    • Collect the absorbed material into a suitable, labeled container for disposal.[10]

Disposal Plan: Environmental Responsibility

Chlorinated organic compounds require special consideration for disposal to prevent environmental contamination and the formation of toxic byproducts like dioxins during incineration.[11]

  • Waste Segregation: All waste containing Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate, including contaminated labware and PPE, must be collected in a designated, clearly labeled, and sealed container for hazardous chlorinated waste.

  • Disposal Method: The primary recommended disposal method for chlorinated waste is high-temperature incineration in a facility equipped with appropriate emission controls.[12] Always consult and adhere to your institution's and local environmental regulations for hazardous waste disposal.[9]

Data Summary

Protection Type Recommended Equipment Rationale
Eye/Face Chemical safety goggles with side shields; face shield for splash risk.Protects against severe eye irritation from splashes and vapors.[2][5][9]
Skin Butyl rubber or chlorinated polyethylene gloves; lab coat or chemical-resistant apron.Prevents skin irritation and potential systemic toxicity from dermal absorption.[2][4]
Respiratory Work in a chemical fume hood; use a respirator with an organic vapor cartridge if necessary.Minimizes inhalation of harmful vapors that can cause respiratory and central nervous system effects.[3][4]

References

  • Meridian Bioscience. (2024, February 2).
  • Dow. (2024, November 12).
  • Cole-Parmer.
  • AK Scientific, Inc. Ethyl 2-(3-oxo-2-piperazinyl)
  • Merck Millipore.
  • Carl ROTH. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Basel Convention. (2001, September 10).
  • Apollo Scientific. (2023, August 3).
  • PubMed. (n.d.). Removal and Formation of Chlorinated Triclosan Derivatives in Wastewater Treatment Plants Using Chlorine and UV Disinfection.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
  • ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes.

Sources

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